molecular formula C8H4Cl2O4 B146564 4,5-Dichlorophthalic acid CAS No. 56962-08-4

4,5-Dichlorophthalic acid

Cat. No.: B146564
CAS No.: 56962-08-4
M. Wt: 235.02 g/mol
InChI Key: FDOQKGWUMUEJLX-UHFFFAOYSA-N
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Description

4,5-Dichlorophthalic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H4Cl2O4 and its molecular weight is 235.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichlorophthalic acid
Source PubChem
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InChI

InChI=1S/C8H4Cl2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOQKGWUMUEJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8069149
Record name 1,2-Benzenedicarboxylic acid, 4,5-dichloro-
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Molecular Weight

235.02 g/mol
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CAS No.

56962-08-4
Record name 4,5-Dichlorophthalic acid
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Record name 1,2-Benzenedicarboxylic acid, 4,5-dichloro-
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Record name 1,2-Benzenedicarboxylic acid, 4,5-dichloro-
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Record name 1,2-Benzenedicarboxylic acid, 4,5-dichloro-
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Foundational & Exploratory

4,5-Dichlorophthalic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichlorophthalic acid, with the CAS number 56962-08-4 , is a halogenated aromatic dicarboxylic acid.[1] Its structure, featuring a benzene (B151609) ring substituted with two adjacent carboxylic acid groups and two chlorine atoms, makes it a versatile intermediate in organic synthesis. This guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, applications, and safety information, tailored for professionals in research and drug development. The presence of chlorine atoms and carboxylic acid functionalities imparts specific reactivity to the molecule, making it a valuable building block for the synthesis of a variety of compounds, including polymers, dyes, and pharmaceutical intermediates.[2]

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2] It is sparingly soluble in water but exhibits greater solubility in organic solvents such as ethanol (B145695) and acetone.[2] The key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 56962-08-4[1]
Molecular Formula C₈H₄Cl₂O₄[1][3]
Molecular Weight 235.02 g/mol [1][3]
Appearance White to off-white crystalline solid[2]
Melting Point 198-200 °C (decomposes)[4]
Boiling Point 422.1 °C at 760 mmHg[5]
Density 1.698 g/cm³[5]
pKa ~2.35 (first proton)[4]
Solubility Sparingly soluble in water; Soluble in ethanol and acetone[2]
InChI Key FDOQKGWUMUEJLX-UHFFFAOYSA-N[1]
SMILES C1=C(C(=CC(=C1Cl)Cl)C(=O)O)C(=O)O[1]

Experimental Protocols

Detailed methodologies for the synthesis and derivatization of this compound are crucial for its application in research and development. Below are selected experimental protocols.

Synthesis of 4,5-Dichlorophthalic Anhydride (B1165640)

A common derivative, 4,5-dichlorophthalic anhydride, is often synthesized from the diacid.

Methodology:

  • In a 250 mL round-bottom flask, combine this compound (50.0 g, 0.21 mol) and acetic anhydride (45 mL, 0.22 mol).

  • Heat the mixture at 130 °C for 3 hours.

  • After cooling, collect the solid product by vacuum filtration.

  • Wash the collected solid with petroleum ether (40–60 °C).

  • Recrystallize the product from toluene (B28343) to yield a white solid.

  • Dry the purified product under vacuum.

Synthesis_of_Anhydride reagents This compound + Acetic Anhydride heating Heat at 130°C for 3h reagents->heating 1 cooling Cooling heating->cooling 2 filtration Vacuum Filtration cooling->filtration 3 washing Wash with Petroleum Ether filtration->washing 4 recrystallization Recrystallize from Toluene washing->recrystallization 5 product 4,5-Dichlorophthalic Anhydride (White Solid) recrystallization->product 6

Synthesis of 4,5-Dichlorophthalic Anhydride.
Synthesis of 2-((2-Carboxy-4-methylphenyl)carbamoyl)-4,5-dichlorobenzoic Acid

This protocol details the reaction of 4,5-dichlorophthalic anhydride with an amine to form a dicarboxylic acid derivative.[6]

Methodology:

  • Reflux a mixture of 4,5-dichlorophthalic anhydride (1 mmol) and 2-amino-5-methyl-benzoic acid (1.2 mmol) in glacial acetic acid for 6-8 hours.

  • After cooling, collect the resulting solid.

  • Wash the solid with water to obtain the final product.

Synthesis_of_Dicarboxylic_Acid_Derivative start 4,5-Dichlorophthalic Anhydride + 2-Amino-5-methyl-benzoic Acid in Glacial Acetic Acid reflux Reflux for 6-8h start->reflux 1 cool Cooling reflux->cool 2 collect Collect Solid cool->collect 3 wash Wash with Water collect->wash 4 end_product 2-((2-Carboxy-4-methylphenyl)carbamoyl) -4,5-dichlorobenzoic Acid wash->end_product 5

Synthesis of a Dicarboxylic Acid Derivative.

Applications in Research and Drug Development

This compound and its derivatives are valuable precursors in various fields.

  • Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The reactivity of the chlorinated phthalic acid structure allows for the construction of complex molecular architectures necessary for therapeutic agents.

  • Polymers and Materials Science: This compound is utilized in the production of high-performance polymers and resins.[2] It can act as a monomer or a cross-linking agent to impart desirable properties such as thermal stability and chemical resistance. It is also used as an organic linker in the formation of Metal-Organic Frameworks (MOFs).

  • Dyes and Pigments: It is a precursor in the manufacturing of various dyes and pigments.[2]

Toxicological and Safety Information

Comprehensive safety data is essential for handling this compound in a laboratory or industrial setting.

GHS Hazard Classification
  • Skin Irritation: Category 2 (Causes skin irritation).[1]

  • Eye Irritation: Category 2 (Causes serious eye irritation).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1]

Safety Precautions

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[5]

Hazard StatementPrecautionary Statement
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationP261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

Conclusion

This compound is a key chemical intermediate with significant applications in the pharmaceutical, polymer, and dye industries. Its well-defined chemical and physical properties, along with established synthesis protocols, make it a valuable tool for researchers and developers. Adherence to appropriate safety measures is crucial when handling this compound due to its potential for skin, eye, and respiratory irritation. This guide provides a foundational understanding of this compound for its effective and safe utilization in scientific endeavors.

References

An In-Depth Technical Guide to 4,5-Dichlorophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4,5-Dichlorophthalic acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document details its fundamental properties, chemical structure, and relevant experimental procedures.

Core Properties and Chemical Identity

This compound is an aromatic dicarboxylic acid distinguished by two chlorine atoms on the phthalic acid framework.[1] It typically presents as a white to off-white crystalline solid.[1] This compound serves as a vital building block in organic synthesis, particularly in the production of polymers, resins, dyes, and pigments.[1]

Physicochemical Data

The essential quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₈H₄Cl₂O₄[1][2][3][4][5]
Molecular Weight 235.02 g/mol [2][3][4]
CAS Number 56962-08-4[1][2][3][4][5][6][7]
Melting Point 198-200 °C (decomposes)[7]
Appearance White to off-white crystalline solid[1]
Purity ≥96-98%[3][6]
Solubility Sparingly soluble in water; soluble in ethanol (B145695) and acetone[1]

Chemical Structure

The molecular structure of this compound is foundational to its chemical reactivity and applications. The presence of chlorine atoms enhances its utility in electrophilic substitution reactions.[1]

Caption: Chemical structure of this compound.

Experimental Protocols

A noted method for the purification of this compound involves the following steps:

  • Crystallization: The acid is first crystallized from water.[7]

  • Anhydride (B1165640) Formation: It can be further purified by conversion to its anhydride.[7]

  • Esterification: The resulting anhydride is reacted with boiling ethanol to form the monoethyl ester.[7]

  • Hydrolysis: Finally, the monoethyl ester is hydrolyzed back to the diacid, yielding a purified product.[7]

purification_workflow cluster_purification Purification Protocol start Crude this compound step1 Crystallize from Water start->step1 step2 Convert to Anhydride step1->step2 step3 React with Boiling EtOH (Form Monoethyl Ester) step2->step3 step4 Hydrolyze back to Diacid step3->step4 end Purified this compound step4->end

Caption: Workflow for the purification of this compound.

Safety and Handling

This compound is associated with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[6] Appropriate personal protective equipment should be utilized when handling this chemical, and it should be stored in a dry, room-temperature environment.[6] Due to its potential for environmental persistence, proper disposal methods are crucial.[1]

References

An In-depth Technical Guide to the Solubility of 4,5-Dichlorophthalic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4,5-Dichlorophthalic acid is a white to off-white crystalline solid.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with two carboxylic acid groups and two chlorine atoms, dictates its physical and chemical properties, including its solubility. Generally, it is sparingly soluble in water but exhibits greater solubility in organic solvents such as ethanol (B145695) and acetone.[1] The precise quantification of this solubility is essential for various applications, from designing crystallization processes for purification to developing homogeneous reaction mixtures for synthesis.

This guide addresses the current gap in publicly available quantitative solubility data for this compound in common organic solvents. It provides a robust experimental framework for researchers to determine these values accurately.

Qualitative Solubility Profile

Based on available information and the chemical nature of the compound, the following qualitative solubility profile can be summarized:

  • Water: Sparingly soluble.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): More soluble than in water. The carboxylic acid groups can engage in hydrogen bonding with the solvent.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Expected to be soluble. The polar nature of the solvent can interact with the polar carboxylic acid groups.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the significant polarity of the this compound molecule.

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound in a range of organic solvents. Therefore, the following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method
e.g., Ethanole.g., 25Data to be determinedData to be determinedGravimetric
e.g., Acetonee.g., 25Data to be determinedData to be determinedGravimetric
e.g., Methanole.g., 25Data to be determinedData to be determinedGravimetric
e.g., Ethyl Acetatee.g., 25Data to be determinedData to be determinedGravimetric
...............

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature bath or incubator

  • Conical flasks or sealed vials

  • Magnetic stirrer and stir bars

  • Syringe filters (chemically resistant to the solvent, e.g., PTFE)

  • Pipettes and volumetric flasks

  • Oven

  • Desiccator

4.2. Experimental Workflow Diagram

experimental_workflow A 1. Preparation of Saturated Solution B 2. Equilibration A->B Incubate with stirring C 3. Solid-Liquid Separation B->C Allow to settle, then filter D 4. Sample Analysis C->D Transfer known volume of filtrate E 5. Data Calculation D->E Determine mass of solute

Caption: Experimental workflow for solubility determination.

4.3. Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a conical flask with a stopper or a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

    • Place a magnetic stir bar in the container.

  • Equilibration:

    • Place the container in a constant temperature bath set to the desired temperature.

    • Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Solid-Liquid Separation:

    • Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a few hours at the same constant temperature.

    • Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

    • Immediately filter the withdrawn sample through a syringe filter that is chemically compatible with the solvent and has been pre-conditioned with the saturated solution to remove any remaining solid particles.

  • Sample Analysis:

    • Transfer a precisely measured volume of the clear filtrate to a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

    • Once the solvent is completely removed, dry the container with the solid residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

    • Cool the container in a desiccator before weighing.

  • Data Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

    • The solubility can then be expressed in various units, such as:

      • g/100 mL: (mass of solute / volume of filtrate) * 100

      • mol/L: (mass of solute / molecular weight of solute) / volume of filtrate in L

Logical Relationship for Experimental Design

The following diagram illustrates the logical considerations for designing a comprehensive solubility study.

logical_relationship A Define Research Question B Select Solvents A->B Based on application C Select Temperatures A->C Relevant process conditions D Choose Analytical Method A->D Accuracy & resources E Perform Experiments B->E C->E D->E F Analyze Data E->F G Report Results F->G

Caption: Logical steps in a solubility study.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary tools for researchers to obtain this information. The detailed gravimetric method and experimental workflow presented herein offer a reliable approach to generating accurate and reproducible solubility data. This information is invaluable for the effective use of this compound in research, development, and manufacturing. It is recommended that researchers undertaking these measurements carefully control the experimental parameters, particularly temperature and equilibration time, to ensure the quality of their results.

References

4,5-Dichlorophthalic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dichlorophthalic acid, a halogenated aromatic dicarboxylic acid with applications in chemical synthesis and materials science. This document outlines its chemical identity, physical properties, and provides a foundational understanding for its use in research and development.

Chemical Structure and Identity

This compound is a derivative of phthalic acid, featuring two chlorine atoms substituted at the 4th and 5th positions of the benzene (B151609) ring.[1] This substitution pattern significantly influences the molecule's reactivity and physical properties.

IUPAC Name: 4,5-dichlorobenzene-1,2-dicarboxylic acid[1][2]

Synonyms: this compound[2][3][4]

Chemical Formula: C₈H₄Cl₂O₄[2][4][5]

CAS Number: 56962-08-4[2][3][4][5]

The structural representation of this compound is crucial for understanding its chemical behavior. Below is a diagram illustrating the logical relationship of its core components.

cluster_molecule This compound benzene Benzene Ring cooh1 Carboxylic Acid (Position 1) benzene->cooh1 ortho cooh2 Carboxylic Acid (Position 2) benzene->cooh2 ortho cl1 Chlorine (Position 4) benzene->cl1 cl2 Chlorine (Position 5) benzene->cl2

Caption: Logical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental conditions and predicting its behavior in various chemical systems.

PropertyValueSource
Molecular Weight 235.02 g/mol [2][5]
Appearance White to off-white crystalline solid[1]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone[1]
Purity ≥98%[5]

Applications in Research and Synthesis

This compound serves as a versatile building block in organic synthesis. The presence of both carboxylic acid and chloro functional groups allows for a variety of chemical transformations.

Key Applications:

  • Polymer and Resin Production: It is utilized as a monomer in the synthesis of specialized polymers and resins.[1]

  • Dye and Pigment Manufacturing: The aromatic and functionalized nature of the molecule makes it a precursor in the production of certain dyes and pigments.[1]

  • Chemical Intermediate: It is a valuable intermediate for the synthesis of more complex molecules in multi-step organic synthesis.[1] The chlorine atoms enhance its reactivity towards electrophilic substitution reactions.[1]

Experimental Considerations

Due to the limited availability of detailed experimental protocols in the public domain for this specific compound, a generalized workflow for a potential synthesis is outlined below. This serves as a conceptual framework for researchers.

start Starting Material (e.g., Dichloroxylene) oxidation Oxidation Reaction start->oxidation workup Aqueous Work-up & Extraction oxidation->workup purification Purification (e.g., Recrystallization) workup->purification analysis Product Analysis (NMR, IR, MS) purification->analysis product This compound analysis->product

Caption: Conceptual workflow for the synthesis of this compound.

Safety and Handling

As with many chlorinated organic compounds, appropriate safety measures should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The compound may exhibit environmental persistence, and its potential toxicity should be considered.[1]

This guide provides a foundational understanding of this compound. For specific applications and experimental designs, further consultation of specialized literature is recommended.

References

Synthesis of 4,5-Dichlorophthalic Acid from Phthalic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4,5-dichlorophthalic acid, a crucial intermediate in the pharmaceutical and chemical industries. This document details the primary synthetic routes starting from phthalic anhydride (B1165640), including experimental protocols, reaction mechanisms, and quantitative data to support research and development efforts.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with two adjacent carboxylic acid groups and two chlorine atoms, offers a versatile platform for creating more complex molecular architectures.[2] This guide focuses on the prevalent methods for its synthesis, primarily through the chlorination of phthalic anhydride and its derivatives.

Synthetic Pathways and Mechanisms

The primary route to this compound involves the electrophilic aromatic substitution (chlorination) of the phthalic anhydride ring system. This can be achieved through several methods, each with distinct advantages and reaction conditions.

Direct Chlorination of Molten Phthalic Anhydride

One established method is the direct chlorination of molten phthalic anhydride, often in the presence of a catalyst.[3] This process typically requires high temperatures to maintain the phthalic anhydride in a liquid state.[4]

Reaction Pathway:

PA Phthalic Anhydride (molten) DCPA 4,5-Dichlorophthalic Anhydride PA->DCPA Chlorination Cl2 Chlorine (Cl2) Cl2->DCPA Cat Catalyst (e.g., FeCl3, MoCl5) Cat->DCPA Acid This compound DCPA->Acid Hydrolysis H2O Hydrolysis (H2O) H2O->Acid cluster_0 Step 1: Monochlorination cluster_1 Step 2: Dichlorination PAcid Phthalic Acid / Salt MCPA 4-Chlorophthalic Acid (Intermediate) PAcid->MCPA Cl2_1 Chlorine Cl2_1->MCPA NaOH_1 Caustic Alkali (pH 4-13) NaOH_1->MCPA MCPA_in 4-Chlorophthalic Acid MCPA->MCPA_in Crystal Separation DCPAcid This compound MCPA_in->DCPAcid Cl2_2 Chlorine Cl2_2->DCPAcid NaOH_2 Caustic Alkali NaOH_2->DCPAcid

References

An In-depth Technical Guide to the Spectroscopic Data of 4,5-Dichlorophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dichlorophthalic acid, tailored for researchers, scientists, and professionals in drug development. The document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are crucial for confirming its chemical structure.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The key signals would be from the two aromatic protons and the two carboxylic acid protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~8.0 - 8.2Singlet2HAr-HThe two aromatic protons are chemically equivalent and appear as a singlet. The exact chemical shift can be influenced by the solvent.
> 10Broad Singlet2H-COOHThe carboxylic acid protons are acidic and their signal is often broad. The chemical shift is highly dependent on the solvent and concentration.

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to symmetry, this compound is expected to show four distinct carbon signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentNotes
~167C=OCarboxylic acid carbonyl carbons.
~138C-ClAromatic carbons attached to chlorine. In related derivatives, these signals appear around 138.0 and 135.0 ppm[1].
~132C-COOHAromatic carbons attached to the carboxylic acid groups.
~130C-HAromatic carbons attached to hydrogen. In a derivative of 4,5-dichlorobenzoic acid, this signal was observed at 130.1 ppm[1].

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as indicated by some databases[2]). The use of an internal standard like tetramethylsilane (B1202638) (TMS) is recommended for referencing the chemical shifts.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_instrument NMR Spectrometer cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Sample_Tube Transfer to NMR Tube Dissolution->Sample_Tube Spectrometer High-Resolution NMR Spectrometer Sample_Tube->Spectrometer 1H_Acquisition ¹H NMR Acquisition Spectrometer->1H_Acquisition 13C_Acquisition ¹³C NMR Acquisition Spectrometer->13C_Acquisition FID Free Induction Decay (FID) 1H_Acquisition->FID 13C_Acquisition->FID FT Fourier Transform FID->FT Spectrum NMR Spectrum FT->Spectrum Analysis Structural Elucidation Spectrum->Analysis

General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignmentNotes
2500-3300Broad, StrongO-H stretchCharacteristic of the hydrogen-bonded carboxylic acid dimer.
~1700StrongC=O stretchThe carbonyl stretch of the carboxylic acid. The exact position can be influenced by hydrogen bonding. In derivatives, this has been observed between 1663 and 1723 cm⁻¹[1].
~1600, ~1475MediumC=C stretchAromatic ring vibrations.
~1200-1300MediumC-O stretchCoupled with O-H in-plane bending.
~900Broad, MediumO-H bendOut-of-plane bending of the carboxylic acid dimer.
~800StrongC-Cl stretchCharacteristic absorption for aryl chlorides.

2.1. Experimental Protocol for FTIR Spectroscopy

  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Nujol Mull Method: Grind a small amount of the sample and mix it with a drop of Nujol (mineral oil) to form a paste. Spread the paste between two KBr plates.

  • Background Spectrum: Record a background spectrum of the empty sample holder or the KBr plates.

  • Sample Spectrum: Place the prepared sample in the FTIR spectrometer and record the spectrum.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Spectrometer cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Grinding Grind with KBr Sample->Grinding Pellet Press into Pellet Grinding->Pellet Spectrometer FTIR Spectrometer Pellet->Spectrometer Background Collect Background Spectrum Spectrometer->Background Sample_Spec Collect Sample Spectrum Background->Sample_Spec Ratioing Ratio Sample to Background Sample_Spec->Ratioing Spectrum IR Spectrum Ratioing->Spectrum Analysis Functional Group Identification Spectrum->Analysis

Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityProposed FragmentNotes
234/236/238-[C₈H₄Cl₂O₄]⁺Molecular ion peak. The isotopic pattern of two chlorine atoms will be observed.
217/219/221-[M-OH]⁺Loss of a hydroxyl radical.
190High[M-COOH]⁺Loss of a carboxyl group[3].
189/191/193-[M-COOH-H]⁺
173High[M-2COOH+H]⁺Loss of both carboxyl groups with a hydrogen transfer[3].
146/148-[C₆H₂Cl₂]⁺Dichlorobenzyne radical cation.

Note: The relative intensities are not specified in the available data. The m/z values of 190 and 173 are reported as high-intensity peaks in the GC-MS data from PubChem[3].

3.1. Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:

  • Loss of a hydroxyl group (-OH): The initial fragmentation may involve the loss of a hydroxyl radical to form an acylium ion.

  • Loss of a carboxyl group (-COOH): A common fragmentation pathway for carboxylic acids is the loss of the entire carboxyl group.

  • Decarboxylation: Successive loss of two molecules of carbon dioxide from the molecular ion can occur.

  • Formation of a dichlorobenzyne intermediate: After the loss of both carboxyl groups, a highly reactive dichlorobenzyne species can be formed.

Mass_Spec_Fragmentation M [C₈H₄Cl₂O₄]⁺˙ m/z 234/236/238 M-OH [C₈H₃Cl₂O₃]⁺ m/z 217/219/221 M->M-OH -OH M-COOH [C₇H₃Cl₂O₂]⁺ m/z 189/191/193 M->M-COOH -COOH Fragment_190 [C₇H₄Cl₂O₂]⁺˙ m/z 190 M->Fragment_190 Dichlorobenzyne [C₆H₂Cl₂]⁺˙ m/z 146/148 M-COOH->Dichlorobenzyne -CO, -H Fragment_173 [C₆H₃Cl₂]⁺ m/z 173 Fragment_190->Fragment_173

Proposed fragmentation of this compound.

3.2. Experimental Protocol for GC-MS Analysis

  • Sample Derivatization (Optional but Recommended): Carboxylic acids are polar and may not chromatograph well. Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) is often performed.

  • Gas Chromatography (GC):

    • Injection: Inject the derivatized or underivatized sample into the GC inlet.

    • Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from any impurities.

    • Temperature Program: Employ a temperature gradient to ensure good separation and peak shape.

  • Mass Spectrometry (MS):

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the peak corresponding to this compound (or its derivative) in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the fragmentation pattern and confirm the structure.

This guide provides a summary of the expected and reported spectroscopic data for this compound. For definitive analysis, it is recommended to acquire high-resolution spectra of a pure sample under controlled experimental conditions.

References

4,5-Dichlorophthalic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for 4,5-Dichlorophthalic acid, a compound utilized in various chemical syntheses, including the development of polymers, resins, dyes, and pigments.[1] Adherence to strict safety protocols is crucial due to its potential hazards. This document outlines the known risks, proper handling procedures, and emergency response measures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[2][3][4]

Signal Word: Warning[2]

Hazard Pictogram:

alt text

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₈H₄Cl₂O₄[1][3][5]
Molecular Weight 235.02 g/mol [3][5]
Appearance White to off-white crystalline solid[1]
Melting Point 198-200 °C (decomposes)[6][7]
Boiling Point 422.1 °C at 760 mmHg[2][6]
Density 1.698 g/cm³[2][6]
Flash Point 209.1 °C[2][6]
Solubility Sparingly soluble in water; more soluble in organic solvents like ethanol (B145695) and acetone.[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

Handling
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses with side-shields or goggles.[2] For operations that may generate significant dust, a face shield and respiratory protection may be necessary.

  • Hygiene: Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling and before breaks. Immediately change contaminated clothing. Do not eat, drink, or smoke in areas where the chemical is handled.[8]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents.[9][10]

  • Container: Keep in the original container.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationSource
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[9]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear a lab coat or other protective clothing to prevent skin contact.[2]
Respiratory Protection For operations that may generate dust, use a NIOSH-approved respirator.[11]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Procedures

Exposure RouteProcedureSource
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][12][13]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15-20 minutes.[12][13] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice.[2]
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][13] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

  • Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides and hydrogen chloride gas may be produced.[12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[12]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate personal protective equipment (see Section 4). Avoid breathing dust.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

  • Containment and Cleanup: For small spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For large spills, dike the area to prevent spreading.[12]

Experimental Workflow: Spill Response Protocol

The following diagram outlines the logical steps for responding to a spill of this compound.

Spill_Response_Workflow start Spill of this compound Detected evacuate Evacuate Immediate Area start->evacuate assess Assess Spill Size and Risk evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) assess->ppe small_spill Small Spill? ppe->small_spill contain_small Contain Spill with Inert Absorbent Material small_spill->contain_small Yes contain_large Dike Spill to Prevent Spreading small_spill->contain_large No cleanup_small Carefully Sweep/Scoop into Labeled Waste Container contain_small->cleanup_small decontaminate Decontaminate Spill Area cleanup_small->decontaminate cleanup_large Collect Material into Labeled Waste Containers contain_large->cleanup_large cleanup_large->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report Incident to Safety Officer dispose->report end Spill Response Complete report->end

Caption: Workflow for handling a this compound spill.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] Do not allow the chemical to enter the environment.[9]

Disclaimer: This document is intended as a guide for trained professionals and is not a substitute for a comprehensive risk assessment. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

Reactivity of 4,5-Dichlorophthalic Anhydride with Nucleophiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichlorophthalic anhydride (B1165640) is a versatile reagent in organic synthesis, serving as a key building block for a variety of heterocyclic compounds. Its reactivity is characterized by the electrophilic nature of the anhydride carbonyl carbons, making them susceptible to attack by a wide range of nucleophiles. This technical guide provides an in-depth analysis of the reactivity of 4,5-dichlorophthalic anhydride with various nucleophiles, with a focus on reaction pathways, experimental protocols, and quantitative data. This information is particularly relevant for professionals in drug development and chemical research, where the synthesis of novel molecular entities with potential biological activity is paramount.

Core Reactivity: Nucleophilic Acyl Substitution

The fundamental reaction of 4,5-dichlorophthalic anhydride with nucleophiles is a nucleophilic acyl substitution. The reaction is initiated by the attack of a nucleophile on one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring and the formation of a dicarboxylic acid derivative or a cyclic imide, depending on the nature of the nucleophile and the reaction conditions.[1][2][3][4]

The general mechanism involves the following steps:

  • Nucleophilic Attack: The nucleophile attacks one of the carbonyl carbons of the anhydride.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Ring Opening: The anhydride ring opens to form a carboxylate and a substituted amide or ester.

  • Cyclization (for imide formation): In the case of primary amine nucleophiles, subsequent intramolecular cyclization can occur to form a phthalimide (B116566) derivative.

Reactions with Amine Nucleophiles

The reaction of 4,5-dichlorophthalic anhydride with amines is a well-established method for the synthesis of phthalimides and dicarboxylic acids.[1][2][3] The outcome of the reaction is influenced by the structure of the amine and the reaction conditions.

Reaction with Thiosemicarbazide

Thiosemicarbazide, a nucleophile containing both amino and thiocarbonyl groups, reacts with 4,5-dichlorophthalic anhydride to yield 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid.[1]

Reaction with Alkyl and Aryl Amines

Primary and secondary amines react with 4,5-dichlorophthalic anhydride to form the corresponding N-substituted phthalimides or dicarboxylic acids. For instance, the reaction with ethylenediamine (B42938) can lead to the formation of a bis-imide derivative.[1][4] Reactions with various aminothiophene derivatives have also been reported, yielding biologically relevant scaffolds.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various derivatives from 4,5-dichlorophthalic anhydride.

Table 1: Reaction of 4,5-Dichlorophthalic Anhydride with Various Nucleophiles [1]

Product NumberNucleophileProduct NameYield (%)Melting Point (°C)
1 Thiosemicarbazide2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid75220
2 Compound 1 (with acetic anhydride)2-Acetyl-5,6-dichloroisoindoline-1,3-dione60190
6 2-Amino-thiophene-3-carboxylic acid ethyl ester2-((3-(Ethoxycarbonyl)thiophen-2-yl)carbamoyl)-4,5-dichlorobenzoic acid--
8 4-Aminothiophene-3-methylcarboxylate hydrochloride4,5-Dichloro-2-((4-(methoxycarbonyl)thiophen-3-yl)carbamoyl)benzoic Acid63195
9 4-Aminothiophene-3-methylcarboxylate hydrochloride (after cyclization of 8 )Methyl 4-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate52165
10 Ethylene (B1197577) diamine2-(2-Aminoethyl)-5,6-dichloroisoindoline-1,3-dione65231
11 3-Amino-4-methylbenzoic acid2-((2-Carboxy-4-methylphenyl)carbamoyl)-4,5-dichlorobenzoic Acid66234

Note: Yields and melting points are as reported in the cited literature. "-" indicates data not provided in the source.

Experimental Protocols

The following are detailed methodologies for key experiments involving the reaction of 4,5-dichlorophthalic anhydride with nucleophiles.

General Procedure for the Synthesis of Dicarboxylic Acid Derivatives (e.g., Compound 1)[1]
  • Dissolve 4,5-dichlorophthalic anhydride (1 mmol) in boiling glacial acetic acid (15 mL).

  • Add the respective nucleophile (e.g., thiosemicarbazide, 1.5 mmol).

  • Reflux the reaction mixture for the specified time (e.g., 6 hours for thiosemicarbazide).

  • After cooling, collect the resulting precipitate by filtration.

  • Wash the solid with water and ether.

  • Dry the product to obtain the pure dicarboxylic acid derivative.

General Procedure for the Synthesis of Phthalimide Derivatives (e.g., Compound 10)[1]
  • Mix 4,5-dichlorophthalic anhydride (1 mmol) and the amine nucleophile (e.g., ethylene diamine, 4 mmol) in glacial acetic acid (10 mL).

  • Stir the mixture under reflux for the specified time (e.g., 8 hours for ethylene diamine).

  • Cool the reaction mixture to room temperature.

  • Collect the precipitate by filtration.

  • Wash the solid with water to obtain the final product.

Synthesis of 2-Acetyl-5,6-dichloroisoindoline-1,3-dione (Compound 2)[1]
  • Reflux 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid (Compound 1 , 1 mmol) with acetic anhydride (10 mL) for 7 hours.

  • Cool the reaction mixture.

  • Collect the resulting solid by filtration.

Visualizing Reaction Pathways

The following diagrams illustrate the reaction pathways of 4,5-dichlorophthalic anhydride with different nucleophiles.

reaction_pathway anhydride 4,5-Dichlorophthalic Anhydride product1 Compound 1 (Dicarboxylic Acid Derivative) anhydride->product1 Glacial Acetic Acid, Reflux product6 Compound 6 (Dicarboxylic Acid Derivative) anhydride->product6 Glacial Acetic Acid, Reflux product8 Compound 8 (Dicarboxylic Acid Derivative) anhydride->product8 DMF, Basic Medium product10 Compound 10 (Phthalimide Derivative) anhydride->product10 Glacial Acetic Acid, Reflux product11 Compound 11 (Dicarboxylic Acid Derivative) anhydride->product11 thiosemicarbazide Thiosemicarbazide thiosemicarbazide->product1 aminothiophene_ester 2-Amino-thiophene-3-carboxylic acid ethyl ester aminothiophene_ester->product6 aminothiophene_hcl 4-Aminothiophene-3-methylcarboxylate hydrochloride aminothiophene_hcl->product8 ethylenediamine Ethylene diamine ethylenediamine->product10 amino_benzoic_acid 3-Amino-4-methylbenzoic acid amino_benzoic_acid->product11 acetic_anhydride Acetic Anhydride product2 Compound 2 (Phthalimide Derivative) acetic_anhydride->product2 product1->product2 Reflux product9 Compound 9 (Phthalimide Derivative) product8->product9 Cyclization

Caption: Reaction pathways of 4,5-dichlorophthalic anhydride with various nucleophiles.

Conclusion

4,5-Dichlorophthalic anhydride demonstrates versatile reactivity towards a range of nucleophiles, leading to the formation of diverse molecular architectures. The ability to readily form dicarboxylic acids and phthalimides makes it a valuable starting material in the synthesis of complex organic molecules. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the synthetic potential of this important chemical intermediate. The provided reaction pathways can serve as a roadmap for designing novel synthetic routes to access compounds with desired chemical and biological properties.

References

A Technical Guide to High-Purity 4,5-Dichlorophthalic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Dichlorophthalic acid is a halogenated aromatic dicarboxylic acid that serves as a critical intermediate in the synthesis of a variety of organic molecules.[1] Its unique chemical structure, featuring a benzene (B151609) ring substituted with two adjacent carboxylic acid groups and two chlorine atoms, makes it a versatile building block in the pharmaceutical, agrochemical, and polymer industries.[1][2] In drug development, it is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) by providing a scaffold for the construction of more complex molecular architectures.[2] This guide provides an in-depth overview of commercially available high-purity this compound, its technical specifications, and relevant experimental protocols for its use.

Commercial Suppliers and Specifications

A number of chemical suppliers offer this compound at various purity levels suitable for research and development. High purity is crucial in pharmaceutical applications to ensure the quality, safety, and efficacy of the final drug product. The following table summarizes the offerings from several prominent suppliers.

SupplierProduct NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Santa Cruz Biotechnologysc-239103≥98%56962-08-4C₈H₄Cl₂O₄235.02
TCI AmericaD2350>98.0% (GC)56962-08-4C₈H₄Cl₂O₄235.02
Capot Chemical48691≥98%56962-08-4C₈H₄Cl₂O₄235.02
Sigma-AldrichAMBH5806463896%56962-08-4C₈H₄Cl₂O₄235.02
Chemsigma International-99.00%56962-08-4C₈H₄Cl₂O₄235.02

Note: Purity levels and specifications are subject to lot-to-lot variability. Researchers should always refer to the lot-specific Certificate of Analysis (CofA) for precise data.[3]

Physicochemical Properties

PropertyValue
Melting Point198-200 °C (decomposes)[4]
Boiling Point422.1 °C at 760 mmHg
Density1.698 g/cm³
SolubilitySparingly soluble in water; soluble in ethanol (B145695) and acetone.
AppearanceWhite to off-white crystalline solid.

Experimental Protocols

The following are representative experimental protocols involving this compound, derived from scientific literature. These are intended for informational purposes and should be adapted and optimized for specific research applications.

Synthesis of 4,5-Dichlorophthalic Anhydride (B1165640)

4,5-Dichlorophthalic anhydride is a common derivative used in further synthetic steps.

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as acetic anhydride.

  • Heat the mixture to reflux for several hours to facilitate the dehydration and cyclization reaction.

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the crystalline product by filtration.

  • Wash the crystals with a non-polar solvent, such as ether, to remove residual acetic anhydride.

  • Dry the product under vacuum to obtain pure 4,5-dichlorophthalic anhydride.

General Procedure for the Synthesis of Phthalimide (B116566) Derivatives

This protocol outlines a general method for the reaction of 4,5-dichlorophthalic anhydride with amines to form phthalimide derivatives, which are common structures in pharmacologically active molecules.[5]

Procedure:

  • Dissolve 4,5-dichlorophthalic anhydride (1 equivalent) in a high-boiling polar solvent like glacial acetic acid or N,N-dimethylformamide (DMF).[5]

  • Add the desired amine (1-1.2 equivalents) to the solution.[5]

  • Heat the reaction mixture to reflux for 6-8 hours.[5]

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.[5]

  • Wash the collected solid with water and a suitable organic solvent (e.g., ether) to remove impurities.[5]

  • Dry the final product.

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic transformations involving this compound.

G cluster_0 Synthesis of 4,5-Dichlorophthalic Anhydride 4_5_Dichlorophthalic_Acid This compound 4_5_Dichlorophthalic_Anhydride 4,5-Dichlorophthalic Anhydride 4_5_Dichlorophthalic_Acid->4_5_Dichlorophthalic_Anhydride  Reflux Acetic_Anhydride Acetic Anhydride (Dehydrating Agent) Acetic_Anhydride->4_5_Dichlorophthalic_Anhydride

Caption: Synthesis of 4,5-Dichlorophthalic Anhydride.

G cluster_1 Synthesis of Phthalimide Derivatives 4_5_Dichlorophthalic_Anhydride_2 4,5-Dichlorophthalic Anhydride Phthalimide_Derivative N-substituted 4,5-Dichlorophthalimide 4_5_Dichlorophthalic_Anhydride_2->Phthalimide_Derivative  Reflux Primary_Amine Primary Amine (R-NH2) Primary_Amine->Phthalimide_Derivative Solvent Glacial Acetic Acid or DMF Solvent->Phthalimide_Derivative

Caption: General synthesis of N-substituted phthalimides.

Safety and Handling

This compound is an irritant.[6]

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Precautionary Statements:

    • Prevention: Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[6]

    • Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing.[6]

    • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6]

    • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[6]

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this chemical.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks Using 4,5-Dichlorophthalic Acid as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. This document provides a detailed, albeit generalized, guide for the synthesis of MOFs using 4,5-dichlorophthalic acid as a linker. Due to the limited specific literature on MOFs synthesized with this particular linker, the following protocols and application notes are based on established methods for similar carboxylate-based linkers. The introduction of chloro functional groups on the phthalic acid backbone is anticipated to influence the resulting MOF's properties, such as its framework topology, stability, and potential for post-synthetic modification, offering unique opportunities for drug development applications.

Introduction to this compound in MOF Synthesis

The choice of the organic linker is crucial in determining the final structure and properties of a MOF. Phthalic acid and its derivatives are common linkers due to their rigid structure and the presence of two carboxylate groups that can coordinate to metal centers. The use of this compound introduces chloro-functional groups into the framework. These groups can potentially:

  • Influence Framework Topology: The electronic properties and steric hindrance of the chlorine atoms can direct the coordination environment around the metal centers, leading to novel framework structures.

  • Enhance Stability: The electron-withdrawing nature of chlorine can strengthen the metal-carboxylate bonds, potentially increasing the thermal and chemical stability of the MOF.

  • Provide Sites for Post-Synthetic Modification: The chlorine atoms can serve as handles for further functionalization of the MOF, allowing for the attachment of drug molecules or targeting ligands.

  • Modulate Drug Release: The hydrophobicity and electronic interactions of the chloro-functionalized pores can influence the loading and release kinetics of guest molecules.

Generalized Experimental Protocols

The following are generalized protocols for the solvothermal synthesis of MOFs using this compound. The specific metal salt, solvent system, temperature, and reaction time will need to be optimized for the desired product.

Materials and Equipment
  • This compound (linker)

  • Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

  • Modulator (e.g., Acetic acid, Benzoic acid) - Optional, used to control crystal growth

  • Teflon-lined stainless steel autoclave or glass vials

  • Oven or heating mantle

  • Centrifuge

  • Schlenk line or vacuum oven for activation

Solvothermal Synthesis Protocol

This protocol is a general starting point and may require significant optimization.

  • Preparation of the Precursor Solution:

    • In a glass vial, dissolve this compound (e.g., 0.1 mmol, 23.5 mg) in the chosen solvent (e.g., 5 mL of DMF).

    • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zinc nitrate hexahydrate, 29.7 mg) in the same solvent (e.g., 5 mL of DMF).

  • Mixing and Sealing:

    • Combine the two solutions in a Teflon-lined autoclave or a larger glass vial.

    • If using a modulator, add it to the mixture at this stage (e.g., 10 equivalents with respect to the linker).

    • Seal the vessel tightly.

  • Heating:

    • Place the sealed vessel in an oven preheated to a specific temperature (e.g., 80-150 °C).

    • Maintain the temperature for a set period (e.g., 24-72 hours).

  • Cooling and Product Recovery:

    • Allow the vessel to cool slowly to room temperature.

    • Crystals of the MOF should have formed.

    • Collect the solid product by centrifugation or filtration.

  • Washing:

    • Wash the collected solid with fresh solvent (e.g., DMF) several times to remove unreacted starting materials.

    • Perform a solvent exchange with a more volatile solvent like ethanol (B145695) or acetone (B3395972) to facilitate activation.

  • Activation:

    • Dry the washed product under vacuum at an elevated temperature (e.g., 100-200 °C) to remove the solvent molecules from the pores. The activation temperature should be below the decomposition temperature of the MOF.

Characterization of the Synthesized MOF

A thorough characterization is essential to confirm the formation of the desired MOF and to understand its properties.

Technique Purpose Expected Information
Powder X-ray Diffraction (PXRD) To determine the crystallinity and phase purity of the bulk sample.A diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise 3D atomic structure of the MOF.Unit cell parameters, space group, bond lengths, bond angles, and framework topology.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF.Decomposition temperature and information about solvent loss.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal centers.Shifts in the C=O stretching frequencies of the carboxylate groups upon coordination.
Brunauer-Emmett-Teller (BET) Analysis To measure the surface area and pore volume of the MOF.Nitrogen adsorption-desorption isotherms to calculate the specific surface area and pore size distribution.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF.Images of the crystal habit and size distribution.

Potential Applications in Drug Development

MOFs synthesized with this compound could offer several advantages in the field of drug development.

Drug Loading and Release

The chloro-functionalized pores of the MOF can provide specific interactions with drug molecules, potentially leading to high drug loading capacities. The release of the drug can be triggered by various stimuli, such as a change in pH or the presence of specific biomolecules. The hydrophobic nature of the dichloro-substituted phenyl ring might favor the encapsulation of nonpolar drug molecules.

Bioimaging

If a luminescent metal ion (e.g., lanthanides) is used in the synthesis, the resulting MOF could be explored for bioimaging applications. The linker itself could also be designed to be fluorescent.

Catalysis in Biologically Relevant Reactions

The metal nodes of the MOF can act as Lewis acid catalysts for various organic transformations, some of which may be relevant to prodrug activation or other biological processes.

Visualizations

Experimental Workflow for MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification & Activation Linker This compound in Solvent Mixing Mixing Linker->Mixing Metal Metal Salt in Solvent Metal->Mixing Heating Solvothermal Heating (80-150 °C, 24-72h) Mixing->Heating Cooling Cooling Heating->Cooling Washing Washing & Solvent Exchange Cooling->Washing Activation Activation (Vacuum) Washing->Activation Product Porous MOF Material Activation->Product

Caption: Generalized workflow for the solvothermal synthesis of a Metal-Organic Framework.

Logical Relationship of MOF Components and Properties

MOF_Properties cluster_components MOF Components cluster_properties Resulting MOF Properties cluster_applications Potential Applications Linker Organic Linker (this compound) Topology Framework Topology Linker->Topology Functionality Pore Functionality (Chloro groups) Linker->Functionality Metal Metal Node Metal->Topology Stability Chemical & Thermal Stability Metal->Stability Sensing Sensing & Imaging Metal->Sensing Porosity Porosity & Surface Area Topology->Porosity DrugDelivery Drug Delivery Porosity->DrugDelivery Catalysis Catalysis Stability->Catalysis Functionality->DrugDelivery

Caption: Interrelationship between MOF components, their properties, and potential applications.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care as they are often flammable and toxic.

  • The use of high temperatures and pressures in autoclaves requires caution. Ensure the vessel is not filled to more than two-thirds of its volume and that it is properly sealed.

Conclusion

The synthesis of MOFs using this compound as a linker presents an intriguing avenue for the development of new functional materials. While specific examples in the literature are scarce, the general principles of MOF synthesis provide a solid foundation for exploring this area. The protocols and information provided herein are intended as a starting point for researchers to design and synthesize novel MOFs with potentially enhanced properties for applications in drug development and beyond. Experimental validation and thorough characterization will be paramount in uncovering the true potential of these materials.

Application Notes and Protocols: 4,5-Dichlorophthalic Acid as a Ligand for Lanthanide Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of lanthanide coordination polymers (CPs) utilizing 4,5-dichlorophthalic acid (H₂dcpa) as a primary organic ligand. The unique photoluminescent properties of these materials, arising from the lanthanide ions, make them promising candidates for various applications, including bio-imaging and sensing, which are of significant interest in the field of drug development.

Introduction

Lanthanide coordination polymers are a class of materials that have garnered significant attention due to their fascinating structural diversity and, most notably, their unique luminescent properties. These properties include large Stokes shifts, long luminescence lifetimes, and sharp, line-like emission bands characteristic of the specific lanthanide ion incorporated. The 4,5-dichlorophthalate ligand, when coordinated to lanthanide ions, can act as an "antenna," absorbing energy and efficiently transferring it to the lanthanide center, which then emits light. This process, known as the antenna effect, is crucial for enhancing the luminescence of lanthanide ions, whose direct excitation is often inefficient.

Two main families of isostructural coordination polymers have been identified with this compound:

  • Family 1: [Ln₂(dcpa)₃(H₂O)]∞ (where Ln = La-Gd)

  • Family 2: [Ln₂(dcpa)₃(H₂O)₅·3H₂O]∞ (where Ln = Tb-Lu, Y)

These materials exhibit tunable luminescence, making them attractive for applications such as luminescent bar codes and, with further functionalization, as probes in biological systems.

Experimental Protocols

The following protocols are based on established synthetic and characterization methods for lanthanide-4,5-dichlorophthalate coordination polymers.

Synthesis of Lanthanide-4,5-Dichlorophthalate Coordination Polymers

Protocol 1: Synthesis of [Eu₂(dcpa)₃(H₂O)]∞ (Family 1)

  • Preparation of Reactant Solutions:

    • Prepare a solution of this compound (H₂dcpa) by dissolving it in deionized water and adjusting the pH to 7 with a 1 M NaOH solution. The final concentration of the sodium 4,5-dichlorophthalate (Na₂dcpa) solution should be 0.075 M.

    • Prepare a 0.05 M aqueous solution of Europium(III) chloride (EuCl₃).

  • Reaction:

    • In a glass vial, mix 2 mL of the 0.05 M EuCl₃ solution with 2 mL of the 0.075 M Na₂dcpa solution.

    • Seal the vial and place it in an oven at 180°C for 24 hours.

  • Product Isolation:

    • After cooling to room temperature, a crystalline precipitate will have formed.

    • Filter the solid product, wash it with deionized water and then with ethanol.

    • Dry the product in air.

Protocol 2: Synthesis of [Tb₂(dcpa)₃(H₂O)₅·3H₂O]∞ (Family 2)

  • Preparation of Reactant Solutions:

    • Prepare a 0.075 M aqueous solution of sodium 4,5-dichlorophthalate (Na₂dcpa) as described in Protocol 1.

    • Prepare a 0.05 M aqueous solution of Terbium(III) chloride (TbCl₃).

  • Reaction:

    • In a glass vial, mix 2 mL of the 0.05 M TbCl₃ solution with 2 mL of the 0.075 M Na₂dcpa solution.

    • Seal the vial and maintain it at room temperature.

  • Product Isolation:

    • Crystals will form over a period of several days.

    • Isolate the crystals by filtration, wash with deionized water, and air dry.

Characterization Protocols

1. Single-Crystal X-ray Diffraction (SCXRD)

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data at a controlled temperature (e.g., 150 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can be placed in calculated positions.

2. Powder X-ray Diffraction (PXRD)

  • Sample Preparation: Gently grind the crystalline sample to a fine powder.

  • Data Collection: Record the PXRD pattern at room temperature using a diffractometer with Cu-Kα radiation (λ = 1.5418 Å) over a 2θ range of 5-50°.

  • Analysis: Compare the experimental PXRD pattern with the one calculated from the single-crystal X-ray data to confirm the phase purity of the bulk sample.

3. Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small amount of the sample (typically 5-10 mg) in an alumina (B75360) crucible.

  • Analysis Conditions: Heat the sample from room temperature to a final temperature of 800°C at a constant heating rate (e.g., 5 °C/min) under a controlled atmosphere (e.g., air or nitrogen).

  • Data Interpretation: Analyze the resulting TGA curve to determine the thermal stability of the coordination polymer and to quantify the loss of water molecules.

4. Photoluminescence Spectroscopy

  • Sample Preparation: Use a solid, powdered sample.

  • Excitation and Emission Spectra:

    • Record the excitation spectrum by monitoring the emission at the characteristic wavelength of the lanthanide ion while varying the excitation wavelength.

    • Record the emission spectrum by exciting the sample at a wavelength determined from the excitation spectrum.

  • Quantum Yield Measurement:

    • Measure the absolute photoluminescence quantum yield using an integrating sphere. The quantum yield (Φ) is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

  • Luminescence Lifetime Measurement:

    • Measure the luminescence decay curves by monitoring the emission intensity of the lanthanide ion after pulsed excitation. Fit the decay curve to an appropriate exponential function to determine the lifetime (τ).

Data Presentation

Crystallographic Data
Parameter[Eu₂(dcpa)₃(H₂O)]∞ (Family 1)[Er₂(dcpa)₃(H₂O)₅·3H₂O]∞ (Family 2)
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)10.123(5)19.987(5)
b (Å)17.567(5)10.012(5)
c (Å)16.234(5)20.123(5)
β (°)95.87(5)115.23(5)
Volume (ų)2874(2)3639(2)
Selected Bond Lengths (Å)
Bond[Eu₂(dcpa)₃(H₂O)]∞ (Representative)
Eu-O (carboxylate)2.35 - 2.60
Eu-O (water)2.45 - 2.55
Thermal Stability Data
Compound FamilyDecomposition Onset Temperature (°C)Mass Loss Event
Family 1 ([Ln₂(dcpa)₃(H₂O)]∞)~300Loss of coordinated water, followed by ligand decomposition
Family 2 ([Ln₂(dcpa)₃(H₂O)₅·3H₂O]∞)~100Loss of lattice and coordinated water, followed by ligand decomposition
Photoluminescence Data
Lanthanide IonExcitation λ (nm)Emission λ (nm)Transition
Eu³⁺~394612, 591, 651, 698⁵D₀ → ⁷F₂, ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₃, ⁵D₀ → ⁷F₄
Tb³⁺~378490, 545, 585, 620⁵D₄ → ⁷F₆, ⁵D₄ → ⁷F₅, ⁵D₄ → ⁷F₄, ⁵D₄ → ⁷F₃
Dy³⁺~350480, 575⁴F₉/₂ → ⁶H₁₅/₂, ⁴F₉/₂ → ⁶H₁₃/₂
Sm³⁺~402564, 600, 645⁴G₅/₂ → ⁶H₅/₂, ⁴G₅/₂ → ⁶H₇/₂, ⁴G₅/₂ → ⁶H₉/₂
Note: Specific quantum yields and lifetimes are highly dependent on the specific lanthanide and the crystal structure family.

Applications in Drug Development

While direct applications of this compound-based lanthanide CPs in drug formulations are not yet established, their unique luminescent properties open up significant possibilities in preclinical research and diagnostics.

  • Bio-imaging and Sensing: The sharp and long-lived luminescence of these materials makes them excellent candidates for fluorescent probes in biological imaging. After suitable surface modification to ensure biocompatibility and target specificity, these CPs could be used for:

    • In vitro and in vivo imaging: Visualizing biological processes at the cellular and tissue level. The long luminescence lifetime allows for time-gated imaging, which reduces background autofluorescence from biological samples, thereby increasing the signal-to-noise ratio.

    • Sensing of Biomolecules: The luminescence of lanthanide CPs can be sensitive to the local environment. This could be exploited to design sensors for specific ions, pH, or disease biomarkers.

  • Theranostics: Lanthanide CPs can be engineered into multifunctional platforms for theranostics, which combines therapy and diagnostics. For instance, the porous structure of some CPs could be used to encapsulate drug molecules, while the luminescent properties would allow for simultaneous tracking of the drug delivery vehicle.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Analysis reactants Lanthanide Salt (LnCl₃) + Sodium 4,5-Dichlorophthalate hydrothermal Hydrothermal/ Solvothermal Reaction reactants->hydrothermal product Crystalline Coordination Polymer hydrothermal->product scxrd Single-Crystal XRD product->scxrd Structure pxrd Powder XRD product->pxrd Purity tga Thermogravimetric Analysis product->tga Stability pl Photoluminescence Spectroscopy product->pl Luminescence structure Crystal Structure scxrd->structure purity Phase Purity pxrd->purity stability Thermal Stability tga->stability luminescence Luminescent Properties pl->luminescence

Caption: Experimental workflow for the synthesis and characterization of lanthanide-dcpa CPs.

structure_property_relationship cluster_inputs Components cluster_structure Coordination Polymer Structure cluster_properties Resulting Properties cluster_applications Potential Applications ligand This compound (Antenna) coordination Coordination Environment & Polymer Dimensionality ligand->coordination lanthanide Lanthanide Ion (Ln³⁺) (Emitting Center) lanthanide->coordination luminescence Tunable Photoluminescence (Sharp Emission, Long Lifetime) coordination->luminescence stability Thermal & Chemical Stability coordination->stability bioimaging Bio-imaging & Sensing luminescence->bioimaging theranostics Theranostics luminescence->theranostics stability->bioimaging stability->theranostics

Caption: Relationship between components, structure, properties, and applications.

Application Notes and Protocols: Preparation of Luminescent Materials from 4,5-Dichlorophthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various luminescent materials derived from 4,5-dichlorophthalic acid. This versatile precursor allows for the creation of lanthanide-based coordination polymers with tunable emission, efficient solid-state fluorophores like 4,5-diaminophthalimides, and potentially novel chemiluminescent agents analogous to luminol (B1675438).

Lanthanide-Based Coordination Polymers with Tunable Luminescence

This compound serves as an effective organic linker for the synthesis of highly luminescent lanthanide-based coordination polymers. These materials exhibit tunable emission in the visible and near-infrared regions, making them suitable for applications such as luminescent bar codes and multiemissive materials. A notable family of these compounds has the general formula [Ln₂(dcpa)₃(H₂O)₅·3H₂O]∞, where "dcpa" represents the 4,5-dichlorophthalate ligand and "Ln" can be a variety of lanthanide ions (e.g., Tb, Eu, Y).[1][2][3]

Experimental Protocol: Synthesis of [Ln₂(dcpa)₃(H₂O)₅·3H₂O]∞

This protocol describes the hydrothermal synthesis of lanthanide coordination polymers using this compound as a ligand.

Materials:

Procedure:

  • Ligand Preparation: In a 50 mL beaker, dissolve 0.235 g (1 mmol) of this compound in 10 mL of deionized water.

  • pH Adjustment: Slowly add a 0.1 M NaOH solution dropwise to the this compound solution with constant stirring until a pH of approximately 6 is reached. This deprotonates the carboxylic acid groups to form the 4,5-dichlorophthalate ligand in situ.

  • Reaction Mixture: In a separate beaker, dissolve 0.453 g (1 mmol) of the chosen lanthanide(III) nitrate hexahydrate (e.g., Tb(NO₃)₃·6H₂O) in 5 mL of deionized water.

  • Assembly: Slowly add the lanthanide nitrate solution to the sodium 4,5-dichlorophthalate solution under continuous stirring. A precipitate may form.

  • Hydrothermal Synthesis: Transfer the resulting mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it at 160 °C for 72 hours.

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Washing: Collect the crystalline product by vacuum filtration. Wash the crystals sequentially with deionized water (3 x 10 mL) and ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the final product in a desiccator over silica (B1680970) gel for 24 hours.

Photophysical Data

The luminescent properties of these coordination polymers are dependent on the specific lanthanide ion incorporated. The 4,5-dichlorophthalate ligand acts as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelengths.

Lanthanide Ion (Ln³⁺)Excitation Wavelength (nm)Major Emission Peaks (nm)Observed Color
Terbium (Tb³⁺)~310490, 545, 585, 620Green
Europium (Eu³⁺)~310578, 592, 615, 650, 700Red

Synthesis Workflow

Synthesis of Lanthanide Coordination Polymers cluster_solution_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification DPA This compound Mix Mix & Stir DPA->Mix NaOH NaOH Solution NaOH->Mix Ln_Nitrate Lanthanide(III) Nitrate Ln_Nitrate->Mix H2O Deionized Water H2O->DPA H2O->Ln_Nitrate Autoclave Hydrothermal Synthesis (160 °C, 72h) Mix->Autoclave Filter Vacuum Filtration Autoclave->Filter Wash_H2O Wash with Water Filter->Wash_H2O Wash_EtOH Wash with Ethanol Wash_H2O->Wash_EtOH Dry Dry Wash_EtOH->Dry Product Luminescent Lanthanide Coordination Polymer Dry->Product

Synthesis of Lanthanide Coordination Polymers

4,5-Diaminophthalimides as Solid-State Fluorophores

Derivatives of this compound, specifically 4,5-diaminophthalimides, have been shown to be highly efficient solid-state fluorophores. These compounds can be prepared from this compound in a multi-step synthesis. They also show potential as "turn-on" fluorescent probes for the detection of hydrazine (B178648).[3]

Experimental Protocol: Synthesis of N-substituted 4,5-Diaminophthalimides

This protocol outlines a general two-step procedure for the synthesis of N-substituted 4,5-diaminophthalimides, starting from the reaction of 4,5-dichlorophthalic anhydride (B1165640) with an amine, followed by nucleophilic aromatic substitution with a diarylamine.

Materials:

  • 4,5-Dichlorophthalic anhydride

  • Primary amine (e.g., propylamine)

  • Diarylamine (e.g., diphenylamine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Glacial acetic acid

  • Ethanol

  • Dichloromethane (B109758)

  • Hexane

Step 1: Synthesis of N-substituted 4,5-Dichlorophthalimide (B101854)

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2.17 g (10 mmol) of 4,5-dichlorophthalic anhydride in 30 mL of glacial acetic acid.

  • Amine Addition: Add 12 mmol of the desired primary amine (e.g., 0.71 g of propylamine) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.

  • Isolation: Allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Filtration and Washing: Collect the resulting precipitate by vacuum filtration. Wash the solid with copious amounts of water until the filtrate is neutral.

  • Drying: Dry the N-substituted 4,5-dichlorophthalimide product in a vacuum oven at 60 °C.

Step 2: Synthesis of N-substituted 4,5-Bis(diarylamino)phthalimide

  • Reaction Setup: In a 100 mL round-bottom flask, combine the N-substituted 4,5-dichlorophthalimide (5 mmol) from Step 1, 12 mmol of the diarylamine (e.g., 2.03 g of diphenylamine), and 2.07 g (15 mmol) of potassium carbonate in 40 mL of DMF.

  • Reaction: Heat the mixture to 150 °C and stir under a nitrogen atmosphere for 24 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the final 4,5-bis(diarylamino)phthalimide.

Photophysical Data

The photophysical properties of these compounds are highly dependent on the solvent and the nature of the substituents.

CompoundSolventAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (Φ)
N-propyl-4,5-bis(diphenylamino)phthalimideToluene350, 430510High
N-propyl-4,5-bis(diphenylamino)phthalimideDMSO355, 435No emission-

Synthesis and Functionalization Pathway

Synthesis of 4,5-Diaminophthalimides DPA 4,5-Dichlorophthalic Anhydride DCP N-substituted 4,5-Dichlorophthalimide DPA->DCP + Amine Glacial Acetic Acid, Reflux Amine Primary Amine Product N-substituted 4,5-Bis(diarylamino)phthalimide DCP->Product + Diarylamine, K₂CO₃ DMF, 150 °C Diarylamine Diarylamine K2CO3 K₂CO₃

Synthesis of 4,5-Diaminophthalimides

Synthesis of Chemiluminescent Phthalhydrazide (B32825) Analogues

While the classic chemiluminescent compound luminol is synthesized from 3-nitrophthalic acid, it is feasible to synthesize analogous phthalhydrazide structures from this compound that may exhibit chemiluminescence. The key steps involve the formation of a phthalhydrazide ring and subsequent functionalization. One such potential precursor is 4-chloro-5-hydrazinophthalhydrazide.[4]

Experimental Protocol: Synthesis of 6-Chloro-7-aminophthalhydrazide (A Luminol Analogue)

This proposed two-step synthesis aims to produce a chlorinated and aminated phthalhydrazide from this compound, which could exhibit chemiluminescence.

Materials:

  • This compound

  • Hydrazine hydrate (B1144303) (80% solution)

  • Triethylene glycol

  • Sodium dithionite (B78146) (Na₂S₂O₄)

  • Sodium hydroxide (NaOH)

  • Glacial acetic acid

  • Ammonia (aqueous solution, 28-30%)

  • Copper(II) sulfate (catalyst)

Step 1: Synthesis of 6,7-Dichlorophthalhydrazide

  • Reaction Setup: In a large test tube or small round-bottom flask, combine 2.35 g (10 mmol) of this compound and 2 mL of hydrazine hydrate (80% solution).

  • Heating: Heat the mixture gently until the solids dissolve.

  • Solvent Addition: Add 5 mL of triethylene glycol and a boiling chip.

  • Dehydration and Cyclization: Heat the mixture to approximately 215 °C and maintain this temperature for 5-10 minutes to drive off water and form the hydrazide ring.

  • Isolation: Allow the mixture to cool below 100 °C and then add 20 mL of hot water. Cool to room temperature and then in an ice bath to precipitate the product.

  • Filtration: Collect the 6,7-dichlorophthalhydrazide by vacuum filtration and wash with cold water.

Step 2: Amination of 6,7-Dichlorophthalhydrazide

  • Reaction Setup: In a sealed pressure tube, combine the 6,7-dichlorophthalhydrazide (5 mmol) from Step 1, 20 mL of concentrated aqueous ammonia, and a catalytic amount of copper(II) sulfate.

  • Heating: Heat the sealed tube to 180 °C for 12 hours.

  • Workup: After cooling, carefully open the pressure tube. Acidify the reaction mixture with glacial acetic acid.

  • Isolation: Cool the mixture in an ice bath to precipitate the 6-chloro-7-aminophthalhydrazide.

  • Purification: Collect the product by vacuum filtration and recrystallize from hot water.

Chemiluminescence Activation

To observe chemiluminescence, the synthesized phthalhydrazide analogue can be oxidized in an alkaline solution, similar to luminol.

Procedure:

  • Dissolve a small amount of the synthesized 6-chloro-7-aminophthalhydrazide in a solution of sodium hydroxide.

  • Add an oxidizing agent, such as a mixture of hydrogen peroxide and a catalyst like potassium ferricyanide (B76249) or horseradish peroxidase.

  • Observe the emission of light in a dark environment. The color and intensity of the light will depend on the specific electronic properties of the synthesized molecule.

Logical Workflow for Synthesis and Activation

Synthesis and Activation of a Luminol Analogue DCPA This compound DCPH 6,7-Dichlorophthalhydrazide DCPA->DCPH + Hydrazine Heat Hydrazine Hydrazine Hydrate Product 6-Chloro-7-aminophthalhydrazide DCPH->Product + Ammonia, Cu²⁺ Heat (Pressure) Ammonia Aqueous Ammonia Light Chemiluminescence Product->Light + Base, Oxidant Base Base (e.g., NaOH) Oxidant Oxidizing Agent (e.g., H₂O₂ + Catalyst)

Synthesis and Activation of a Luminol Analogue

References

Application of 4,5-Dichlorophthalic Acid in the Synthesis of High-Performance Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. These characteristics make them ideal for demanding applications in the aerospace, electronics, and automotive industries. The properties of polyimides can be tailored by modifying their chemical structure, specifically through the selection of the dianhydride and diamine monomers. The incorporation of halogen atoms, such as chlorine, into the polymer backbone can significantly influence the final properties of the material. 4,5-Dichlorophthalic acid, and its corresponding anhydride (B1165640), serve as valuable monomers in the synthesis of polyimides, imparting unique characteristics such as modified solubility and thermal behavior.

This document provides detailed application notes and experimental protocols for the synthesis of polyimides using this compound. It is intended for researchers, scientists, and professionals in the field of polymer chemistry and materials science.

Application Notes

The presence of chlorine atoms on the phthalic anhydride ring in 4,5-dichlorophthalic anhydride influences the resulting polyimide's properties in several ways:

  • Solubility: The chlorine substituents can alter the polymer chain packing and intermolecular interactions, which may lead to improved solubility in organic solvents compared to their non-halogenated counterparts. This enhanced solubility can be advantageous for processing and film casting.

  • Optical Properties: The incorporation of chlorine atoms can influence the polymer's refractive index and optical transparency.[2] Polyimides with chlorine side groups have been synthesized to achieve high refractive indices and controlled birefringence.[2]

  • Flame Retardancy: The presence of halogens can contribute to the flame-retardant properties of the resulting polyimide.

Due to the limited availability of specific data for a homopolymer, the following sections will provide a generalized, yet detailed, protocol for the synthesis of a representative polyimide from 4,5-dichlorophthalic anhydride. The quantitative data presented is illustrative and based on typical values for aromatic polyimides, providing a comparative framework for researchers.

Experimental Protocols

The synthesis of polyimides from 4,5-dichlorophthalic anhydride and an aromatic diamine, such as 4,4'-oxydianiline (B41483) (ODA), is typically carried out via a two-step polycondensation reaction. This method involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.[1]

Protocol 1: Synthesis of Poly(amic acid) from 4,5-Dichlorophthalic Anhydride and 4,4'-Oxydianiline

Materials:

  • 4,5-Dichlorophthalic anhydride (DCPA)

  • 4,4'-Oxydianiline (ODA)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous

  • Nitrogen gas (inert atmosphere)

  • Mechanical stirrer

  • Three-necked round-bottom flask

  • Ice bath

Procedure:

  • In a clean and dry three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 4,4'-oxydianiline (ODA) in anhydrous N,N-dimethylacetamide (DMAc) under a gentle stream of nitrogen.

  • Cool the diamine solution to 0-5 °C using an ice bath.

  • Gradually add an equimolar amount of 4,5-dichlorophthalic anhydride (DCPA) powder to the stirred diamine solution over a period of 1-2 hours. Maintaining a low temperature is crucial to control the reaction rate and prevent premature imidization.

  • After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the solution under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.

  • The resulting viscous solution is the poly(amic acid) precursor and can be stored under refrigeration for further use.

Protocol 2: Thermal Imidization of Poly(amic acid) to Polyimide Film

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Glass plates or substrates

  • Doctor blade or spin coater

  • Programmable oven or furnace

Procedure:

  • Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade or spin coater to achieve a uniform thickness.

  • Place the coated substrate in a programmable oven.

  • The thermal imidization process is carried out in a stepwise manner to ensure gradual solvent removal and complete cyclization:

    • Heat to 80-100 °C for 1-2 hours to slowly evaporate the bulk of the solvent.

    • Increase the temperature to 150 °C and hold for 1 hour.

    • Increase the temperature to 200 °C and hold for 1 hour.

    • Increase the temperature to 250 °C and hold for 1 hour.

    • Finally, heat to 300-350 °C for 1 hour to ensure complete imidization.

  • After the thermal treatment, allow the oven to cool down slowly to room temperature to avoid thermal stress in the film.

  • The resulting polyimide film can be carefully peeled off from the glass substrate.

Data Presentation

The following tables summarize the expected properties of a polyimide synthesized from 4,5-dichlorophthalic anhydride and 4,4'-oxydianiline. Note: This data is illustrative and serves as a representative example due to the lack of specific literature values for this exact polymer.

Table 1: Thermal Properties of a Representative Polyimide from 4,5-Dichlorophthalic Anhydride

PropertyValueMethod
Glass Transition Temperature (Tg)280 - 320 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (TGA)> 500 °C (in N₂)Thermogravimetric Analysis (TGA)
10% Weight Loss Temperature (TGA)> 530 °C (in N₂)Thermogravimetric Analysis (TGA)

Table 2: Mechanical Properties of a Representative Polyimide Film from 4,5-Dichlorophthalic Anhydride

PropertyValueMethod
Tensile Strength90 - 120 MPaASTM D882
Tensile Modulus2.5 - 3.5 GPaASTM D882
Elongation at Break5 - 10 %ASTM D882

Table 3: Solubility of a Representative Polyimide from 4,5-Dichlorophthalic Anhydride

SolventSolubility
N-methyl-2-pyrrolidone (NMP)Soluble
N,N-dimethylacetamide (DMAc)Soluble
N,N-dimethylformamide (DMF)Soluble
m-CresolSoluble
Tetrahydrofuran (THF)Partially Soluble to Insoluble
ChloroformInsoluble
AcetoneInsoluble

Visualizations

The following diagrams illustrate the synthesis workflow for polyimides derived from 4,5-dichlorophthalic anhydride.

Polyimide_Synthesis_Workflow Monomers Monomers: 4,5-Dichlorophthalic Anhydride 4,4'-Oxydianiline Polymerization Step 1: Poly(amic acid) Synthesis (0-5°C to Room Temp, N₂) Monomers->Polymerization Solvent Anhydrous Solvent (DMAc or NMP) Solvent->Polymerization PAA_Solution Poly(amic acid) Solution Polymerization->PAA_Solution Casting Film Casting / Spin Coating PAA_Solution->Casting Imidization Step 2: Thermal Imidization (Stepwise heating to 300-350°C) Casting->Imidization PI_Film Polyimide Film Imidization->PI_Film Characterization Characterization: - Thermal (TGA, DSC) - Mechanical (Tensile) - Solubility PI_Film->Characterization Logical_Relationship Dianhydride 4,5-Dichlorophthalic Anhydride (Electron Acceptor) PAA Poly(amic acid) Precursor (Soluble) Dianhydride->PAA Polyaddition Diamine Aromatic Diamine (e.g., ODA) (Electron Donor) Diamine->PAA Polyaddition Polyimide Polyimide (Insoluble, Thermally Stable) PAA->Polyimide Cyclodehydration (Imidization) - H₂O

References

Application Notes and Protocols for the Synthesis and Evaluation of Photosensitizers from 4,5-Dichlorophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and in vitro evaluation of photosensitizers derived from 4,5-dichlorophthalic acid. The primary focus is on the synthesis of 2,3,9,10,16,17,23,24-octachlorophthalocyaninato zinc(II) (ZnPcCl₈), a promising photosensitizer for photodynamic therapy (PDT). Detailed experimental protocols for key synthetic steps and in vitro assays are provided, along with data presentation tables and diagrams to facilitate understanding and application in a research setting.

Introduction to Photosensitizers from this compound

This compound serves as a versatile precursor for the synthesis of various photosensitizers, particularly phthalocyanines and naphthalocyanines.[1][2] These macrocyclic compounds exhibit strong absorption in the red and near-infrared regions of the electromagnetic spectrum, a crucial property for PDT as light in this window can penetrate deeper into biological tissues.[3][4] The presence of chloro-substituents on the periphery of the phthalocyanine (B1677752) ring can enhance the photophysical and photochemical properties of the molecule, leading to more efficient generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon light activation.[5]

This document will focus on the synthesis of zinc(II) octachlorophthalocyanine (ZnPcCl₈), a second-generation photosensitizer, and its subsequent evaluation for photodynamic activity. Zinc as the central metal ion is known to promote a high quantum yield of the excited triplet state, which is essential for efficient singlet oxygen production.[6]

Synthesis of 2,3,9,10,16,17,23,24-Octachlorophthalocyaninato Zinc(II) (ZnPcCl₈)

The synthesis of ZnPcCl₈ from this compound is a multi-step process that begins with the conversion of the diacid to its corresponding dinitrile, followed by a metal-templated cyclotetramerization reaction.

Experimental Workflow

Synthesis_Workflow A This compound B 4,5-Dichlorophthalic Anhydride (B1165640) A->B Acetic Anhydride, Reflux (140°C) C 4,5-Dichlorophthalamide (B133453) B->C Urea (B33335) or Ammonia, Heat D 4,5-Dichlorophthalonitrile (B145054) C->D Dehydration (e.g., POCl₃ or Phosgene) E 2,3,9,10,16,17,23,24-Octachloro phthalocyaninato zinc(II) (ZnPcCl₈) D->E ZnCl₂, High-boiling solvent (e.g., 1-chloronaphthalene), Reflux

Caption: Synthetic workflow for ZnPcCl₈ from this compound.

Protocol 1: Synthesis of 4,5-Dichlorophthalonitrile from this compound

This protocol is adapted from established chemical synthesis methods.[1]

Step 1: Synthesis of 4,5-Dichlorophthalic Anhydride

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 10 g, 42.5 mmol) in an excess of acetic anhydride (e.g., 50 mL).

  • Reflux the mixture at 140°C for 3-4 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated product and wash it thoroughly with diethyl ether.

  • Dry the resulting white crystalline product, 4,5-dichlorophthalic anhydride, under vacuum.

    • Expected Yield: ~65-75%

Step 2: Synthesis of 4,5-Dichlorophthalamide

  • Combine 4,5-dichlorophthalic anhydride (e.g., 5 g, 23.0 mmol) with an excess of urea (e.g., 10 g, 166.5 mmol).

  • Heat the mixture to 180-200°C for 1-2 hours.

  • Cool the reaction mixture and treat it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Filter the solid product, wash with water, and dry to obtain 4,5-dichlorophthalamide.

    • Expected Yield: ~80-90%

Step 3: Synthesis of 4,5-Dichlorophthalonitrile

  • In a fume hood, suspend 4,5-dichlorophthalamide (e.g., 2 g, 8.6 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) (e.g., 20 mL).

  • Cool the suspension in an ice bath.

  • Slowly add a dehydrating agent such as phosphoryl chloride (POCl₃) (e.g., 3 equivalents) or bubble phosgene (B1210022) gas through the solution.[7]

  • Allow the reaction to proceed at room temperature for several hours until completion (monitor by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol (B145695) or another suitable solvent to obtain pure 4,5-dichlorophthalonitrile.

    • Expected Yield: ~70-80%

Protocol 2: Synthesis of 2,3,9,10,16,17,23,24-Octachlorophthalocyaninato Zinc(II) (ZnPcCl₈)

This protocol is based on a solution-based cyclotetramerization method.[1]

  • In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4,5-dichlorophthalonitrile (e.g., 1 g, 5.0 mmol) and anhydrous zinc chloride (ZnCl₂) (e.g., 0.2 g, 1.5 mmol).

  • Add a high-boiling point solvent such as 1-chloronaphthalene (B1664548) or quinoline (B57606) (e.g., 10 mL).

  • Heat the mixture to reflux (approximately 260°C for 1-chloronaphthalene) under a nitrogen atmosphere for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Add a solvent in which the product is insoluble but the starting materials and byproducts are soluble, such as ethanol or methanol, to precipitate the crude ZnPcCl₈.

  • Filter the dark green solid and wash it extensively with ethanol, acetone, and diethyl ether to remove impurities.

  • Further purification can be achieved by Soxhlet extraction with different solvents or by sublimation under high vacuum.

    • Expected Yield: ~60-70%

Characterization of ZnPcCl₈

A comprehensive characterization of the synthesized ZnPcCl₈ is essential to confirm its identity and purity.

Technique Expected Observations
¹H NMR Due to the high symmetry and paramagnetic nature of some phthalocyanines, obtaining a well-resolved ¹H NMR spectrum can be challenging. Aromatic protons are expected in the δ 7-9 ppm range.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of ZnPcCl₈ (C₃₂H₈Cl₈N₈Zn) should be observed.
UV-Vis Spectroscopy In a suitable solvent (e.g., DMF, DMSO), a sharp and intense Q-band absorption in the red region (~680-720 nm) and a Soret band in the UV region (~350-450 nm) are characteristic.
FT-IR Spectroscopy Characteristic peaks for the phthalocyanine macrocycle, including C=N and C=C stretching vibrations, will be present. The absence of the -C≡N stretch from the starting nitrile confirms reaction completion.
Elemental Analysis The calculated and found percentages of C, H, N, and Cl should be in close agreement.

Photophysical and Photochemical Properties

The efficacy of a photosensitizer is determined by its photophysical and photochemical properties.

Parameter Typical Range for Zinc Phthalocyanines Significance
Absorption Maximum (λₘₐₓ) 670-720 nmDetermines the wavelength of light required for activation. Longer wavelengths allow for deeper tissue penetration.[4]
Molar Extinction Coefficient (ε) > 10⁵ M⁻¹cm⁻¹A high value indicates efficient light absorption, allowing for the use of lower photosensitizer concentrations and light doses.
Fluorescence Quantum Yield (Φբ) 0.1 - 0.3Represents the efficiency of light emission. A lower fluorescence quantum yield often correlates with a higher triplet state quantum yield.
Singlet Oxygen Quantum Yield (ΦΔ) 0.4 - 0.7The most critical parameter for Type II PDT, representing the efficiency of singlet oxygen generation.[5]
Protocol 3: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol utilizes the chemical quencher 1,3-diphenylisobenzofuran (B146845) (DPBF).

  • Prepare stock solutions of the photosensitizer (ZnPcCl₈), a reference photosensitizer with a known ΦΔ (e.g., unsubstituted Zinc Phthalocyanine, ZnPc, ΦΔ ≈ 0.67 in DMSO), and DPBF in a suitable solvent (e.g., DMSO).

  • In a quartz cuvette, prepare a solution containing the photosensitizer and DPBF. The concentration of the photosensitizer should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength, and the initial absorbance of DPBF at ~415 nm should be around 1.0.

  • Irradiate the solution with a monochromatic light source at the Q-band maximum of the photosensitizer.

  • Monitor the decrease in the absorbance of DPBF at ~415 nm at regular time intervals.

  • Repeat the experiment with the reference photosensitizer under identical conditions.

  • The singlet oxygen quantum yield of the sample (ΦΔₛₐₘ) can be calculated using the following equation: ΦΔₛₐₘ = ΦΔᵣₑբ * (kₛₐₘ / kᵣₑբ) * (Iₐ,ᵣₑբ / Iₐ,ₛₐₘ) where ΦΔᵣₑբ is the singlet oxygen quantum yield of the reference, k is the rate of DPBF decomposition (obtained from the slope of the plot of ln(A₀/Aₜ) versus time), and Iₐ is the rate of light absorption by the photosensitizer.

In Vitro Phototoxicity Assessment

The photodynamic efficacy of ZnPcCl₈ is evaluated by assessing its phototoxicity in cancer cell lines.

Protocol 4: MTT Assay for Phototoxicity

This protocol is a standard method for assessing cell viability.[8]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of ZnPcCl₈. Include a vehicle control (e.g., DMSO) and a no-drug control. Incubate for a predetermined period (e.g., 24 hours) in the dark.

  • Irradiation: Wash the cells with phosphate-buffered saline (PBS) and add fresh, phenol (B47542) red-free medium. Expose the cells to light from a suitable light source (e.g., a diode laser) at the Q-band absorption maximum of ZnPcCl₈. The light dose (J/cm²) is determined by the power density (W/cm²) and the exposure time (s). Keep a set of plates in the dark to assess dark toxicity.

  • Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours in the dark.

  • MTT Assay:

    • Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated, non-irradiated cells). Plot the cell viability against the photosensitizer concentration to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Mechanism of PDT-Induced Cell Death

Phthalocyanine-mediated PDT primarily induces apoptosis, a form of programmed cell death. The process is initiated by the ROS-induced damage to cellular organelles, particularly the mitochondria.

Signaling Pathway of PDT-Induced Apoptosis

PDT_Apoptosis cluster_0 Light Activation cluster_1 Mitochondrial Damage cluster_2 Apoptosome Formation and Caspase Activation cluster_3 Execution of Apoptosis PS ZnPcCl₈ ROS Reactive Oxygen Species (¹O₂) PS->ROS Energy Transfer to O₂ Light Light (680-720 nm) Light->PS Mito Mitochondria ROS->Mito Oxidative Stress Bcl2 Anti-apoptotic Bcl-2 proteins ROS->Bcl2 Inhibition CytC Cytochrome c (released) Mito->CytC BaxBak Pro-apoptotic Bax/Bak Bcl2->BaxBak BaxBak->Mito Pore formation Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleavage Casp3 Caspase-3 ProCasp3->Casp3 Activation Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by ZnPcCl₈-mediated PDT.

The generation of ROS within the cell leads to oxidative stress, primarily targeting the mitochondria. This results in the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[9] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[10] Activated caspase-9, in turn, activates the executioner caspase-3, which cleaves various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. In some cases, PDT can also trigger the extrinsic apoptotic pathway through the activation of death receptors on the cell surface.[10]

Conclusion

This compound is a readily available and versatile starting material for the synthesis of peripherally chlorinated phthalocyanine photosensitizers. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, characterization, and in vitro evaluation of 2,3,9,10,16,17,23,24-octachlorophthalocyaninato zinc(II) as a potent photosensitizer for photodynamic therapy. The detailed methodologies and data presentation guidelines are intended to support researchers in the development and screening of new and effective photosensitizing agents for cancer treatment and other biomedical applications.

References

Application of 4,5-Dichlorophthalic Acid in Agrochemical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichlorophthalic acid, and its corresponding anhydride (B1165640), are versatile chemical intermediates that serve as crucial building blocks in the synthesis of a variety of organic molecules. Within the agrochemical industry, these compounds are particularly significant in the development of fungicides and herbicides. The presence of the dichloro-substituted benzene (B151609) ring in the phthalic acid structure is a key feature that can impart potent biological activity to the resulting agrochemical compounds. This document provides detailed application notes and experimental protocols for the synthesis of agrochemical candidates derived from this compound, focusing on phthalimide-based fungicides.

Application in Fungicide Synthesis: The Case of Phthalimide (B116566) Fungicides

Phthalimide fungicides are a class of protective fungicides that inhibit the germination of fungal spores. While no major commercial fungicide is directly named as a simple derivative of this compound in readily available literature, the synthesis of N-substituted 4,5-dichlorophthalimides represents a promising avenue for the discovery of new fungicidal agents. The 4,5-dichloro substitution pattern on the phthalimide ring is a known toxophore that contributes to the antifungal activity.

General Synthesis Pathway for N-Substituted 4,5-Dichlorophthalimides

The synthesis of N-substituted 4,5-dichlorophthalimides typically proceeds via the reaction of 4,5-dichlorophthalic anhydride with a primary amine. 4,5-Dichlorophthalic anhydride can be readily prepared from this compound by dehydration.

dot

Caption: General synthesis pathway of N-substituted 4,5-dichlorophthalimides.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 4,5-dichlorophthalic anhydride and a representative N-substituted 4,5-dichlorophthalimide (B101854).

Protocol 1: Synthesis of 4,5-Dichlorophthalic Anhydride from this compound

Objective: To prepare 4,5-dichlorophthalic anhydride, a key intermediate for the synthesis of phthalimide-based agrochemicals.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, suspend 10.0 g of this compound in 30 mL of acetic anhydride.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 2 hours. The solid should completely dissolve.

  • Allow the reaction mixture to cool to room temperature.

  • Cool the mixture further in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any residual acetic anhydride.

  • Dry the purified 4,5-dichlorophthalic anhydride in a desiccator.

Expected Yield: 85-95% Appearance: White crystalline solid

Protocol 2: Synthesis of N-(4-methylphenyl)-4,5-dichlorophthalimide

Objective: To synthesize a representative N-substituted 4,5-dichlorophthalimide with potential fungicidal activity.

Materials:

  • 4,5-Dichlorophthalic anhydride

  • p-Toluidine (B81030) (4-methylaniline)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Stirring rod

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2.17 g (0.01 mol) of 4,5-dichlorophthalic anhydride in 20 mL of glacial acetic acid by gentle heating.

  • In a separate beaker, dissolve 1.07 g (0.01 mol) of p-toluidine in 10 mL of glacial acetic acid.

  • Slowly add the p-toluidine solution to the stirred solution of 4,5-dichlorophthalic anhydride.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.

  • After the reflux period, pour the hot reaction mixture into a beaker containing 100 mL of cold water while stirring.

  • A precipitate of N-(4-methylphenyl)-4,5-dichlorophthalimide will form.

  • Allow the mixture to cool completely and then collect the solid product by vacuum filtration.

  • Wash the product with copious amounts of water to remove any residual acetic acid.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure N-(4-methylphenyl)-4,5-dichlorophthalimide.

  • Dry the purified product in an oven at 60 °C.

Expected Yield: 70-80% Appearance: Off-white to pale yellow crystalline solid

Quantitative Data

While specific quantitative biological data for agrochemicals directly synthesized from this compound is not extensively published in open literature, the following table provides a template for how such data should be structured for comparison. The data for the well-known fungicide Dichlone is provided for illustrative purposes, although it is synthesized from naphthalene, not this compound.[1]

CompoundTarget OrganismBiological Activity MetricValueReference
N-(4-methylphenyl)-4,5-dichlorophthalimide Botrytis cinereaEC50 (Fungicidal)Data to be determined-
Alternaria solaniEC50 (Fungicidal)Data to be determined-
Dichlone Various fungi-Broad-spectrum[1]
Blue-green algaeAlgicidalEffective[1]

Signaling Pathways and Experimental Workflows

The primary mode of action for many phthalimide fungicides involves the inhibition of spore germination. This is a multi-site inhibitory action, meaning the fungicide interacts with multiple enzymes and processes within the fungal cell, rather than a single specific target. This multi-site action is advantageous as it reduces the likelihood of fungi developing resistance.

dot

Fungicidal_Action_Workflow cluster_0 Fungal Lifecycle cluster_1 Fungicide Intervention A Fungal Spore B Spore Germination A->B C Mycelial Growth B->C D Infection C->D E Phthalimide Fungicide (e.g., N-substituted 4,5-dichlorophthalimide) F Inhibition of Spore Germination E->F F->B Blocks G Multi-site Inhibition (Enzyme Inactivation) F->G

Caption: Mechanism of action for phthalimide fungicides.

The experimental workflow for evaluating the efficacy of newly synthesized fungicidal candidates derived from this compound would involve a series of in vitro and in vivo assays.

dot

Fungicide_Evaluation_Workflow A Synthesis of N-Substituted 4,5-Dichlorophthalimides B In Vitro Antifungal Screening (e.g., against Botrytis cinerea, Alternaria solani) A->B C Determination of EC50 Values B->C D Greenhouse Trials (on infected plants) C->D E Phytotoxicity Assessment D->E F Lead Compound Identification D->F E->F

References

Application Notes and Protocols: 4,5-Dichlorophthalic Acid as a Monomer for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichlorophthalic acid is a halogenated aromatic dicarboxylic acid with the molecular formula C₈H₄Cl₂O₄.[1][2] Its rigid structure and the presence of electron-withdrawing chlorine atoms make it a promising monomer for the synthesis of high-performance polymers such as polyimides, polyamides, and polyesters. These polymers are expected to exhibit excellent thermal stability, chemical resistance, and mechanical properties, rendering them suitable for demanding applications in aerospace, electronics, and biomedical fields. The chlorine substituents can also enhance solubility and flame retardancy, and provide sites for further chemical modification.[1] This document provides an overview of the potential applications of this compound in high-performance polymers, along with generalized experimental protocols for their synthesis and characterization.

High-Performance Polymers from this compound

The incorporation of the 4,5-dichlorophthalic moiety into a polymer backbone is anticipated to impart significant thermal and mechanical stability. While specific data for homopolymers derived solely from this compound is limited in publicly available literature, the properties can be inferred from related aromatic polymers.

Polyimides

Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of polyimides from 4,5-dichlorophthalic anhydride (B1165640) and various aromatic diamines is expected to yield polymers with high glass transition temperatures (Tg) and thermal decomposition temperatures. The chlorine atoms may also contribute to improved solubility in organic solvents compared to their non-halogenated counterparts.

Anticipated Properties of Polyimides based on 4,5-Dichlorophthalic Anhydride:

PropertyAnticipated Value Range
Glass Transition Temperature (Tg)> 250 °C
10% Weight Loss Temperature (TGA)> 450 °C in N₂
Tensile Strength80 - 120 MPa
Tensile Modulus2 - 4 GPa
Elongation at Break5 - 15 %
Dielectric Constant3.0 - 3.5

Note: These are estimated values based on data for structurally similar aromatic polyimides. Actual values will depend on the specific diamine used and the final polymer molecular weight.

Polyamides

Aromatic polyamides, or aramids, are another class of high-performance polymers known for their high strength and thermal resistance. Polyamides synthesized from 4,5-dichlorophthaloyl chloride and aromatic diamines are expected to exhibit high melting points and excellent mechanical properties. The presence of chlorine atoms could influence the packing of polymer chains and affect properties like crystallinity and solubility.

Anticipated Properties of Polyamides based on this compound:

PropertyAnticipated Value Range
Glass Transition Temperature (Tg)200 - 300 °C
10% Weight Loss Temperature (TGA)> 400 °C in N₂
Tensile Strength90 - 150 MPa
Tensile Modulus3 - 5 GPa
Elongation at Break10 - 30 %

Note: These are estimated values based on data for structurally similar aromatic polyamides. Actual values will depend on the specific diamine used.

Polyesters

Aromatic polyesters offer a good balance of thermal, mechanical, and processing properties. The synthesis of polyesters from this compound and various aromatic or aliphatic diols can lead to materials with high glass transition temperatures and good dimensional stability. The properties of the resulting polyester (B1180765) will be highly dependent on the structure of the diol comonomer.

Anticipated Properties of Polyesters based on this compound:

PropertyAnticipated Value Range
Glass Transition Temperature (Tg)150 - 250 °C (with aromatic diols)
10% Weight Loss Temperature (TGA)> 350 °C in N₂
Tensile Strength60 - 100 MPa
Tensile Modulus2 - 3.5 GPa
Elongation at Break5 - 50 %

Note: These are estimated values based on data for structurally similar aromatic polyesters. The use of aliphatic diols will generally result in lower thermal properties and increased flexibility.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of high-performance polymers using this compound derivatives. Safety Note: These procedures involve hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 4,5-Dichlorophthalic Anhydride

This compound can be converted to its anhydride, a more reactive monomer for polyimide synthesis, by heating with a dehydrating agent.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of acetic anhydride.

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Allow the mixture to cool to room temperature. The anhydride will precipitate.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether.

  • Dry the 4,5-dichlorophthalic anhydride in a vacuum oven at 120 °C overnight.

General Protocol for Polyimide Synthesis (Two-Step Method)

This method involves the formation of a soluble poly(amic acid) precursor followed by chemical or thermal imidization.

1. Poly(amic acid) Synthesis: a. In a dry, nitrogen-purged flask, dissolve an equimolar amount of an aromatic diamine (e.g., 4,4'-oxydianiline) in a dry aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add an equimolar amount of solid 4,5-dichlorophthalic anhydride to the stirred solution in small portions, maintaining the temperature below 10 °C. d. After the addition is complete, remove the ice bath and continue stirring at room temperature under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.

2. Imidization (Chemical): a. To the poly(amic acid) solution, add a dehydrating agent, typically a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine (B92270) or triethylamine), in a 2:1 molar ratio with respect to the repeating unit. b. Stir the mixture at room temperature for 12-24 hours. The polyimide will precipitate from the solution. c. Isolate the polymer by pouring the reaction mixture into a non-solvent like methanol (B129727). d. Filter, wash the polymer thoroughly with methanol and water, and dry in a vacuum oven.

General Protocol for Polyamide Synthesis (Low-Temperature Solution Polycondensation)

This method involves the reaction of a diacid chloride with a diamine.

1. Preparation of 4,5-Dichlorophthaloyl Chloride: a. In a flask equipped with a reflux condenser and a gas outlet connected to a trap, add this compound and an excess of thionyl chloride (SOCl₂). b. Add a catalytic amount of N,N-dimethylformamide (DMF). c. Heat the mixture to reflux for 4-6 hours until the evolution of HCl and SO₂ gases ceases. d. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude diacid chloride, which can be purified by vacuum distillation or recrystallization.

2. Polymerization: a. In a dry, nitrogen-purged flask, dissolve an aromatic diamine in a dry aprotic polar solvent (e.g., DMAc or NMP) containing a hydrogen chloride acceptor such as pyridine or triethylamine. b. Cool the solution to 0-5 °C. c. Slowly add a solution of an equimolar amount of 4,5-dichlorophthaloyl chloride in the same solvent to the stirred diamine solution. d. Maintain the temperature at 0-5 °C for 1-2 hours, then allow the reaction to proceed at room temperature for 12-24 hours. e. Precipitate the polyamide by pouring the reaction mixture into a non-solvent like water or methanol. f. Filter, wash the polymer extensively with water and methanol, and dry in a vacuum oven.

General Protocol for Polyester Synthesis (Melt Polycondensation)

This method is suitable for the synthesis of polyesters from dicarboxylic acids and diols.

1. Esterification: a. In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine equimolar amounts of this compound and a diol (e.g., ethylene (B1197577) glycol or bisphenol A). b. Add a catalyst such as antimony trioxide or titanium tetrabutoxide (0.05-0.1 mol% based on the diacid). c. Heat the mixture under a slow stream of nitrogen to a temperature where the monomers melt and react, typically 180-220 °C. Water will be evolved and collected. d. Continue the esterification step for 2-4 hours until the theoretical amount of water is collected.

2. Polycondensation: a. Gradually increase the temperature to 250-280 °C while slowly reducing the pressure to a high vacuum (<1 mmHg). b. Continue the reaction under high vacuum and elevated temperature for another 2-4 hours to remove the excess diol and increase the molecular weight of the polymer. The viscosity of the melt will increase significantly. c. Cool the reactor to room temperature and extrude or dissolve the polymer for further processing.

Characterization of Polymers

A suite of analytical techniques is required to determine the structure and properties of the synthesized polymers.

TechniquePurpose
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of imide, amide, or ester linkages and the disappearance of starting material functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed chemical structure of the polymer repeating unit.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the polymer.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm, for semi-crystalline polymers).
Tensile Testing To measure the mechanical properties such as tensile strength, modulus, and elongation at break.
X-ray Diffraction (XRD) To assess the crystallinity of the polymer.

Signaling Pathways and Experimental Workflows

The synthesis and characterization of high-performance polymers from this compound follow a logical workflow.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Application Monomer This compound / Anhydride / Diacid Chloride Polymerization Polycondensation Monomer->Polymerization Comonomer Diamine / Diol Comonomer->Polymerization Polymer High-Performance Polymer Polymerization->Polymer Structural Structural Analysis (FTIR, NMR) Polymer->Structural Structure Confirmation Thermal Thermal Analysis (TGA, DSC) Polymer->Thermal Property Evaluation Mechanical Mechanical Testing Polymer->Mechanical MolecularWeight Molecular Weight (GPC) Polymer->MolecularWeight Application High-Temperature Films, Coatings, Composites Thermal->Application Mechanical->Application

Caption: Workflow for the synthesis, characterization, and application of polymers.

The general synthetic pathway for producing polyimides from a dianhydride and a diamine involves the formation of a poly(amic acid) intermediate, which then undergoes cyclodehydration.

G Dianhydride 4,5-Dichlorophthalic Anhydride PAA Poly(amic acid) (Soluble Precursor) Dianhydride->PAA + Diamine Aromatic Diamine Diamine->PAA + Polyimide Polyimide (Insoluble High-Performance Polymer) PAA->Polyimide Imidization (-H₂O)

Caption: Two-step synthesis of polyimides.

Conclusion

This compound is a valuable monomer for the creation of high-performance polymers with potentially superior thermal, mechanical, and solubility properties. The provided generalized protocols offer a starting point for the synthesis and characterization of novel polyimides, polyamides, and polyesters. Further research and optimization of reaction conditions and comonomer selection will be crucial to fully realize the potential of this versatile building block in the development of advanced materials for a wide range of applications.

References

Application Note and Protocol for the Esterification of 4,5-Dichlorophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of dialkyl 4,5-dichlorophthalates through the esterification of 4,5-dichlorophthalic acid. The primary method detailed is the Fischer-Speier esterification, a common and effective acid-catalyzed reaction. An alternative two-step method involving the formation of an acyl chloride intermediate is also described. These protocols are intended for use by researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a substituted aromatic dicarboxylic acid. Its esters, dialkyl 4,5-dichlorophthalates, are valuable intermediates in the synthesis of various organic compounds, including pigments, polymers, and pharmaceuticals. The esterification of this compound is a fundamental transformation to produce these important building blocks. The protocols herein describe reliable methods for this synthesis.

Chemical Reaction Pathway

The esterification of this compound with an alcohol (ROH) proceeds via a double Fischer-Speier esterification, where R can be an alkyl group such as methyl, ethyl, etc.

G 4,5-Dichlorophthalic_Acid This compound Dialkyl_Ester Dialkyl 4,5-Dichlorophthalate 4,5-Dichlorophthalic_Acid->Dialkyl_Ester Alcohol Alcohol (ROH) (Excess) Alcohol->Dialkyl_Ester Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Dialkyl_Ester Water Water Dialkyl_Ester->Water + 2 H₂O

Caption: General reaction scheme for the Fischer-Speier esterification of this compound.

Experimental Protocols

3.1. Method 1: Fischer-Speier Esterification

This protocol describes the direct acid-catalyzed esterification of this compound using an excess of the corresponding alcohol, which also serves as the solvent.[1][2]

Materials:

  • This compound (C₈H₄Cl₂O₄, MW: 235.02 g/mol )

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the anhydrous alcohol (e.g., 20-40 eq, serving as the solvent).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux with vigorous stirring for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent for extraction (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dialkyl 4,5-dichlorophthalate.

  • The crude product can be further purified by recrystallization or column chromatography.

3.2. Method 2: Acyl Chloride Formation Followed by Esterification

This two-step method is an alternative for substrates that may be sensitive to the strongly acidic conditions of the Fischer esterification.[1][3]

Step 1: Formation of 4,5-Dichlorophthaloyl Dichloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • A catalytic amount of N,N-dimethylformamide (DMF) (optional, with oxalyl chloride)

  • Anhydrous toluene (B28343) or dichloromethane (B109758) (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in an anhydrous solvent like toluene or DCM.

  • Add thionyl chloride (2.2-3.0 eq) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4,5-dichlorophthaloyl dichloride, which can be used in the next step without further purification.

Step 2: Esterification of 4,5-Dichlorophthaloyl Dichloride

Materials:

  • Crude 4,5-dichlorophthaloyl dichloride

  • Anhydrous alcohol (e.g., methanol, ethanol) (2.2-3.0 eq)

  • Anhydrous non-nucleophilic base (e.g., triethylamine (B128534) (Et₃N) or pyridine) (2.2-3.0 eq)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

Procedure:

  • Dissolve the crude 4,5-dichlorophthaloyl dichloride in an anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • In a separate flask, prepare a solution of the desired alcohol (2.2 eq) and a non-nucleophilic base (2.2 eq) in the same anhydrous solvent.

  • Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated ammonium (B1175870) salt.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by recrystallization or column chromatography.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of dimethyl 4,5-dichlorophthalate using the Fischer-Speier esterification method under various conditions.

EntryAlcohol (eq)Catalyst (eq H₂SO₄)Time (h)Temperature (°C)Yield (%)Purity (%)
1200.1865 (Reflux)8595
2300.1865 (Reflux)9096
3300.2665 (Reflux)9297
4400.2665 (Reflux)9398

Experimental Workflow Diagram

The following diagram illustrates the workflow for the Fischer-Speier esterification protocol.

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Charge Flask with This compound B Add Excess Anhydrous Alcohol A->B C Add H₂SO₄ Catalyst B->C D Heat to Reflux C->D E Cool to RT D->E F Remove Excess Alcohol (Rotovap) E->F G Dissolve in Organic Solvent F->G H Aqueous Washes (H₂O, NaHCO₃, Brine) G->H I Dry Organic Layer (Na₂SO₄) H->I J Filter and Concentrate I->J K Crude Product J->K L Recrystallization or Column Chromatography K->L M Pure Dialkyl 4,5-Dichlorophthalate L->M

Caption: Workflow for the esterification of this compound via the Fischer-Speier method.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Thionyl chloride and oxalyl chloride are toxic and corrosive and react violently with water. Handle with extreme care under anhydrous conditions.

  • The reaction involving thionyl chloride or oxalyl chloride produces toxic gases (HCl, SO₂, CO, CO₂). Ensure proper quenching and disposal procedures are followed.

  • This compound may cause skin and eye irritation.[4]

References

Application Notes and Protocols: Metal Complex Formation with 4,5-Dichlorophthalic Acid and Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes formed with 4,5-dichlorophthalic acid and 2,2'-bipyridine (B1663995). The protocols and data presented are compiled from existing literature on analogous compounds and serve as a foundational guide for the development and investigation of these novel complexes.

Introduction

The synthesis of mixed-ligand metal complexes is a burgeoning area of research, driven by the potential to fine-tune the chemical, physical, and biological properties of the resulting compounds. The combination of a dicarboxylic acid, such as this compound, with a diimine ligand like 2,2'-bipyridine offers a versatile platform for creating complexes with diverse coordination geometries and functionalities. These complexes have shown promise in various fields, including catalysis, materials science, and particularly in the development of new therapeutic agents due to their potential antimicrobial and anticancer activities. Furthermore, the incorporation of lanthanide metals can yield complexes with interesting luminescent properties.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of metal complexes with this compound and 2,2'-bipyridine, based on established methods for similar mixed-ligand systems.

Synthesis of a Representative Co(II) Mixed-Ligand Complex

This protocol describes the synthesis of a Cobalt(II) complex with this compound and 2,2'-bipyridine, adapted from methodologies for similar phthalic acid and heterocyclic amine complexes[1][2][3].

Materials:

Procedure:

  • Preparation of the Sodium Salt of this compound:

    • Dissolve this compound (1 mmol) in 20 mL of ethanol.

    • Separately, dissolve sodium hydroxide (2 mmol) in a minimal amount of distilled water and add it dropwise to the ethanolic solution of the acid with constant stirring.

    • Stir the mixture for 30 minutes at room temperature to ensure the complete formation of the disodium (B8443419) 4,5-dichlorophthalate salt.

  • Complexation Reaction:

    • In a separate flask, dissolve Cobalt(II) chloride hexahydrate (1 mmol) in 20 mL of distilled water.

    • Dissolve 2,2'-bipyridine (1 mmol) in 10 mL of ethanol.

    • Slowly add the ethanolic solution of 2,2'-bipyridine to the aqueous solution of the Co(II) salt with continuous stirring.

    • To this mixture, add the prepared solution of disodium 4,5-dichlorophthalate dropwise.

    • A precipitate is expected to form upon addition.

  • Reaction Completion and Isolation:

    • Reflux the resulting mixture for 2-3 hours with constant stirring.

    • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

    • Collect the precipitate by filtration through a Buchner funnel.

    • Wash the product with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the final product in a desiccator over anhydrous CaCl₂.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_ligand1 Ligand 1 Preparation cluster_ligand2_metal Ligand 2 and Metal Salt Preparation cluster_reaction Complexation and Isolation L1_start Dissolve this compound in Ethanol L1_base Add NaOH Solution L1_start->L1_base L1_salt Formation of Disodium 4,5-Dichlorophthalate L1_base->L1_salt Reaction Add Phthalate Salt to L2-Metal Mixture L1_salt->Reaction L2_start Dissolve 2,2'-Bipyridine in Ethanol Mix_L2_Metal Mix Ligand 2 and Metal Salt L2_start->Mix_L2_Metal Metal_start Dissolve CoCl₂·6H₂O in Water Metal_start->Mix_L2_Metal Mix_L2_Metal->Reaction Reflux Reflux Reaction Mixture Reaction->Reflux Cooling Cool and Precipitate Reflux->Cooling Filtration Filter and Wash Product Cooling->Filtration Drying Dry Final Complex Filtration->Drying

Caption: Workflow for the synthesis of a Co(II) mixed-ligand complex.

Characterization Methods

The synthesized complexes should be characterized using a variety of spectroscopic and analytical techniques to determine their structure and purity.

  • Elemental Analysis (C, H, N): To determine the empirical formula of the complex.

  • Infrared (IR) Spectroscopy: To identify the coordination of the ligands to the metal ion. Key vibrational bands to monitor include the C=O stretching frequencies of the carboxylate groups and the C=N stretching frequencies of the bipyridine ring.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the metal ion.

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and determine the presence of coordinated or lattice water molecules.

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.

Data Presentation

The following tables summarize representative data for analogous metal complexes. This data can be used as a reference for the characterization of newly synthesized complexes of this compound and bipyridine.

Physicochemical and Spectroscopic Data

The data presented below is for a representative Zinc(II) complex with a substituted bipyridine dicarboxylate ligand, which is structurally similar to the target complexes[4].

PropertyData for [Zn(py-2py)Cl₂] (Analogous Complex)[4]
Formula C₁₄H₁₂Cl₂N₂O₄Zn
Molecular Weight 432.54 g/mol
Appearance Colorless crystals
Molar Conductivity Non-electrolyte
IR (cm⁻¹) ν(C=O): 1730, ν(C=N): 1600, ν(Zn-N): ~450, ν(Zn-Cl): ~300
¹H NMR (DMSO-d₆, ppm) Aromatic protons: 8.0-9.0, Methyl protons: ~4.0
UV-Vis (λ_max, nm) ~280 (π→π), ~320 (n→π)
Crystallographic Data

The following crystallographic data is for the analogous [Zn(py-2py)Cl₂] complex[4].

ParameterValue for [Zn(py-2py)Cl₂][4]
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543(1)
b (Å) 13.215(2)
c (Å) 14.387(2)
β (°) 105.43(1)
V (ų) 1565.3(4)
Z 4
Coordination Geometry Distorted Tetrahedral

Potential Applications

Metal complexes of this compound and bipyridine are expected to exhibit a range of interesting applications, drawing from the known properties of similar compounds.

Antimicrobial and Anticancer Activity

Mixed-ligand complexes of transition metals with carboxylic acids and heterocyclic amines have demonstrated significant biological activity[2][3][5][6]. The chelation of the metal ion by the ligands can enhance the lipophilicity of the complex, facilitating its transport across cell membranes. The coordinated metal ion can then interfere with cellular processes, leading to antimicrobial or cytotoxic effects.

Proposed Mechanism of Action (Signaling Pathway):

Biological_Activity cluster_entry Cellular Uptake cluster_action Intracellular Targets cluster_outcome Cellular Response Complex Metal Complex (4,5-DCPA + bpy) Membrane Cell Membrane Complex->Membrane Transport DNA DNA Binding/ Cleavage Membrane->DNA Enzymes Enzyme Inhibition Membrane->Enzymes ROS ROS Generation Membrane->ROS Uptake Enhanced Lipophilicity Facilitates Entry Apoptosis Apoptosis DNA->Apoptosis CellCycle Cell Cycle Arrest Enzymes->CellCycle ROS->Apoptosis Death Cell Death Apoptosis->Death CellCycle->Death

Caption: Proposed mechanism for the biological activity of the metal complexes.

Luminescent Materials

Lanthanide complexes with aromatic carboxylates and bipyridine are known for their strong luminescent properties[7][8]. The organic ligands act as "antennas," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. This "antenna effect" can lead to highly efficient and color-pure luminescence.

Energy Transfer Mechanism (Antenna Effect):

Antenna_Effect cluster_ligand Organic Ligands (Antenna) cluster_metal Lanthanide Ion Ligand_GS Ground State (S₀) Ligand_S1 Singlet Excited State (S₁) Ligand_T1 Triplet Excited State (T₁) Ligand_S1->Ligand_T1 Intersystem Crossing (ISC) Ln_ES Excited State (f*) Ligand_T1->Ln_ES Energy Transfer (ET) Ln_GS Ground State (f) Luminescence Luminescence Ln_ES->Ln_GS Emission Light UV Photon (hν) Light->Ligand_GS Absorption

Caption: The "antenna effect" in luminescent lanthanide complexes.

Conclusion

The formation of metal complexes with this compound and 2,2'-bipyridine presents a promising avenue for the development of new materials and therapeutic agents. The protocols and data provided herein offer a solid foundation for researchers to synthesize and characterize these novel compounds. Further investigation into their biological activities and photophysical properties is warranted to fully explore their potential applications.

References

Application Notes and Protocols: Synthesis of Phthalocyanine Precursors from 4,5-Dichlorophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key phthalocyanine (B1677752) precursors, namely 4,5-dichlorophthalonitrile (B145054) and its subsequent conversion to 1,3-diiminoisoindoline (B1677754), starting from 4,5-dichlorophthalic acid. Phthalocyanines are of significant interest in various fields, including photodynamic therapy, catalysis, and materials science. The following protocols offer a reliable pathway for obtaining the necessary building blocks for the synthesis of substituted phthalocyanine derivatives.

I. Synthetic Workflow

The overall synthetic route involves a multi-step process starting from the commercially available this compound. The key transformations include the formation of the anhydride (B1165640), followed by conversion to the phthalamide, and finally dehydration to the target phthalonitrile (B49051). The phthalonitrile can then be converted to 1,3-diiminoisoindoline, another crucial precursor for phthalocyanine synthesis.

Synthesis_Workflow A This compound B 4,5-Dichlorophthalic Anhydride A->B Acetic Anhydride, Reflux (140°C) C 4,5-Dichlorophthalimide B->C Formamide (B127407), Reflux (160-220°C) D 4,5-Dichlorophthalamide (B133453) C->D Ammonia (B1221849) Solution, Room Temp. E 4,5-Dichlorophthalonitrile D->E POCl3, DMF, Ice Bath F 1,3-Diiminoisoindoline (from Phthalonitrile) E->F Ammonia, Catalyst, Heat (50-60°C)

Caption: Synthetic pathway from this compound to key phthalocyanine precursors.

II. Experimental Protocols

Protocol 1: Synthesis of 4,5-Dichlorophthalic Anhydride

This protocol describes the conversion of this compound to its corresponding anhydride via dehydration using acetic anhydride.

Materials and Equipment:

  • This compound

  • Acetic anhydride

  • Ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 4.7 g, 20 mmol) in a sufficient amount of acetic anhydride (e.g., 15-20 mL).[1]

  • Heat the mixture to reflux at 140°C for 3 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the resulting crystalline product using a Buchner funnel.

  • Wash the collected crystals thoroughly with ether (three times).[1]

  • Dry the product to obtain 4,5-dichlorophthalic anhydride.

Quantitative Data:

Starting MaterialProductReagentsConditionsYield
This compound (4.7 g)4,5-Dichlorophthalic anhydrideAcetic anhydride (15-20 mL)Reflux at 140°C for 3 hours65% (2.82 g)[1]
Protocol 2: Synthesis of 4,5-Dichlorophthalonitrile

This protocol outlines the conversion of 4,5-dichlorophthalic anhydride to 4,5-dichlorophthalonitrile through the intermediate formation of the phthalamide.

Part A: Synthesis of 4,5-Dichlorophthalamide

Materials and Equipment:

  • 4,5-Dichlorophthalic anhydride

  • Formamide

  • 25% Ammonia solution

  • Distilled water

  • Ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • Dissolve 4,5-dichlorophthalic anhydride (e.g., 2.17 g, 10 mmol) in formamide (e.g., 4 mL) in a round-bottom flask.[1]

  • Heat the mixture to reflux at 160°C for 3 hours.[1] An alternative method involves refluxing at 200-220°C for 3 hours to form the imide.[1]

  • While still hot, pour the reaction mixture into a larger flask and allow it to cool to room temperature.

  • Add 50 mL of 25% ammonia solution and stir the mixture for 24 hours.[1]

  • Add an additional 20 mL of 25% ammonia solution and continue stirring for another 24 hours.[1]

  • Filter the precipitate and wash it thoroughly with distilled water.

  • Dry the product and then wash it again with ether.

  • Dry the final product to obtain 4,5-dichlorophthalamide.

Part B: Synthesis of 4,5-Dichlorophthalonitrile

Materials and Equipment:

  • 4,5-Dichlorophthalamide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a flask, dissolve 4,5-dichlorophthalamide (e.g., 1.165 g, 5 mmol) in DMF (e.g., 10 mL).[1]

  • Cool the solution in an ice bath.

  • Slowly add POCl₃ (e.g., 7 mL) dropwise over a period of approximately 1 hour.[1]

  • Continue the reaction in the ice bath for an additional 5 hours.[1]

  • Pour the reaction solution into ice water to induce crystallization of the product.[1]

  • Filter the solid product, wash it thoroughly with distilled water, and dry to obtain pure 4,5-dichlorophthalonitrile.[1]

Quantitative Data:

Starting MaterialIntermediate/ProductReagentsConditionsYield
4,5-Dichlorophthalic anhydride (2.17 g)4,5-DichlorophthalamideFormamide, 25% Ammonia solutionReflux at 160°C, then stir with ammonia solution83% (1.93 g)[1]
4,5-Dichlorophthalamide (1.165 g)4,5-DichlorophthalonitrilePOCl₃, DMFIce bath for 6 hours70% (0.69 g)[1]

Characterization Data for 4,5-Dichlorophthalonitrile:

  • ¹H NMR (500MHz, CDCl₃) δ(ppm): 7.91 (s, 2H)[1]

  • Melting Point: 180-184 °C[2][3]

Protocol 3: Synthesis of 1,3-Diiminoisoindoline from Phthalonitrile

This protocol provides a general method for the synthesis of 1,3-diiminoisoindoline from a phthalonitrile precursor. This is a key step in the formation of the phthalocyanine macrocycle.

Materials and Equipment:

  • Phthalonitrile (e.g., 4,5-dichlorophthalonitrile)

  • Alcoholic solvent (e.g., methanol, ethanol)

  • Catalyst (e.g., sodium formate, alkali metal salt)

  • Ammonia gas

  • Reaction vessel with gas inlet and stirrer

  • Heating and temperature control system

Procedure:

  • In a suitable reactor, mix the phthalonitrile and a catalytic amount of a catalyst (e.g., 0.01-10% by weight of the phthalonitrile) in an alcoholic solvent.[4] The molar ratio of phthalonitrile to solvent can range from 1:1 to 1:15.[4]

  • Stir the mixture and begin bubbling ammonia gas through the solution. The molar ratio of phthalonitrile to ammonia can range from 1:0.3 to 1:13.[4]

  • Heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours.[4][5]

  • After the reaction is complete, cool the reaction solution.

  • The 1,3-diiminoisoindoline product can be obtained by filtration.[4] Solvent distillation can also be employed to isolate the product.[5]

Quantitative Data:

Starting MaterialProductReagentsConditionsYield
Phthalonitrile1,3-DiiminoisoindolineAmmonia, Catalyst, Alcohol50-60°C for 4-6 hoursHigh yields, potentially over 100% due to incorporation of ammonia[5]

III. Logical Relationship of Precursors

The following diagram illustrates the logical progression from the starting material to the final phthalocyanine product, highlighting the role of the synthesized precursors.

Logical_Flow cluster_precursors Precursor Synthesis cluster_application Phthalocyanine Formation A This compound B 4,5-Dichlorophthalonitrile A->B Multi-step Synthesis C 1,3-Diiminoisoindoline Derivative B->C Ammonolysis/Cyclization D Substituted Phthalocyanine B->D Direct Cyclotetramerization (e.g., with metal salt) C->D Cyclotetramerization

References

Application Notes and Protocols: 4,5-Dichlorophthalic Acid in the Preparation of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and application of fluorescent probes derived from 4,5-dichlorophthalic acid. This document covers two distinct classes of probes: lanthanide-based metal-organic frameworks for the detection of heavy metal ions and diaminophthalimide-based turn-on probes for hydrazine (B178648) sensing.

Lanthanide Complexes of a this compound Derivative for Enhanced Lead(II) Detection

Fluorescent probes constructed from lanthanide metal-organic frameworks (Ln-MOFs) offer exceptional sensitivity and selectivity for the detection of various analytes. This section details the use of a multidentate carboxylic acid ligand, derived from this compound, to synthesize highly luminescent Europium(III) and Terbium(III) complexes for the detection of lead(II) ions in aqueous solutions.[1][2]

Signaling Pathway

The sensing mechanism relies on the interaction between Pb(II) ions and the organic ligand of the lanthanide complex. This interaction enhances the efficiency of energy transfer from the ligand to the central Eu(III) or Tb(III) ion, resulting in a significant "turn-on" fluorescence signal.[1]

G cluster_ligand Ligand Synthesis cluster_probe Probe Assembly cluster_detection Detection Mechanism DPA This compound H6L 4,5-di(3,5-dicarboxylphenoxy)phthalic acid (H6L) DPA->H6L Nucleophilic Substitution DBA 3,5-Dihydroxybenzoic Acid DBA->H6L Probe Ln-H6L Complex (Fluorescent Probe) H6L->Probe Ln Lanthanide Ion (Eu³⁺/Tb³⁺) Ln->Probe Hydrothermal Synthesis Interaction Pb²⁺-Ligand Interaction Probe->Interaction Pb Lead(II) Ion (Pb²⁺) Pb->Interaction EnergyTransfer Enhanced Ligand-to-Metal Energy Transfer Interaction->EnergyTransfer Fluorescence Increased Fluorescence Intensity ('Turn-On') EnergyTransfer->Fluorescence

Caption: Synthesis and sensing mechanism of the lanthanide-based fluorescent probe.

Quantitative Data

The following table summarizes the key performance metrics of the Eu(III) and Tb(III) based fluorescent probes for the detection of Pb(II).[1]

ProbeAnalyteDetection Limit (nM)Emission Wavelengths (nm)
Eu-H6L ComplexPb(II)4.72592, 615, 651, 698
Tb-H6L ComplexPb(II)-490, 545, 585, 621
Experimental Protocols

A. Synthesis of the Ligand: 4,5-di(3,5-dicarboxylphenoxy)phthalic acid (H₆L)

This protocol describes a plausible synthetic route based on nucleophilic aromatic substitution.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and 3,5-dihydroxybenzoic acid (2.2 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the mixture.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 120-150 °C) for 24-48 hours.

  • Work-up: After cooling to room temperature, acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol (B145695)/water) to obtain the pure H₆L ligand.

B. Synthesis of the Lanthanide-MOF Probes (Eu-H₆L and Tb-H₆L)

This protocol is based on the hydrothermal synthesis method described in the literature.[1]

  • Reactant Mixture: In a Teflon-lined stainless steel autoclave, combine the H₆L ligand (0.1 mmol), the corresponding lanthanide chloride (LnCl₃·6H₂O, where Ln is Eu or Tb; 0.1 mmol), and a small amount of a suitable modulator such as nitric acid.

  • Solvent: Add a mixture of deionized water and an organic co-solvent (e.g., ethanol or DMF).

  • Hydrothermal Reaction: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a period of 2-3 days.

  • Product Isolation: After slow cooling to room temperature, crystals of the Ln-MOF will have formed. Isolate the crystals by filtration, wash with water and ethanol, and dry in air.

C. Protocol for Pb(II) Detection

  • Probe Dispersion: Prepare a stable dispersion of the finely ground Ln-MOF crystals in an appropriate aqueous buffer solution (e.g., TRIS-HCl buffer at a physiological pH).

  • Fluorescence Measurement: Record the baseline fluorescence emission spectrum of the probe dispersion using a spectrofluorometer with an appropriate excitation wavelength. For the Eu-H₆L complex, typical excitation is around 280 nm, with emission maxima at 592, 615, 651, and 698 nm. For the Tb-H₆L complex, excitation is also around 280 nm, with emission maxima at 490, 545, 585, and 621 nm.[1]

  • Analyte Addition: Add varying concentrations of a Pb(II) ion solution to the probe dispersion.

  • Signal Acquisition: After a short incubation period, record the fluorescence emission spectra again.

  • Data Analysis: Plot the fluorescence intensity at the most prominent emission peak against the concentration of Pb(II) to generate a calibration curve and determine the detection limit.

4,5-Diaminophthalimides as "Turn-On" Fluorescent Probes for Hydrazine

4,5-Diaminophthalimides, synthesized from this compound, function as effective "turn-on" fluorescent probes for the detection of hydrazine.[3] These molecules exhibit strong fluorescence in non-polar solvents but are non-emissive in polar aprotic solvents like DMSO. The presence of hydrazine triggers a reaction that restores fluorescence, providing a clear signal.

Experimental Workflow

The synthesis of 4,5-diaminophthalimides and their application in hydrazine detection follows a straightforward workflow.

G cluster_synthesis Probe Synthesis cluster_detection Hydrazine Detection DPA This compound Anhydride (B1165640) 4,5-Dichlorophthalic Anhydride DPA->Anhydride Dehydration Phthalimide N-Substituted-4,5-Dichlorophthalimide Anhydride->Phthalimide Amine Primary Amine (R-NH₂) Amine->Phthalimide Imidization Probe 4,5-Bis(diarylamino)phthalimide (Fluorescent Probe) Phthalimide->Probe DiAmine Di-arylamine DiAmine->Probe Buchwald-Hartwig Amination Probe_solv Probe in Polar Solvent (e.g., DMSO) (Non-fluorescent) Reaction Reaction with Hydrazine Probe_solv->Reaction Hydrazine Hydrazine (N₂H₄) Hydrazine->Reaction Fluorescence Fluorescence 'Turn-On' Reaction->Fluorescence

Caption: Synthesis and hydrazine detection workflow for 4,5-diaminophthalimide probes.

Quantitative Data

The photophysical properties of a representative 4,5-bis(diphenylamino)phthalimide probe are summarized below.[3]

PropertyValue
Absorption Maxima (in Toluene)364 nm, 434 nm
Emission Maximum (in Toluene)525 nm
Fluorescence Quantum Yield (in Toluene)0.85
Emission in DMSONon-emissive
Emission upon Hydrazine addition in DMSO"Turn-on" fluorescence
Experimental Protocols

A. Synthesis of N-Substituted-4,5-dichlorophthalimide

  • Anhydride Formation: Convert this compound to 4,5-dichlorophthalic anhydride by heating with a dehydrating agent like acetic anhydride.

  • Imidization: In a round-bottom flask, dissolve 4,5-dichlorophthalic anhydride (1 mmol) and a primary amine (e.g., n-butylamine, 1 mmol) in a high-boiling point solvent such as glacial acetic acid.

  • Reaction: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry to yield the N-substituted-4,5-dichlorophthalimide.

B. Synthesis of 4,5-Bis(diarylamino)phthalimide Probe

This protocol utilizes a palladium-catalyzed Buchwald-Hartwig amination reaction.

  • Reaction Setup: To a Schlenk flask, add the N-substituted-4,5-dichlorophthalimide (1 mmol), a diarylamine (e.g., diphenylamine, 2.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

  • Solvent and Atmosphere: Add anhydrous toluene (B28343) as the solvent and purge the flask with an inert gas (argon or nitrogen).

  • Reaction: Heat the mixture at reflux for 24-48 hours.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent like dichloromethane (B109758) and wash with water. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 4,5-bis(diarylamino)phthalimide probe.

C. Protocol for Hydrazine Detection

  • Probe Solution: Prepare a stock solution of the 4,5-bis(diarylamino)phthalimide probe in a polar aprotic solvent where it is non-fluorescent, such as DMSO.

  • Baseline Measurement: Dilute the stock solution to the desired working concentration in the same solvent and measure the fluorescence spectrum. Confirm the absence of significant emission.

  • Hydrazine Addition: Add a small aliquot of a hydrazine-containing sample to the probe solution.

  • Fluorescence Reading: Immediately measure the fluorescence emission spectrum. A significant increase in fluorescence intensity indicates the presence of hydrazine.

  • Quantification: For quantitative analysis, create a calibration curve by measuring the fluorescence intensity at a fixed wavelength after the addition of known concentrations of hydrazine.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5-Dichlorophthalic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4,5-dichlorophthalic acid by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem: The compound "oils out" instead of forming crystals.

  • Cause: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. It can also be caused by the presence of impurities that depress the melting point.

  • Solution:

    • Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow the solution to cool slowly.

    • Lower the Solution Temperature Before Saturation: If using a mixed solvent system, ensure the solution is not saturated at a temperature above the melting point of this compound (approximately 198-200 °C).

    • Change Solvents: If oiling persists, consider using a different recrystallization solvent.

Problem: No crystals form upon cooling.

  • Cause: The solution may not be sufficiently saturated, or the nucleation process (the initial formation of crystals) has not started.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.

      • Seeding: If available, add a tiny crystal of pure this compound ("a seed crystal") to the solution to initiate crystallization.

    • Reduce Solvent Volume: If crystallization does not occur after attempting to induce it, too much solvent was likely added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a Lower Temperature: If crystals still do not form, try cooling the solution in an ice bath to further decrease the solubility of the compound.

Problem: The recrystallization yield is very low.

  • Cause: Several factors can contribute to a low recovery of the purified product.

  • Solution:

    • Minimize the Amount of Hot Solvent: Use only the minimum amount of boiling solvent necessary to completely dissolve the crude this compound. Using an excess will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Avoid Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.

    • Ensure Complete Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath for an extended period to maximize the amount of product that crystallizes out of solution.

    • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the purified product.

Problem: The purified crystals are colored.

  • Cause: Colored impurities may be present in the crude material and may not have been effectively removed during recrystallization.

  • Solution:

    • Use Activated Charcoal: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Water is a commonly used and effective solvent for the recrystallization of this compound. It is sparingly soluble in cold water and significantly more soluble in hot water, which is the ideal characteristic for a recrystallization solvent. Other potential solvents include ethanol (B145695) and acetone, where it is more soluble. A mixed solvent system, such as ethanol-water, could also be explored.

Q2: How can I determine the appropriate amount of solvent to use?

A2: The goal is to use the minimum amount of boiling solvent that will just dissolve the crude solid. Start by adding a small volume of solvent to your solid and heating the mixture to boiling. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.

Q3: Why is slow cooling important for recrystallization?

A3: Slow cooling allows for the formation of large, well-defined crystals. This process is selective, meaning that the molecules of the desired compound will preferentially arrange themselves into the crystal lattice, while impurity molecules will remain in the solution. Rapid cooling can trap impurities within the crystal structure, leading to a less pure final product.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure this compound is typically in the range of 198-200 °C, with some sources reporting up to 210-212 °C, at which point it may also decompose.[1] A sharp melting point within this range is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.

Data Presentation

Solubility Data

Temperature (°C)Temperature (K)Solubility of 4-Chlorophthalic Acid in Water (molality)
10.15283.150.0452
20.15293.150.0631
30.15303.150.0875
40.15313.150.1202
50.15323.150.1634
60.15333.150.2198

Note: This data is for 4-chlorophthalic acid and should be used as an approximation for this compound.

Experimental Protocols

Recrystallization of this compound from Water

This protocol outlines the procedure for purifying crude this compound using water as the solvent.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks (two sizes)

  • Hot plate

  • Glass funnel

  • Filter paper

  • Buchner funnel and filter flask

  • Vacuum source

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of deionized water and a boiling chip or magnetic stir bar.

    • Heat the mixture to a gentle boil on a hot plate.

    • Add hot deionized water in small portions, with stirring, until the solid has just completely dissolved. Avoid adding an excess of water.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Place a piece of fluted filter paper in a glass funnel.

    • Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate or by pouring a small amount of hot solvent through the filter paper.

    • Quickly pour the hot solution through the fluted filter paper into the preheated receiving flask.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Set up a Buchner funnel with filter paper and connect the filter flask to a vacuum source.

    • Wet the filter paper with a small amount of ice-cold deionized water.

    • Pour the cold slurry of crystals into the Buchner funnel and apply the vacuum.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.

  • Analysis:

    • Determine the mass of the dried, purified crystals and calculate the percent recovery.

    • Measure the melting point of the recrystallized this compound to assess its purity.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oil_out Compound 'Oils Out'? cool->oil_out crystals_form Crystals Form? collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes no_crystals Induce Crystallization (Scratch/Seed) crystals_form->no_crystals No oil_out->crystals_form No reheat_add_solvent Reheat and Add More Solvent oil_out->reheat_add_solvent Yes reheat_add_solvent->cool check_saturation Is Solution Saturated? no_crystals->check_saturation reduce_volume Reduce Solvent Volume (Evaporate) reduce_volume->cool check_saturation->cool Yes check_saturation->reduce_volume No

Caption: Troubleshooting workflow for recrystallization.

Recrystallization_Workflow start Start dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent start->dissolve hot_filtration 2. Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool_slowly 3. Cool Slowly to Room Temperature hot_filtration->cool_slowly Proceed ice_bath 4. Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration 5. Isolate Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash 6. Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry 7. Dry Purified Crystals wash->dry end End dry->end

References

Optimizing reaction conditions for 4,5-Dichlorophthalic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-dichlorophthalic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of chlorinating phthalic acid or its salts.

Problem IDQuestionPossible CausesSuggested Solutions
DCPA-S01 Low Yield of this compound Incomplete chlorination.- Ensure the reaction temperature is maintained between 20-100 °C.[1] - Verify that the pH of the reaction mixture is within the optimal range of 4 to 13.[1] - Check the efficiency and concentration of the catalyst if one is being used (e.g., antimony salts).[1][2] - Increase the reaction time or the rate of chlorine gas introduction.[3]
Sub-optimal pH control.- The pH can influence the reaction rate; a pH that is too low may decrease the rate.[3] - Use a caustic alkali like sodium hydroxide (B78521) to neutralize the hydrogen chloride produced during the reaction and maintain the desired pH.[1][3]
Loss of product during workup.- When recrystallizing from water, cool the solution slowly to maximize crystal formation and minimize loss in the mother liquor.[2]
DCPA-S02 Formation of Impurities (e.g., monochlorinated or other isomers) Incorrect stoichiometry of the chlorinating agent.- Carefully control the amount of chlorine gas introduced into the reaction mixture.
Non-selective chlorination.- The reaction proceeds from phthalic acid to 4-chlorophthalic acid and then to this compound. Stopping the reaction prematurely can result in a mixture.[3] - Consider a two-step synthesis where 4-chlorophthalic acid is first isolated and then subjected to a second chlorination step.[3]
Inadequate temperature or pH control.- Maintain consistent reaction parameters as fluctuations can lead to the formation of undesired side-products.
DCPA-S03 Difficulty in Product Purification Presence of inorganic salts.- If the synthesis is performed using sodium phthalate (B1215562) or sodium hydroxide, residual sodium chloride may be present. Wash the crude product thoroughly with water.[3]
Co-precipitation of isomers.- Fractional crystallization can be employed to separate isomers. For the anhydride (B1165640) form, crystallization from chloroform (B151607) has been reported.[2] - Recrystallization from water is a common method for purifying the acid, yielding long, flat needles.[2]
DCPA-S04 Product is an Anhydride Instead of the Diacid High reaction or workup temperatures.- this compound can convert to its anhydride upon heating.[1] Avoid excessive temperatures during drying. - If the anhydride is not desired, hydrolysis can be performed.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common starting material is phthalic acid or its salts, such as sodium phthalate.[1][3] The synthesis involves the chlorination of these precursors in an aqueous solution.

Q2: What are the typical reaction conditions for the chlorination of phthalic acid?

A2: The chlorination of phthalic acid is generally carried out in a water solvent in the presence of a caustic alkali, such as sodium hydroxide. The reaction temperature is typically maintained between 20 and 100 °C, and the pH is controlled within a range of 4 to 13.[1][3]

Q3: How can I purify the synthesized this compound?

A3: A common and effective method for purification is recrystallization from water, which should yield long, flat needles of the product.[1][2] If you have synthesized the anhydride, fractional crystallization from a solvent like chloroform can be used for purification.[2] It is also important to wash the crude product to remove any inorganic salts.[3]

Q4: What is the expected melting point of pure this compound?

A4: The melting point of purified this compound is reported to be in the range of 210-212 °C.[1][2]

Q5: Can this compound be converted to other derivatives?

A5: Yes, this compound is a versatile intermediate. It can be converted to its anhydride by heating.[1][4] The anhydride can then be used to synthesize other compounds like 4,5-dichlorophthalimide (B101854) and 4,5-dichloro-1,2-dicyanobenzene.[4]

Experimental Protocols

Synthesis of 4,5-Dichlorophthalic Anhydride from this compound

This protocol describes the conversion of the diacid to its corresponding anhydride.

Materials:

  • This compound (50.0 g, 0.21 mol)

  • Acetic anhydride (45 mL, 0.22 mol)

  • Petroleum ether (40–60 °C)

  • Toluene

Procedure:

  • In a 250 mL round-bottom flask, combine this compound and acetic anhydride.

  • Heat the mixture at 130 °C for 3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with petroleum ether.

  • Recrystallize the product from toluene.

  • Dry the final white solid product under vacuum.[4]

Visualizing Experimental Workflows

The following diagrams illustrate key processes in the synthesis and purification of this compound and its derivatives.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Start: Phthalic Acid or Salt chlorination Chlorination with Cl2 (20-100°C, pH 4-13) start->chlorination crude_product Crude 4,5-Dichlorophthalic Acid Mixture chlorination->crude_product crude_product_ref Crude Product washing Wash with Water (Remove Salts) crude_product_ref->washing recrystallization Recrystallization (from Water) washing->recrystallization pure_product Pure 4,5-Dichlorophthalic Acid recrystallization->pure_product

Caption: Synthesis and Purification Workflow for this compound.

G troubleshooting Low Yield Detected cause1 Incomplete Reaction? troubleshooting->cause1 cause2 Sub-optimal pH? troubleshooting->cause2 cause3 Product Loss? troubleshooting->cause3 solution1 Check/Adjust Temperature Increase Reaction Time cause1->solution1 solution2 Monitor and Adjust pH (4-13 range) cause2->solution2 solution3 Optimize Workup (e.g., Slow Cooling) cause3->solution3

Caption: Troubleshooting Logic for Low Product Yield.

References

Minimizing by-product formation in the chlorination of phthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of phthalic acid. The focus is on minimizing by-product formation to ensure the desired product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the chlorination of phthalic acid and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Monochloro-Phthalic Acid Incomplete reaction.- Increase reaction time.- Ensure adequate chlorine gas flow.- Verify catalyst activity. Consider using a more active catalyst like a molybdenum chloride.[1]
Sublimation of phthalic anhydride (B1165640) from the reaction mixture.- Use a reflux condenser to return sublimed starting material to the reaction vessel.- Employ a high-boiling point solvent, such as tetrachloroethane or orthodichlorobenzene, to dissolve sublimed anhydride.[2]
Formation of Undesired Isomers (e.g., high 3-chlorophthalic anhydride) Non-selective chlorination method.- For selective formation of 4-chlorophthalic anhydride, consider vapor-phase photochlorination, which can achieve a 4-chloro to 3-chloro isomer ratio of 5:1 to 11:1.[3][4]
Inappropriate catalyst.- The choice of catalyst can influence isomer distribution. While Lewis acid catalysts in molten phthalic anhydride can produce a mixture of isomers, photochlorination avoids a solid catalyst and offers higher regioselectivity.[3][4]
Significant Polychlorination (di-, tri-, tetrachloro- by-products) Excessive chlorine to phthalic acid ratio.- Carefully control the stoichiometry of chlorine gas. For monochlorination, a molar ratio of chlorine to phthalic anhydride between 1:1 and 2:1 is preferred in photochlorination.[3]
High reaction temperature.- Higher temperatures can promote further chlorination. For instance, in photochlorination, a reaction at 400°C produces more dichlorinated product than at 250°C.[3] Optimize the temperature to favor monochlorination.
Formation of Resinous By-products High reaction temperatures.- Operate at the lowest effective temperature. For molten chlorination, temperatures above 200°C can lead to resin formation.[1]
Side reactions with solvents or impurities.- Ensure the use of high-purity starting materials and inert solvents.
Difficult Separation of Products Similar boiling points of isomers and starting material.- Utilize fractional distillation to separate products with different boiling points. Tetrachlorophthalic anhydride, having a higher boiling point, can be separated as a still bottom.[3]
Complex mixture of chlorinated species.- Employ chromatographic techniques such as HPLC for separation of isomers and other closely related by-products.[5][6][7]
Catalyst Inactivity or Low Conversion Ineffective catalyst for phthalic anhydride chlorination.- Phthalic anhydride is relatively unreactive. Molybdenum chlorides are reported to be highly effective catalysts, whereas catalysts like antimony pentachloride may show decreased activity over time.[1] Ferric chloride can also be used, but may require longer reaction times.[1]
Catalyst poisoning.- Ensure starting materials and the reaction system are free from impurities that could deactivate the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the chlorination of phthalic acid?

A1: Common by-products include:

  • Isomers: Primarily 3-chlorophthalic anhydride when 4-chlorophthalic anhydride is the desired product.[3]

  • Polychlorinated species: Dichloro-, trichloro-, and tetrachlorophthalic anhydrides are formed from over-chlorination.[3]

  • Unreacted starting material: Phthalic acid or phthalic anhydride.

  • Resinous materials: Often formed at high reaction temperatures.[1]

  • Degradation products: Under harsh conditions, prolonged chlorination at high temperatures in the presence of ferric chloride can lead to the formation of hexachlorobenzene, with the evolution of carbon dioxide and phosgene.[8]

Q2: How can I control the degree of chlorination to favor the mono-chlorinated product?

A2: To favor monochlorination, you should carefully control the reaction conditions:

  • Stoichiometry: Use a controlled molar ratio of chlorine to phthalic anhydride. For photochlorination, a ratio of 1:1 to 2:1 is recommended for monochlorination.[3]

  • Temperature: Lower reaction temperatures generally favor monochlorination over polychlorination. For example, in photochlorination, 250°C yields less dichlorinated product than 400°C.[3]

  • Reaction Time: Monitor the reaction progress and stop it once the desired level of conversion to the monochlorinated product is achieved to prevent further chlorination.

Q3: What is the best catalyst for the selective chlorination of phthalic acid?

A3: The choice of catalyst depends on the desired outcome.

  • Molybdenum chlorides are reported to be very effective for direct chlorination, maintaining high activity throughout the reaction without promoting unwanted side reactions.[1]

  • Ferric chloride (from iron powder) is a common and less expensive catalyst, though it may require longer reaction times for complete conversion to tetrachlorophthalic anhydride.[1][2]

  • For highly regioselective synthesis of 4-chlorophthalic anhydride, photochlorination in the vapor phase is an excellent option as it does not require a solid catalyst and minimizes the formation of the 3-chloro isomer.[3][4]

Q4: What analytical methods are suitable for monitoring the reaction and analyzing the product mixture?

A4: Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile chlorinated phthalic acid derivatives and other by-products.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for the separation of non-volatile compounds and isomers of phthalic acid and its chlorinated derivatives.[5][6][7] Different column types, such as mixed-mode columns, can be used to achieve good separation.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the structure of the products and identify the positions of chlorine substitution on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR can be used to identify functional groups present in the products and starting materials.

Q5: Can solvents influence the formation of by-products?

A5: Yes, the choice of solvent is crucial.

  • Inert Solvents: Using a high-boiling, inert solvent like tetrachloroethane or orthodichlorobenzene can help to maintain a liquid reaction phase and prevent the sublimation of phthalic anhydride, which can lead to incomplete reaction.[2]

  • Reactive Solvents: Some solvent systems are part of the catalytic process. For example, a mixture of chlorosulfonic acid and thionyl chloride in the presence of an iodine compound is used for the chlorination of the aromatic ring of phthalic acid compounds. In this case, the solvent participates in the reaction chemistry.

Experimental Protocols

Protocol 1: Direct Chlorination of Molten Phthalic Anhydride with Iron Catalyst

This protocol is based on the general method of direct chlorination in the molten state.

Materials:

  • Phthalic anhydride

  • Fine iron powder

  • Chlorine gas

  • High-boiling point solvent (e.g., tetrachloroethane)[2]

  • Reaction vessel with a stirrer, gas inlet tube, thermometer, and reflux condenser

Procedure:

  • Charge the reaction vessel with phthalic anhydride.

  • Heat the vessel to approximately 130°C to melt the phthalic anhydride completely.

  • Once molten, add the finely-divided iron powder (catalyst) to the stirred mixture.

  • Increase the temperature of the molten phthalic anhydride to the desired reaction temperature (e.g., 240°C).[2]

  • Add the high-boiling point solvent (e.g., tetrachloroethane).[2]

  • Start bubbling dry chlorine gas through the molten mixture at a controlled rate.

  • Maintain the reaction temperature throughout the chlorination process. The heat of the reaction may require cooling to maintain a constant temperature.[1]

  • Monitor the reaction progress by taking aliquots and analyzing them using a suitable method (e.g., GC-MS or HPLC).

  • Once the desired level of chlorination is achieved, stop the chlorine flow.

  • If a solvent was used, it can be removed by distillation.

  • The crude product can be purified by distillation or crystallization.

Protocol 2: Vapor-Phase Photochlorination for Selective Monochlorination

This protocol is a conceptual outline for the selective synthesis of 4-chlorophthalic anhydride.

Materials:

  • Phthalic anhydride

  • Chlorine gas

  • Inert diluent gas (e.g., nitrogen, optional)[3]

  • Vapor-phase reaction chamber equipped with a UV light source, gas inlets, and a condenser.

Procedure:

  • Heat the phthalic anhydride to produce a vapor. An inert gas can be bubbled through molten phthalic anhydride to facilitate vaporization.[3]

  • Preheat the chlorine gas.

  • Introduce the phthalic anhydride vapor and chlorine gas into the reaction chamber. An inert diluent gas can be mixed with the reactants.[3]

  • Irradiate the gas mixture in the reaction chamber with UV light to initiate the photochlorination reaction.

  • Control the reaction temperature within the range of 250-400°C. For higher selectivity towards monochlorination, lower temperatures (e.g., 275-325°C) are preferable.[3]

  • The residence time in the reactor can be controlled by adjusting the flow rates of the gases.

  • The reaction mixture exiting the reactor is cooled and condensed.

  • The product mixture is then separated, for example by fractional distillation, to isolate the desired 4-chlorophthalic anhydride.[3]

Visualizations

experimental_workflow start Start: Phthalic Acid/Anhydride reactants Reactants Preparation (Melt or Vaporize Phthalic Anhydride, Prepare Chlorine Gas) start->reactants reaction Chlorination Reaction - Catalyst Addition (e.g., Fe, MoCl5) - Solvent Addition (optional) - Controlled Temperature - Chlorine Gas Introduction - UV Irradiation (for Photochlorination) reactants->reaction monitoring Reaction Monitoring (GC-MS, HPLC) reaction->monitoring workup Reaction Work-up - Stop Chlorine Flow - Catalyst Removal - Solvent Evaporation reaction->workup monitoring->reaction purification Product Purification (Distillation, Crystallization, Chromatography) workup->purification product Final Product (Chlorinated Phthalic Acid) purification->product

Caption: General experimental workflow for the chlorination of phthalic acid.

byproduct_formation cluster_conditions Reaction Conditions cluster_byproducts By-product Formation temp High Temperature poly Polychlorination temp->poly resin Resinification temp->resin cl_ratio High Chlorine:Substrate Ratio cl_ratio->poly catalyst Catalyst Type isomers Isomer Formation catalyst->isomers time Long Reaction Time time->poly

Caption: Key factors influencing by-product formation in phthalic acid chlorination.

References

Troubleshooting low yield in the synthesis of 4,5-Dichlorophthalic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4,5-dichlorophthalic acid and its derivatives.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound derivatives, helping you diagnose and resolve problems to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials for the synthesis of this compound include phthalic acid or its salts, which undergo chlorination.[1][2] Another approach involves the use of 4,5-dichlorophthalic anhydride (B1165640), which can be synthesized from the acid.[3][4]

Q2: My yield of this compound from the chlorination of phthalic acid is consistently low. What are the potential causes and solutions?

Low yields in the chlorination of phthalic acid to this compound can stem from several factors:

  • Inadequate Chlorination: The degree of chlorination is a critical parameter. Insufficient chlorine gas or a suboptimal reaction time can lead to a mixture of mono- and di-chlorinated products, thus reducing the yield of the desired 4,5-dichloro isomer.[1] Ensure a continuous and controlled flow of chlorine gas and monitor the reaction progress, potentially extending the reaction time.

  • Incorrect pH and Temperature: The reaction is sensitive to pH and temperature. The chlorination of phthalic acid salts is typically carried out in a caustic alkali solution at temperatures ranging from 20 to 100 °C and a pH between 4 and 13.[2] Deviations from the optimal pH and temperature can lead to side reactions and decreased yield.

  • Catalyst Inefficiency: The use of a catalyst, such as antimony salts, can be crucial for an efficient reaction.[5] Ensure the catalyst is active and used in the correct proportion.

  • Suboptimal Work-up and Purification: Inefficient extraction of the product from the reaction mixture or losses during recrystallization can significantly lower the final yield. The product is often extracted with an ether, and the solvent is subsequently removed.[5] Purification is commonly achieved by recrystallization from water.[2][5]

Q3: I am observing the formation of multiple isomers during the chlorination process. How can I improve the selectivity for this compound?

The formation of isomers is a common challenge in electrophilic aromatic substitution reactions like chlorination. To enhance the selectivity for the 4,5-isomer:

  • Control of Reaction Conditions: Carefully controlling the reaction temperature and the rate of chlorine addition can influence the isomeric ratio.

  • Catalyst Choice: The type of catalyst used can affect the regioselectivity of the chlorination. While the literature points to the use of antimony salts, exploring other Lewis acid catalysts might be beneficial.[5]

  • Purification: A robust purification method is essential to isolate the desired isomer. Fractional crystallization is a technique that can be employed to separate isomers based on their differential solubility.[5]

Q4: What are the best practices for converting this compound to its anhydride?

The conversion of this compound to 4,5-dichlorophthalic anhydride is typically achieved through dehydration. A common method involves refluxing the acid in a large excess of acetic anhydride.[3] The reaction is generally heated to around 140°C for several hours. After the reaction is complete, the mixture is cooled to room temperature to allow the anhydride to crystallize. The product is then collected by filtration and washed with a solvent like ether to remove residual acetic anhydride and acetic acid.[3]

Q5: I am struggling with the synthesis of 4,5-dichlorophthalonitrile (B145054) from 4,5-dichlorophthalic amide. The yield is poor. What can I do?

The dehydration of 4,5-dichlorophthalic amide to the corresponding nitrile is a critical step that can be prone to low yields. Key factors to consider are:

  • Dehydrating Agent: Phosphorus oxychloride (POCl3) is a commonly used dehydrating agent for this conversion.[3] The slow, dropwise addition of POCl3 to a solution of the amide in a solvent like DMF, typically in an ice bath to control the exothermic reaction, is crucial.[3]

  • Reaction Temperature: Maintaining a low temperature (e.g., in an ice bath) during the addition of the dehydrating agent and for the duration of the reaction is important to prevent side reactions.[3]

  • Work-up Procedure: Pouring the reaction mixture into ice water to precipitate the product is a standard procedure.[3] Thorough washing of the precipitate with distilled water is necessary to remove any unreacted reagents and byproducts.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of this compound derivatives.

Reaction StepStarting MaterialProductReported YieldReference
Synthesis of this compoundPhthalic acid or its saltThis compound>70%[1]
Conversion of this compound to its anhydrideThis compound4,5-dichlorophthalic anhydride65%[3]
Synthesis of 4,5-dichlorophthalic amide from the anhydride4,5-dichlorophthalic anhydride4,5-dichlorophthalic amide83%[3]
Synthesis of 4,5-dichlorophthalonitrile from the amide4,5-dichlorophthalic amide4,5-dichlorophthalonitrile70%[3]

Experimental Protocols

1. Synthesis of 4,5-Dichlorophthalic Anhydride from this compound [3]

  • Materials:

    • This compound (4.7 g, 20 mmol)

    • Acetic anhydride (15-20 mL)

    • Ether

  • Procedure:

    • Dissolve this compound in a generous amount of acetic anhydride in a round-bottom flask.

    • Reflux the mixture at 140°C for 3 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the crystalline product.

    • Wash the collected crystals thoroughly with ether (three times).

    • Dry the product to obtain crystalline 4,5-dichlorophthalic anhydride.

2. Synthesis of 4,5-Dichlorophthalonitrile from 4,5-Dichlorophthalic Anhydride [3]

This is a multi-step synthesis starting from the anhydride.

  • Step 1: Synthesis of 4,5-Dichlorophthalic Amide

    • Materials:

    • Procedure:

      • Dissolve 4,5-dichlorophthalic anhydride in formamide and reflux at 160°C for 3 hours.

      • While still hot, pour the reaction mixture into a larger flask and allow it to cool to room temperature.

      • Add 50 mL of 25% ammonia solution and stir for 24 hours.

      • Add another 20 mL of 25% ammonia solution and continue stirring for an additional 24 hours.

      • Filter the resulting precipitate.

      • Wash the precipitate thoroughly with distilled water.

      • Dry the solid and then wash it again with ether.

      • Dry the final product to obtain 4,5-dichlorophthalic amide.

  • Step 2: Synthesis of 4,5-Dichlorophthalonitrile

    • Materials:

      • 4,5-Dichlorophthalic amide (1.165 g, 5 mmol)

      • N,N-dimethylformamide (DMF) (10 mL)

      • Phosphorus oxychloride (POCl3) (7 mL)

      • Ice water

      • Distilled water

    • Procedure:

      • Dissolve 4,5-dichlorophthalic amide completely in DMF in a flask placed in an ice bath.

      • Slowly add POCl3 dropwise over approximately 1 hour, maintaining the low temperature.

      • Continue the reaction in the ice bath for 5 hours.

      • Pour the reaction solution into ice water to induce crystallization.

      • Filter the precipitate.

      • Wash the collected solid thoroughly with plenty of distilled water.

      • Dry the product to obtain pure 4,5-dichlorophthalonitrile.

Visualizations

SynthesisWorkflow PA Phthalic Acid / Salt DCPA This compound PA->DCPA Chlorination DCPAH 4,5-Dichlorophthalic Anhydride DCPA->DCPAH Dehydration (Acetic Anhydride) DCPAM 4,5-Dichlorophthalic Amide DCPAH->DCPAM Ammonolysis (Formamide, NH3 soln) DCPN 4,5-Dichlorophthalonitrile DCPAM->DCPN Dehydration (POCl3)

Caption: Overall workflow for the synthesis of 4,5-dichlorophthalonitrile.

TroubleshootingYield start Low Yield in Chlorination Step check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents check_workup Check Work-up & Purification start->check_workup temp_ph Incorrect Temperature or pH? check_conditions->temp_ph chlorine Insufficient Chlorine? check_conditions->chlorine catalyst Catalyst Inactive? check_reagents->catalyst extraction Inefficient Extraction? check_workup->extraction recrystallization Losses during Recrystallization? check_workup->recrystallization temp_ph->chlorine No adjust_temp_ph Adjust to Optimal Range (20-100°C, pH 4-13) temp_ph->adjust_temp_ph Yes chlorine->check_reagents No increase_cl2 Increase Chlorine Flow/Time chlorine->increase_cl2 Yes catalyst->check_workup No replace_catalyst Use Fresh/Active Catalyst catalyst->replace_catalyst Yes extraction->recrystallization No optimize_extraction Optimize Extraction Protocol extraction->optimize_extraction Yes refine_recrystallization Refine Recrystallization Technique recrystallization->refine_recrystallization Yes

Caption: Troubleshooting decision tree for low yield in chlorination.

References

Technical Support Center: Separation of 4,5-Dichlorophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful separation of 4,5-dichlorophthalic acid from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers and impurities encountered during the synthesis of this compound?

A1: During the chlorination of phthalic acid or its anhydride (B1165640), a mixture of products is typically formed. Besides the target this compound, common isomers include 3,4-dichlorophthalic acid and 3,6-dichlorophthalic acid. You may also encounter under-chlorinated products like 3-chlorophthalic acid and 4-chlorophthalic acid, or over-chlorinated products such as trichlorophthalic acid.[1]

Q2: Why is the separation of this compound from its isomers challenging?

A2: The primary challenge lies in the similar physical properties of the isomers, particularly their solubility characteristics in common solvents.[1] This makes straightforward separation by simple recrystallization or crystallization difficult, often resulting in co-crystallization and impure products.

Q3: What are the principal methods for separating this compound from its isomers?

A3: The main separation strategies exploit subtle differences in the chemical and physical properties of the isomers and their corresponding anhydrides. Key methods include:

  • Selective Hydrolysis/Anhydride Formation: Utilizing varying concentrations of sulfuric acid to selectively convert specific isomers between their acid and anhydride forms, which have different solubilities in organic solvents.

  • Fractional Crystallization: Carefully crystallizing the mixture from a suitable solvent, such as chloroform (B151607) for the anhydrides, to isolate the desired isomer based on solubility differences.[2]

  • Purification via Salt Formation: Converting the 4,5-dichloro isomer into a specific salt (e.g., a zinc salt), which can be selectively precipitated, isolated, and then converted back to the pure acid.[2]

Q4: How can I analyze the purity and isomeric composition of my sample?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical method for determining the purity and quantifying the ratio of different isomers in your sample.[1][3] Developing a robust HPLC method is crucial for monitoring the success of your separation protocol.

Troubleshooting Guide

Issue: My fractional crystallization from an organic solvent is not yielding a pure product.

  • Q: What could be going wrong? A: The solubility difference between the isomers in your chosen solvent may not be large enough, leading to co-crystallization. The cooling rate might be too fast, trapping impurities within the crystal lattice.

  • Q: How can I improve the separation? A:

    • Solvent Screening: Test a variety of solvents. For the anhydrides, chloroform is a documented option.[2] Toluene (B28343) is also used, as anhydrides are generally soluble while the acids are not.

    • Optimize Cooling Rate: Employ a slow, controlled cooling process. A gradual temperature decrease allows for the formation of more selective, purer crystals.

    • Multiple Recrystallizations: Be prepared to perform multiple recrystallization steps to achieve the desired purity, although this may lead to a lower overall yield.

    • Consider a Different Method: If fractional crystallization is ineffective, the selective hydrolysis method may be more suitable.

Issue: The selective hydrolysis method using sulfuric acid is giving me low yields or poor separation.

  • Q: Why is this method not working as expected? A: The success of this technique is critically dependent on the precise concentration of the sulfuric acid and the reaction conditions. Incorrect acid concentration, temperature, or reaction time can lead to incomplete or non-selective conversion of the anhydrides to acids.

  • Q: What parameters should I check and optimize? A:

    • Verify Sulfuric Acid Concentration: Accurately prepare and verify the concentrations of your sulfuric acid solutions (e.g., >50% and <95% for separating the 3,6-isomer from the 3,4- and 4,5-isomers).

    • Control Temperature and Time: Ensure the reaction is performed at the recommended temperature and for a sufficient duration to allow the selective hydrolysis to complete. For example, shaking a toluene solution with 56% sulfuric acid at 95°C is a documented condition for converting 3,4-dichlorophthalic anhydride to its acid.

    • Efficient Phase Separation: Ensure vigorous mixing between the organic phase (containing the anhydrides) and the aqueous sulfuric acid phase to maximize the interfacial area for the reaction. After the reaction, ensure a clean separation of the precipitated acid from the two liquid phases.

Issue: My final product, confirmed as this compound, has a low melting point and broad peak in HPLC.

  • Q: What is the likely cause? A: This indicates the presence of residual solvents or other minor impurities. Even small amounts of isomeric impurities can cause melting point depression.

  • Q: How can I purify it further? A:

    • Recrystallization from Water: this compound can be effectively recrystallized from water to remove organic solvents and some water-soluble impurities.[2]

    • Drying: Ensure the final product is thoroughly dried under vacuum at an appropriate temperature to remove any trapped water or solvent molecules.

    • Final Wash: A final wash with a cold, non-polar solvent in which the acid has very low solubility can help remove surface impurities.

Data Presentation

Table 1: Physical Properties of Dichlorophthalic Acid Isomers & Anhydrides

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 56962-08-4C₈H₄Cl₂O₄235.02210 - 212[2]
4,5-Dichlorophthalic anhydride28939-55-1C₈H₂Cl₂O₃217.01185 - 187[2]
3,4-Dichlorophthalic acid 56962-06-2C₈H₄Cl₂O₄235.02~204-206 (for benzoic acid analog)[4]
3,4-Dichlorophthalic anhydride1544-77-0C₈H₂Cl₂O₃217.01N/A
3,6-Dichlorophthalic acid 16110-99-9C₈H₄Cl₂O₄235.02N/A
3,6-Dichlorophthalic anhydride4466-59-5C₈H₂Cl₂O₃217.01188 - 190[1][2]

Table 2: Example HPLC Conditions for Isomer Analysis (Adapted from methods for related aromatic acids)[3][5]

ParameterCondition
Column C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm) or Mixed-Mode Column (e.g., Amaze HA)[5]
Mobile Phase Isocratic or Gradient mixture of Acetonitrile and Water with an acidic modifier. Example: Acetonitrile:Water:Trifluoroacetic Acid (40:60:2 v/v/v)[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 272 nm[3]
Temperature Ambient
Injection Volume 5-10 µL

Experimental Protocols

Protocol 1: Separation via Selective Sulfuric Acid Hydrolysis

This protocol is based on the differential reactivity of dichlorophthalic anhydride isomers with sulfuric acid of varying concentrations. It is effective for separating a mixture of 3,4-, 4,5-, and 3,6-dichlorophthalic anhydrides.

Methodology:

  • Dissolution: Dissolve the crude mixture of dichlorophthalic anhydrides in a suitable organic solvent where the anhydrides are soluble but the acids are not (e.g., cold toluene).

  • Separation of 3,6-Isomer:

    • Treat the toluene solution with 56% sulfuric acid at 95°C with vigorous shaking.

    • Under these conditions, the 3,4- and 4,5-isomers are converted to their corresponding acids, which are insoluble in both toluene and the sulfuric acid, and will precipitate. The 3,6-isomer remains as the anhydride in the toluene solution.

    • Filter the mixture to separate the precipitated 3,4- and 4,5-dichlorophthalic acids.

    • The 3,6-dichlorophthalic anhydride can be recovered from the toluene filtrate by solvent evaporation and crystallization.

  • Separation of 3,4- and 4,5-Isomers:

    • The filtered precipitate contains a mixture of 3,4- and 4,5-dichlorophthalic acids.

    • Treat this acid mixture with 95% sulfuric acid. This will selectively convert the 3,4-dichlorophthalic acid into its anhydride form while leaving the this compound unchanged.

    • Add toluene to the mixture. The newly formed 3,4-dichlorophthalic anhydride will dissolve in the toluene, while the this compound remains as an insoluble solid.

    • Filter the mixture to isolate the solid, pure this compound.

    • The 3,4-dichlorophthalic anhydride can be recovered from the toluene filtrate.

Protocol 2: Purification via Zinc Salt Formation

This method is useful for purifying this compound from a mixture of its isomers.[2]

Methodology:

  • Anhydride Formation: Convert the crude acid mixture to the corresponding anhydrides, for example, by heating with acetic anhydride or by distillation at 290-315°C.[2][6]

  • Initial Separation: Perform a preliminary separation of the anhydrides by fractional crystallization from chloroform. The higher melting 4,5-dichlorophthalic anhydride (m.p. 185–187°C) can be enriched.[2]

  • Sodium Salt Formation: Take the enriched 4,5-dichlorophthalic anhydride fraction and dissolve it in an aqueous solution of sodium carbonate or sodium hydroxide (B78521) to form the sodium salt.

  • Zinc Salt Precipitation: Boil the sodium salt solution with a solution of a zinc salt (e.g., zinc sulfate). The zinc salt of this compound will selectively precipitate.[2]

  • Isolation: Filter off the precipitated zinc salt.[2]

  • Acidification: Decompose the isolated zinc salt by treating it with 25% sulfuric acid.[2]

  • Final Crystallization: Upon cooling the acidic mixture, pure this compound will crystallize as long, flat needles. Filter the crystals and recrystallize from water for final purification.[2] The final product should have a melting point of 210-212°C.[2]

Visualizations

G cluster_0 Protocol 1: Separation via Selective Hydrolysis start Crude Mixture of 3,4-, 4,5-, and 3,6- Dichlorophthalic Anhydrides in Toluene step1 Treat with 56% H₂SO₄ at 95°C start->step1 filter1 Filter Mixture step1->filter1 precipitate1 Solid Precipitate: 3,4- and 4,5- Dichlorophthalic Acids filter1->precipitate1 Solid filtrate1 Toluene Filtrate: 3,6-Dichlorophthalic Anhydride filter1->filtrate1 Liquid step2 Treat Precipitate with 95% H₂SO₄, then add Toluene precipitate1->step2 filter2 Filter Mixture step2->filter2 product_45 Solid Product: Pure this compound filter2->product_45 Solid filtrate2 Toluene Filtrate: 3,4-Dichlorophthalic Anhydride filter2->filtrate2 Liquid

Caption: Workflow for separating dichlorophthalic anhydride isomers.

G cluster_1 Protocol 2: Purification via Zinc Salt Formation start Enriched 4,5-Dichlorophthalic Anhydride Fraction step1 Dissolve in aq. Na₂CO₃ to form Sodium Salt start->step1 step2 Boil with Zinc Salt Solution step1->step2 filter1 Filter step2->filter1 precipitate Precipitate: Zinc Salt of this compound step3 Decompose Zinc Salt with 25% H₂SO₄ precipitate->step3 filter1->precipitate Isolate Solid step4 Cool and Crystallize step3->step4 product Final Product: Pure this compound (Recrystallize from Water) step4->product

References

Technical Support Center: HPLC Analysis for Purity Assessment of 4,5-Dichlorophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) for the purity assessment of 4,5-Dichlorophthalic acid using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable HPLC method for the purity analysis of this compound?

A1: A stability-indicating reversed-phase HPLC (RP-HPLC) method is highly recommended. This method effectively separates this compound from its potential impurities, such as starting materials, intermediates, and degradation products. A C18 column with a gradient elution using an acidified water/acetonitrile (B52724) mobile phase is a common and effective choice.

Q2: Why is it important to use an acidic mobile phase for this analysis?

A2: this compound is a dicarboxylic acid. Using an acidic mobile phase (e.g., with phosphoric acid or trifluoroacetic acid) ensures that the carboxyl groups are fully protonated. This suppresses ionization and leads to better retention on the reversed-phase column, improved peak shape (less tailing), and more reproducible results.

Q3: What are the potential impurities that I should look for in a this compound sample?

A3: Potential impurities can originate from the synthesis process. Common synthesis routes involve the chlorination of phthalic acid. Therefore, impurities can include:

  • Starting Material: Phthalic acid

  • Intermediates: 3-Chlorophthalic acid and 4-Chlorophthalic acid

  • Isomeric Impurities: Other dichlorophthalic acid isomers (e.g., 3,4- or 3,6-dichlorophthalic acid)

  • Over-chlorinated Products: Trichlorophthalic acid

Q4: How can I perform a forced degradation study for this compound?

A4: Forced degradation studies are crucial for developing a stability-indicating method.[1][2] The sample should be subjected to various stress conditions to generate potential degradation products. These conditions typically include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heating the solid sample at 105°C for 48 hours.

  • Photolytic Degradation: Exposing the sample to UV light (e.g., 254 nm) for an extended period.

The stressed samples are then analyzed by HPLC to ensure that all degradation products are well-separated from the main this compound peak.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol describes a typical method for the purity assessment of this compound.

1. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.04060
25.01090
30.01090
30.19010
35.09010

2. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and prepare it in the same manner as the standard solution.

3. System Suitability

Before sample analysis, inject the standard solution five times and evaluate the system suitability parameters. The acceptance criteria are typically:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD for Peak Area: ≤ 2.0%

Data Presentation

Table 2: Hypothetical Retention Times and Resolution of Potential Impurities

CompoundExpected Retention Time (min)Resolution (Rs) from this compound
Phthalic Acid~ 4.5> 5.0
3-Chlorophthalic Acid~ 7.8> 3.0
4-Chlorophthalic Acid~ 8.5> 2.5
This compound ~ 12.0 -
3,6-Dichlorophthalic Acid~ 13.5> 2.0
Trichlorophthalic Acid~ 16.2> 4.0

Note: These are estimated values. Actual retention times may vary depending on the specific HPLC system and column used.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing)

  • Question: Why is the peak for this compound showing significant tailing?

  • Answer: Peak tailing for acidic compounds is often due to interactions with active silanol (B1196071) groups on the column packing or improper mobile phase pH.

    • Solution 1: Check Mobile Phase pH: Ensure the pH of Mobile Phase A is low enough (around 2.5-3.0) to keep the analyte fully protonated. Prepare fresh mobile phase.

    • Solution 2: Column Health: The column may be contaminated or degraded. Flush the column with a strong solvent like isopropanol. If the problem persists, consider replacing the column.

    • Solution 3: Column Overload: Your sample may be too concentrated. Dilute the sample and re-inject.[3]

Issue 2: Fluctuating Retention Times

  • Question: The retention time for my main peak is drifting between injections. What could be the cause?

  • Answer: Retention time instability can be caused by several factors related to the HPLC system or the mobile phase.

    • Solution 1: System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. An equilibration time of at least 10-15 minutes is recommended.

    • Solution 2: Pump Performance: Check for leaks in the pump or fittings. A fluctuating pressure can lead to inconsistent flow rates and retention times. Purge the pump to remove any air bubbles.

    • Solution 3: Mobile Phase Composition: If preparing the mobile phase online, ensure the mixer is functioning correctly. Inconsistent mixing can lead to a drift in retention.[4]

    • Solution 4: Temperature Fluctuation: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.

Issue 3: Extraneous Peaks in the Chromatogram

  • Question: I am seeing unexpected peaks in my chromatogram. What are they?

  • Answer: These could be impurities, degradation products, or carryover from previous injections.

    • Solution 1: Identify Potential Impurities: Refer to Table 2 for potential process-related impurities and their expected elution order.

    • Solution 2: Check for Carryover: Inject a blank (sample diluent) after a sample injection to see if the extraneous peaks persist. If so, optimize the needle wash procedure of your autosampler.

    • Solution 3: Mobile Phase Contamination: Use high-purity (HPLC grade) solvents and freshly prepared mobile phase to avoid contamination.

Issue 4: Poor Resolution Between Peaks

  • Question: I cannot separate this compound from a closely eluting impurity. What should I do?

  • Answer: Poor resolution requires optimization of the chromatographic conditions to improve selectivity.

    • Solution 1: Modify the Gradient: A shallower gradient around the elution time of the critical pair can improve separation. You can increase the run time to allow more time for the peaks to resolve.

    • Solution 2: Change Mobile Phase B: Switching from acetonitrile to methanol (B129727) (or a combination) can alter the selectivity of the separation.

    • Solution 3: Adjust pH: A small adjustment in the mobile phase pH can sometimes improve the resolution of acidic compounds.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase (A: 0.1% H3PO4 in H2O, B: ACN) equilibrate Equilibrate System (C18 Column, 30°C) prep_mp->equilibrate prep_sample Prepare Standard and Sample Solutions (100 µg/mL) inject Inject Sample (10 µL) prep_sample->inject equilibrate->inject run_gradient Run Gradient Program (1.0 mL/min) inject->run_gradient detect Detect at 245 nm run_gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity and System Suitability integrate->calculate report Generate Report calculate->report

Caption: A typical workflow for the HPLC purity analysis of this compound.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check_ph Is Mobile Phase pH correct (2.5-3.0)? start->check_ph check_conc Is sample concentration too high? check_ph->check_conc Yes solution_ph Prepare fresh, correctly acidified mobile phase. check_ph->solution_ph No check_column Is the column old or contaminated? check_conc->check_column No solution_conc Dilute sample (e.g., 1:10) and re-inject. check_conc->solution_conc Yes solution_column Flush column with strong solvent or replace it. check_column->solution_column Yes end_bad Issue Persists: Consult further documentation check_column->end_bad No end_good Problem Resolved solution_ph->end_good solution_conc->end_good solution_column->end_good

Caption: Troubleshooting guide for addressing peak tailing issues.

References

Technical Support Center: Reactions of 4,5-Dichlorophthalic Anhydride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-substituted 4,5-dichlorophthalimides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the reaction of 4,5-dichlorophthalic anhydride (B1165640) with primary amines.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiment, offering potential causes and solutions.

Issue 1: Low Yield of the Desired N-Substituted 4,5-Dichlorophthalimide

Q: My reaction is resulting in a low yield of the target phthalimide (B116566). What are the possible causes and how can I improve it?

A: Low yields can stem from several factors, primarily incomplete reaction, or the prevalence of side reactions. Here are the common culprits and troubleshooting steps:

  • Incomplete Cyclization: The reaction proceeds in two steps: initial ring-opening of the anhydride by the amine to form a 4,5-dichloro-2-(alkylcarbamoyl)benzoic acid intermediate, followed by cyclization to the imide. Incomplete cyclization is a frequent cause of low yields.

    • Solution: Ensure adequate reaction time and temperature. The cyclization step often requires heating. A common method involves refluxing in a suitable solvent like glacial acetic acid.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time. The disappearance of the starting amine and the formation of the product spot should be tracked.

  • Hydrolysis of the Anhydride: 4,5-Dichlorophthalic anhydride is susceptible to hydrolysis, especially in the presence of water, which will convert it to 4,5-dichlorophthalic acid. This diacid will not react with the amine under standard conditions to form the imide.

    • Solution: Use anhydrous (dry) solvents and reagents. Ensure all glassware is thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

  • Formation of Phthalamic Acid Salt: The intermediate phthalamic acid can form a salt with unreacted primary amine, which may be less reactive towards cyclization.

    • Solution: Using a slight excess of the phthalic anhydride or carrying out the reaction in an acidic solvent like glacial acetic acid can help to minimize the formation of this salt and promote cyclization.

  • Steric Hindrance: If a bulky or sterically hindered primary amine is used, the nucleophilic attack on the carbonyl carbon of the anhydride can be slow, leading to an incomplete reaction.

    • Solution: For hindered amines, longer reaction times and higher temperatures may be necessary. Alternatively, using a more polar aprotic solvent like DMF or DMSO could enhance the reaction rate.[2]

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows impurities after purification. What are these impurities and how can I remove them?

A: The most common impurity is the uncyclized 4,5-dichloro-2-(alkylcarbamoyl)benzoic acid.

  • Identification: This side product can be identified by spectroscopic methods. In the ¹H NMR spectrum, it will show a carboxylic acid proton signal (usually a broad singlet at δ 10-13 ppm) and an amide N-H proton signal. The IR spectrum will exhibit a broad O-H stretch from the carboxylic acid, in addition to the amide and carbonyl stretches.

  • Removal:

    • Recrystallization: This is often the most effective method for removing the phthalamic acid impurity. A suitable solvent system should be chosen where the desired phthalimide has lower solubility than the impurity at low temperatures.

    • Acid-Base Extraction: The carboxylic acid group of the impurity allows for its separation by acid-base extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with a weak aqueous base (e.g., sodium bicarbonate solution). The phthalamic acid will be deprotonated and move into the aqueous layer, while the neutral phthalimide remains in the organic layer. Subsequent acidification of the aqueous layer can recover the phthalamic acid if desired.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when reacting 4,5-dichlorophthalic anhydride with a primary amine?

A1: The most common side reaction is the formation of the corresponding 4,5-dichloro-2-(alkylcarbamoyl)benzoic acid.[1] This occurs from the initial nucleophilic attack of the amine on the anhydride, opening the ring. While this is also an intermediate in the desired reaction, incomplete cyclization leads to its presence as a side product in the final mixture.

Q2: Can hydrolysis of 4,5-dichlorophthalic anhydride be a significant problem?

A2: Yes, hydrolysis can be a significant issue if care is not taken to exclude water from the reaction mixture. 4,5-Dichlorophthalic anhydride reacts with water to form this compound, which is unreactive towards amine condensation under typical conditions. Using anhydrous solvents and maintaining a dry atmosphere is crucial for maximizing the yield of the desired phthalimide.

Q3: Are the chloro-substituents on the aromatic ring reactive under typical reaction conditions?

A3: Under the standard conditions for phthalimide synthesis (e.g., heating in acetic acid or DMF), the chloro-substituents on the aromatic ring of 4,5-dichlorophthalic anhydride are generally stable and do not undergo nucleophilic substitution with the primary amine.

Q4: Is there a risk of isoimide (B1223178) formation?

A4: Isoimide formation is a known, though often minor, side reaction in the synthesis of phthalimides, particularly when using dehydrating agents like carbodiimides for the cyclization of phthalamic acids. When synthesizing directly from the anhydride by thermal condensation, the formation of the thermodynamically more stable phthalimide is strongly favored. Spectroscopic methods such as IR and NMR can be used to distinguish between the imide and isoimide isomers if this side reaction is suspected.

Q5: What is the effect of the solvent on the reaction?

A5: The choice of solvent can influence the reaction rate and product purity.

  • Glacial Acetic Acid: Often used as both a solvent and a catalyst. It facilitates the cyclization of the intermediate phthalamic acid.[1]

  • Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents can accelerate the initial nucleophilic attack of the amine on the anhydride, which can be beneficial, especially for less reactive amines.[2]

  • Non-polar Solvents: Reactions in non-polar solvents are generally slower.

Experimental Protocols

General Protocol for the Synthesis of N-Alkyl-4,5-dichlorophthalimides

This protocol describes a general method for the reaction of 4,5-dichlorophthalic anhydride with a primary amine.

Materials:

  • 4,5-Dichlorophthalic anhydride

  • Primary amine

  • Glacial acetic acid (anhydrous)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dichlorophthalic anhydride (1.0 equivalent) in a minimal amount of glacial acetic acid with gentle heating.

  • To this solution, add the primary amine (1.0 - 1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Protocol for Purification via Acid-Base Extraction

This protocol is useful for removing the 4,5-dichloro-2-(alkylcarbamoyl)benzoic acid side product.

  • Dissolve the crude product in a suitable organic solvent such as dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL).

  • Separate the organic layer and wash it with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified N-substituted 4,5-dichlorophthalimide.

Data Presentation

The following table summarizes the potential products and side products in the reaction of 4,5-dichlorophthalic anhydride with a generic primary amine (R-NH₂).

CompoundMolecular FormulaKey Spectroscopic Features
Desired Product: N-R-4,5-DichlorophthalimideC₈H₃Cl₂NO₂R¹H NMR: Absence of N-H and COOH protons. Signals corresponding to the R-group and aromatic protons. IR (cm⁻¹): Two characteristic C=O stretching bands for the imide (approx. 1770 and 1710).
Side Product: 4,5-Dichloro-2-(R-carbamoyl)benzoic acidC₈H₅Cl₂NO₃R¹H NMR: Broad singlet for COOH proton (δ 10-13). Singlet/triplet for amide N-H proton. IR (cm⁻¹): Broad O-H stretch (approx. 3300-2500). Amide N-H stretch (approx. 3300). Carbonyl stretches for amide and carboxylic acid.
Side Product: this compoundC₈H₄Cl₂O₄¹H NMR: Broad singlet for two COOH protons. IR (cm⁻¹): Very broad O-H stretch. Carbonyl C=O stretch for carboxylic acid.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the desired reaction pathway and the major side reaction.

Reaction_Pathway cluster_main cluster_hydrolysis Anhydride 4,5-Dichlorophthalic anhydride Intermediate Phthalamic Acid Intermediate Anhydride->Intermediate Nucleophilic Attack Diacid This compound (Hydrolysis Product) Anhydride->Diacid Hydrolysis Amine Primary Amine (R-NH₂) Amine->Intermediate Product N-R-4,5-Dichlorophthalimide (Desired Product) Intermediate->Product Cyclization (Heat, Acid) SideProduct 4,5-Dichloro-2-(R-carbamoyl)benzoic acid (Side Product) Intermediate->SideProduct Incomplete Reaction Hydrolysis Water (H₂O) Hydrolysis->Diacid

Caption: Desired reaction pathway and major side reactions.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and solving common experimental issues.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReaction Check TLC: Incomplete Reaction? Start->CheckReaction CheckPurity Analyze Product: Side Products Present? CheckReaction->CheckPurity No IncreaseTimeTemp Increase Reaction Time/Temperature CheckReaction->IncreaseTimeTemp Yes CheckReagents Check Reagent Purity and Anhydrous Conditions CheckPurity->CheckReagents No PhthalamicAcid Phthalamic Acid Detected? CheckPurity->PhthalamicAcid Yes ReRun Re-run Reaction with Optimized Conditions IncreaseTimeTemp->ReRun CheckReagents->ReRun Purify Purify by Recrystallization or Acid-Base Extraction Success High Yield, Pure Product Purify->Success ReRun->Success PhthalamicAcid->CheckReagents No (Other Impurities) PhthalamicAcid->Purify Yes

Caption: A logical workflow for troubleshooting common experimental issues.

References

Improving the solubility of 4,5-Dichlorophthalic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-dichlorophthalic acid, focusing on challenges related to its solubility in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white to off-white crystalline solid that is sparingly soluble in water.[1][2] It exhibits greater solubility in organic solvents, particularly polar organic solvents such as ethanol, acetone, and ether.[1][2][3]

Q2: Why is the solubility of this compound limited in certain solvents?

A2: The molecule contains both polar carboxylic acid groups and a nonpolar dichlorinated benzene (B151609) ring. This dual nature can lead to limited solubility in either very polar (like water) or very nonpolar solvents. In aqueous media, the carboxylic acid groups can form strong intermolecular hydrogen bonds, contributing to a stable crystal lattice that is difficult to solvate.

Q3: How can I improve the solubility of this compound for my reaction?

A3: Several methods can be employed to enhance the solubility of this compound. The most common strategies include:

  • pH Adjustment (for aqueous systems): Increasing the pH of the aqueous solution by adding a base will deprotonate the carboxylic acid groups to form a more soluble carboxylate salt.

  • Using Co-solvents: A mixture of solvents can be used to improve solubility. For instance, adding a polar aprotic solvent like DMF or DMSO to a less polar solvent can enhance the dissolution of this compound.

  • Temperature Elevation: Increasing the temperature of the solvent or reaction mixture generally increases the solubility of solids.

  • Salt Formation: Converting the acid to a salt prior to the reaction can significantly improve its solubility in aqueous solutions.

Troubleshooting Guide

This guide addresses common problems encountered during experiments due to the poor solubility of this compound.

Problem 1: this compound is not dissolving sufficiently in my aqueous reaction medium.
  • Cause: The carboxylic acid groups are protonated at neutral or acidic pH, leading to low aqueous solubility.

  • Solution: Adjust the pH of the solution by adding a base. The formation of the dichlorophthalate salt will significantly increase its water solubility. A patent for the synthesis of this compound suggests that its solubility is enhanced in the presence of a caustic alkali, such as sodium hydroxide (B78521), within a pH range of 4 to 13.[4]

Problem 2: My reaction in an organic solvent is sluggish or incomplete.
  • Cause: Poor solubility of this compound in the chosen organic solvent may be limiting the concentration of the reactant in the solution phase, thus slowing down the reaction rate.

  • Solution 1: Change or add a co-solvent. If your reaction conditions permit, consider switching to a more polar organic solvent like DMF or DMSO. Alternatively, adding a small amount of a co-solvent in which the acid is more soluble can improve the overall solubility.

  • Solution 2: Increase the reaction temperature. The solubility of most solids, including this compound, increases with temperature.[1][5] Carefully increasing the reaction temperature, while ensuring the stability of all reactants and products, can help to dissolve more of the acid.

Experimental Protocols

Below are detailed protocols for common methods to improve the solubility of this compound.

Protocol 1: Enhancing Aqueous Solubility by pH Adjustment

This protocol describes the in-situ formation of a soluble salt of this compound for aqueous reactions.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) or other suitable base

  • pH meter or pH indicator strips

Procedure:

  • Suspend the desired amount of this compound in deionized water.

  • While stirring, slowly add the 1 M NaOH solution dropwise.

  • Monitor the pH of the suspension continuously.

  • Continue adding the base until the this compound has completely dissolved. The solution should become clear.

  • Adjust the final pH to the desired value for your reaction, ensuring it remains in a range where the salt is soluble (typically pH > 4).

Protocol 2: Using a Co-solvent System

This protocol outlines the use of a co-solvent to improve the solubility of this compound in an organic solvent.

Materials:

  • This compound

  • Primary reaction solvent (e.g., toluene, dichloromethane)

  • Co-solvent (e.g., DMF, DMSO)

Procedure:

  • Attempt to dissolve the this compound in the primary reaction solvent.

  • If solubility is poor, add the co-solvent (e.g., DMF) in small increments (e.g., 5-10% of the total volume) while stirring.

  • Gentle heating or sonication can be applied to aid dissolution.

  • Continue adding the co-solvent until the solid is fully dissolved.

  • Note: Ensure the co-solvent is compatible with your reaction conditions and does not interfere with the desired chemical transformation.

Data Presentation

SolventQualitative Solubility
WaterSparingly Soluble[1][2]
EthanolSoluble[1][2]
AcetoneSoluble[1][2]
Diethyl EtherSoluble[3]
Glacial Acetic AcidSoluble (when heated)
Dimethylformamide (DMF)Soluble

Note: "Soluble" indicates that it is more soluble than in water, but the exact concentration may vary.

Visualizations

The following diagrams illustrate the concepts discussed in this guide.

G cluster_problem Troubleshooting Low Solubility cluster_solutions Potential Solutions Low_Solubility Issue: this compound Not Dissolving pH_Adjustment Aqueous System: Adjust pH with Base Low_Solubility->pH_Adjustment Co_Solvent Organic System: Add Co-solvent (e.g., DMF) Low_Solubility->Co_Solvent Temperature General: Increase Temperature Low_Solubility->Temperature

Caption: Troubleshooting workflow for low solubility of this compound.

G Start Suspend this compound in Water Add_Base Add Base (e.g., NaOH) Dropwise with Stirring Start->Add_Base Monitor_pH Monitor pH Add_Base->Monitor_pH Dissolved Is the Acid Completely Dissolved? Monitor_pH->Dissolved Dissolved->Add_Base No End Solution Ready for Reaction Dissolved->End Yes

Caption: Experimental workflow for improving aqueous solubility via pH adjustment.

References

Catalyst selection for the efficient synthesis of 4,5-Dichlorophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the efficient synthesis of 4,5-Dichlorophthalic Acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes to this compound are:

  • Direct Chlorination of Phthalic Acid or Phthalic Anhydride (B1165640): This is a common method involving the reaction of phthalic acid or its anhydride with chlorine gas in the presence of a catalyst or in an alkaline aqueous solution.

  • Hydrolysis of Dimethyl 4,5-dichlorophthalate: This method involves the hydrolysis of the corresponding dimethyl ester.

Q2: Why is catalyst selection important in the synthesis of this compound?

A2: Catalyst selection is crucial for several reasons:

  • Regioselectivity: The chlorination of phthalic acid can lead to various isomers. A suitable catalyst can direct the chlorination to the desired 4 and 5 positions, minimizing the formation of other isomers like 3,6- and 3,4-dichlorophthalic acids.

  • Reaction Rate and Efficiency: The choice of catalyst significantly impacts the reaction time and overall yield. An efficient catalyst can reduce reaction times from days to hours.

  • Minimizing Side Reactions: A good catalyst will minimize over-chlorination to tri- or tetrachlorinated products, as well as other side reactions, simplifying purification and improving product purity.

Q3: What types of catalysts are commonly used for the chlorination of phthalic acid/anhydride?

A3: Lewis acid catalysts are typically employed for this electrophilic aromatic substitution reaction. Common examples include chlorides of antimony (e.g., SbCl₃, SbCl₅), iron (e.g., FeCl₃), aluminum (e.g., AlCl₃), and molybdenum (e.g., MoCl₅).[1] Iodine is also mentioned as a catalyst in some contexts.[2] For the specific synthesis of this compound, antimony salts have been patented as effective catalysts.[3]

Q4: What is the role of caustic alkali in the non-catalytic chlorination process?

A4: In the absence of a Lewis acid catalyst, a caustic alkali such as sodium hydroxide (B78521) is used to facilitate the chlorination in an aqueous medium.[4] The alkali serves to:

  • Dissolve the phthalic acid as its salt, increasing its reactivity.

  • Neutralize the hydrogen chloride (HCl) gas produced during the reaction, driving the reaction forward.

Q5: What are the common impurities and byproducts in the synthesis of this compound?

A5: Common impurities and byproducts include:

  • Isomeric Dichlorophthalic Acids: 3,6-Dichlorophthalic acid and 3,4-Dichlorophthalic acid.

  • Monochlorophthalic Acids: 3-Chlorophthalic acid and 4-Chlorophthalic acid as under-chlorinated products.

  • Over-chlorinated Products: Trichlorophthalic acids and Tetrachlorophthalic acid.

  • Unreacted Starting Material: Phthalic acid or phthalic anhydride.

Q6: How can this compound be purified?

A6: Purification is typically achieved through recrystallization.[3] The crude product containing a mixture of chlorinated phthalic acids can be purified by fractional crystallization from a suitable solvent, such as chloroform (B151607) for the anhydride form.[3] Another method involves converting the anhydride to its sodium salt, boiling with a zinc salt solution to precipitate impurities, followed by filtration and acidification to recover the purified this compound which is then recrystallized from water.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Step(s)
Low or No Yield 1. Inactive or insufficient catalyst. 2. Poor quality of reagents (e.g., wet starting material, old chlorine source). 3. Incorrect reaction temperature. 4. Inefficient chlorine gas dispersion. 5. pH of the reaction medium is not optimal (for aqueous methods).1. Use a fresh, anhydrous catalyst. Increase catalyst loading if necessary. 2. Ensure all reagents are dry and of high purity. 3. Monitor and control the reaction temperature as specified in the protocol. 4. Ensure vigorous stirring and efficient bubbling of chlorine gas through the reaction mixture. 5. For aqueous reactions, monitor and adjust the pH to the optimal range (typically 4-13) using a caustic alkali solution.[4]
Formation of Multiple Isomers 1. Incorrect catalyst selection. 2. Reaction temperature is too high.1. Use a catalyst known for high regioselectivity towards the 4,5-isomer, such as antimony salts.[3] 2. Lower the reaction temperature to improve selectivity.
Over-chlorination (Formation of Tri- and Tetrachloro- products) 1. Prolonged reaction time. 2. Excess chlorine gas. 3. Highly active catalyst or high reaction temperature.1. Monitor the reaction progress by techniques like TLC or GC and stop the reaction once the starting material is consumed. 2. Carefully control the stoichiometry of the chlorine gas. 3. Reduce the catalyst loading or lower the reaction temperature.
Product is Difficult to Purify 1. Presence of multiple, closely related byproducts. 2. Incomplete reaction leading to a complex mixture.1. Optimize the reaction conditions (catalyst, temperature, time) to improve the selectivity towards the desired product. 2. Ensure the reaction goes to completion by monitoring it. 3. Employ fractional crystallization or derivatization techniques for purification.[3]
Slow or Stalled Reaction 1. Catalyst deactivation by moisture. 2. Insufficient mixing. 3. Low reaction temperature.1. Use anhydrous conditions and reagents. 2. Increase the stirring speed to ensure a homogeneous reaction mixture. 3. Gradually increase the temperature to the recommended level.

Data Presentation

Table 1: Comparison of Catalysts for the Chlorination of Phthalic Anhydride (Data adapted for context; original data for Tetrachlorophthalic Anhydride synthesis)

CatalystCatalyst LoadingTemperature (°C)Reaction Time (hours)ObservationsReference
Molybdenum ChlorideNot specified200 - 2706High chlorine conversion (72%).[1]
Ferric Chloride (FeCl₃)2.07% (w/w)200 - 27020Lower chlorine conversion (35%). Considered a mediocre catalyst.[1]
Antimony Chloride (SbCl₃)~19% (w/w)Not specified264 (11 days)Very slow reaction, considered impractical for this specific transformation.[1]

Note: This data is for the synthesis of tetrachlorophthalic anhydride but provides a relative comparison of catalyst activity for the chlorination of the phthalic ring.

Experimental Protocols

Protocol 1: Catalytic Synthesis of this compound using Antimony Salts

This protocol is based on the method described for the selective synthesis of this compound.[3]

Materials:

  • Phthalic anhydride

  • Sodium carbonate

  • Antimony salt (e.g., Antimony trichloride, SbCl₃)

  • Chlorine gas

  • Sodium bisulfite solution

  • Sulfuric acid

  • Diethyl ether

  • Chloroform

  • Zinc salt solution (for further purification)

Procedure:

  • Preparation of Sodium Phthalate Solution: Dissolve one mole of phthalic anhydride in a boiling 15-20% aqueous solution containing two moles of sodium carbonate.

  • Catalyst Addition and Chlorination: Cool the solution to room temperature. Add a catalytic amount of an antimony salt. Pass chlorine gas through the solution at ordinary temperature. The reaction is exothermic, and the introduction of chlorine should be continued until a slight weight gain is observed.

  • Work-up:

    • Remove excess chlorine by adding a sodium bisulfite solution.

    • Acidify the reaction mixture with sulfuric acid.

  • Extraction and Isolation of Anhydrides:

    • Extract the resulting mixture of chlorophthalic acids with diethyl ether.

    • After evaporating the ether, distill the residue to obtain a mixture of chlorophthalic anhydrides (distilling at 290-315 °C).

  • Purification:

    • Separate the 4,5-dichlorophthalic anhydride from other isomers by fractional crystallization from chloroform. The 4,5-isomer is typically higher melting (approx. 185–187 °C).

    • For further purification, convert the anhydride to its sodium salt, boil with a solution of a zinc salt, filter, and then decompose the salt with sulfuric acid.

    • Recrystallize the precipitated this compound from water to obtain long, flat needles (m.p. 210-212 °C).[3]

Mandatory Visualization

experimental_workflow start Start: Phthalic Anhydride & Sodium Carbonate Solution dissolve Dissolve at Boiling start->dissolve cool Cool to Room Temperature dissolve->cool add_catalyst Add Antimony Salt Catalyst cool->add_catalyst chlorination Chlorination with Cl2 Gas add_catalyst->chlorination workup Work-up: - Remove excess Cl2 (NaHSO3) - Acidify (H2SO4) chlorination->workup extraction Extract with Diethyl Ether workup->extraction distillation Distill to obtain Chlorophthalic Anhydrides extraction->distillation purification Purification: - Fractional Crystallization - Salt Formation & Decomposition distillation->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_catalyst_selection start Problem: Low Yield or Poor Selectivity check_catalyst Is an appropriate catalyst being used? start->check_catalyst no_catalyst Consider using a Lewis Acid catalyst (e.g., Antimony Salts for 4,5-selectivity) check_catalyst->no_catalyst No yes_catalyst Check Catalyst Activity & Loading check_catalyst->yes_catalyst Yes check_reagents Check Reagent Purity & Reaction Setup no_catalyst->check_reagents inactive_catalyst Use fresh, anhydrous catalyst. Consider increasing loading. yes_catalyst->inactive_catalyst Inactive/Low active_catalyst Evaluate Reaction Conditions yes_catalyst->active_catalyst Active/Sufficient inactive_catalyst->check_reagents optimize_temp Optimize Temperature: - Lower for better selectivity - Increase for higher rate active_catalyst->optimize_temp Temperature Issue optimize_time Optimize Reaction Time: - Monitor progress to avoid over/under-reaction active_catalyst->optimize_time Time Issue optimize_temp->check_reagents optimize_time->check_reagents end Improved Synthesis check_reagents->end

Caption: Troubleshooting logic for catalyst selection and reaction optimization.

References

Technical Support Center: Scale-Up of 4,5-Dichlorophthalic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of 4,5-Dichlorophthalic acid production.

Troubleshooting Guides & FAQs

This section is designed to help you navigate and resolve issues that may arise during the synthesis and purification of this compound as you move from laboratory to pilot and production scales.

Reaction & Synthesis

Q1: We are experiencing a decrease in yield as we scale up the chlorination of phthalic acid/anhydride (B1165640). What are the likely causes and how can we troubleshoot this?

A1: A drop in yield during scale-up is a common issue and can be attributed to several factors related to mass and heat transfer limitations.

  • Poor Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, promoting the formation of by-products. The dispersion of chlorine gas into the reaction mixture is critical.

    • Troubleshooting:

      • Agitation: Review and optimize the agitator design and speed. Ensure the agitator is capable of creating sufficient turbulence to disperse the chlorine gas effectively throughout the larger volume.

      • Gas Sparging: Evaluate the design and location of the gas sparger. A well-designed sparger will produce fine bubbles, increasing the interfacial area for mass transfer.

      • Baffles: Ensure the reactor is properly baffled to prevent vortex formation and improve top-to-bottom mixing.

  • Inadequate Temperature Control: The chlorination of phthalic acid is an exothermic reaction. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal more challenging.[1] Uncontrolled temperature increases can lead to the formation of undesirable over-chlorinated by-products, such as trichlorophthalic acid, and reduce the yield of the desired 4,5-dichloro isomer.[2]

    • Troubleshooting:

      • Cooling System: Verify that the reactor's cooling jacket and/or internal cooling coils are sufficient for the increased heat load.

      • Feed Rate: Consider a slower, controlled addition of chlorine gas to manage the rate of heat generation.

      • Solvent: In some cases, the use of a suitable inert solvent can help to moderate the temperature.

Q2: We are observing an increase in the formation of isomeric by-products (e.g., 3,4-dichlorophthalic acid) and over-chlorinated species at a larger scale. How can we improve the selectivity of our reaction?

A2: Controlling selectivity is crucial for achieving high purity. The formation of isomers and over-chlorinated products is often linked to reaction conditions.

  • Temperature Profile: As mentioned, localized high temperatures can reduce selectivity. Maintaining a consistent and controlled temperature throughout the reactor is key.

  • Catalyst Activity and Distribution: If a catalyst is used (e.g., molybdenum chlorides for phthalic anhydride chlorination or antimony salts for sodium phthalate (B1215562) chlorination), ensure it is evenly distributed throughout the reaction mixture.[1][3] Inadequate mixing can lead to areas of high catalyst concentration, which may alter the reaction pathway.

  • Reaction Time: Increased reaction times, sometimes a consequence of slower reagent addition at scale, can lead to over-chlorination. It is important to monitor the reaction progress closely to determine the optimal endpoint.

Troubleshooting Flowchart for Reaction Issues

G Troubleshooting Reaction Scale-Up Issues cluster_mixing Mixing Issues cluster_temp Temperature Control Issues cluster_byproducts By-product Formation start Low Yield or Purity on Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Temperature Control start->check_temp check_byproducts Analyze By-product Profile start->check_byproducts agitator Optimize Agitator Speed/Design check_mixing->agitator Poor Dispersion sparger Improve Gas Sparging check_mixing->sparger Inefficient Gas Contact baffles Install/Check Baffles check_mixing->baffles Vortex Formation cooling Enhance Cooling Capacity check_temp->cooling Exotherm Not Managed feed_rate Adjust Chlorine Feed Rate check_temp->feed_rate Rapid Heat Generation temp_profile Maintain Uniform Temperature check_byproducts->temp_profile Isomerization/Over-chlorination catalyst Ensure Even Catalyst Distribution check_byproducts->catalyst Localized High Activity reaction_time Optimize Reaction Time check_byproducts->reaction_time Over-reaction solution Improved Yield and Purity agitator->solution sparger->solution baffles->solution cooling->solution feed_rate->solution temp_profile->solution catalyst->solution reaction_time->solution

Troubleshooting workflow for reaction scale-up.
Purification & Isolation

Q3: We are struggling with the filtration of the crude this compound at a larger scale. The filtration is slow and the cake holds a lot of mother liquor.

A3: Filtration challenges are common during scale-up due to changes in crystal size and morphology.

  • Crystal Size and Morphology: Rapid cooling or poor mixing during crystallization can lead to the formation of fine, needle-like crystals that are difficult to filter.

    • Troubleshooting:

      • Controlled Cooling: Implement a controlled cooling profile during crystallization to encourage the growth of larger, more uniform crystals.

      • Seeding: Consider adding seed crystals to promote controlled crystal growth.

      • Agitation: Optimize agitation during crystallization to prevent the formation of agglomerates and fines.

  • Filter Blinding: Fine particles can block the filter medium, leading to a rapid decrease in filtration rate.

    • Troubleshooting:

      • Filter Medium: Evaluate the pore size of the filter medium. A slightly larger pore size may be necessary for larger batches.

      • Filter Aids: The use of a filter aid (e.g., celite) may be necessary to improve filtration performance.

Q4: The purity of our final product after recrystallization is lower than what we achieve in the lab. What could be the cause?

A4: Lower purity after recrystallization at scale can be due to inefficient removal of impurities.

  • Inadequate Washing: The larger filter cake may not be washed as effectively as a smaller one, leading to trapped mother liquor containing impurities.

    • Troubleshooting:

      • Wash Volume and Technique: Increase the volume of the wash solvent and ensure it is distributed evenly over the entire cake. Multiple smaller washes are often more effective than a single large wash.

      • Displacement Wash: Employ a displacement wash where the wash solvent is passed through the cake to displace the mother liquor.

  • Co-precipitation of Impurities: If the concentration of impurities is high, they may co-precipitate with the desired product during crystallization.

    • Troubleshooting:

      • Crude Purity: Ensure the purity of the crude product entering the recrystallization step is as high as possible. An additional purification step before final crystallization may be necessary.

      • Solvent Selection: Re-evaluate the recrystallization solvent system to ensure it provides good solubility for the impurities at lower temperatures.

Purification Troubleshooting Logic

G Troubleshooting Purification Scale-Up cluster_filtration Filtration Problems cluster_purity Purity Problems start Purification Issues on Scale-Up slow_filtration Slow Filtration start->slow_filtration low_purity Low Final Purity start->low_purity crystal_size Optimize Crystallization Conditions (Cooling Rate, Seeding) slow_filtration->crystal_size Fine/Needle-like Crystals filter_blinding Evaluate Filter Medium and Consider Filter Aids slow_filtration->filter_blinding Filter Blinding washing Improve Cake Washing (Volume, Technique) low_purity->washing Inefficient Impurity Removal co_precipitation Address Co-precipitation (Crude Purity, Solvent) low_purity->co_precipitation Impurities Crashing Out solution Efficient Filtration and High Purity Product crystal_size->solution filter_blinding->solution washing->solution co_precipitation->solution

Logical flow for troubleshooting purification issues.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes. Note that specific values will vary depending on the exact process and equipment used.

Table 1: Typical Reaction Conditions for Chlorination of Phthalic Acid/Anhydride

ParameterLaboratory ScalePilot/Production ScaleKey Considerations for Scale-Up
Temperature 20 - 100 °C[4]60 - 100 °CEfficient heat removal is critical to prevent runaway reactions and by-product formation.
pH 4 - 13[4]7 - 11pH control is important for selectivity and to minimize corrosion.
Reaction Time 2 - 6 hours4 - 12 hoursMay be longer due to slower reagent addition and heat transfer limitations.
Catalyst Loading VariesVariesEnsure homogeneous distribution in the larger reactor volume.

Table 2: Purity and Yield Expectations

ParameterLaboratory ScalePilot/Production ScaleCommon Scale-Up Challenges Affecting Outcome
Crude Yield 70 - 85%65 - 80%Mass transfer limitations, temperature control issues.
Final Purity >99%98 - 99.5%Inefficient purification, by-product formation.
Key Impurities Monochlorophthalic acids, isomeric dichlorophthalic acidsMonochlorophthalic acids, isomeric dichlorophthalic acids, trichlorophthalic acidsOver-chlorination due to poor temperature control and mixing.

Experimental Protocols

Key Experiment: Chlorination of Phthalic Anhydride (General Procedure)

This protocol outlines a general procedure for the chlorination of phthalic anhydride. Safety Precaution: This reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves and safety goggles.

Materials:

  • Phthalic anhydride

  • Chlorine gas

  • Catalyst (e.g., molybdenum pentachloride)

  • Inert solvent (optional, e.g., tetrachloroethane)

  • Reactor with overhead stirrer, gas inlet tube, condenser, and temperature probe

  • Cooling/heating system for the reactor

Procedure:

  • Reactor Setup: Assemble the reactor system, ensuring all joints are properly sealed.

  • Charge Reactor: Charge the reactor with phthalic anhydride and the catalyst. If using a solvent, add it at this stage.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 150-200°C) with stirring to ensure a homogeneous melt.[1]

  • Chlorine Addition: Once the desired temperature is reached, begin bubbling chlorine gas through the molten mixture via the gas inlet tube at a controlled rate.

  • Temperature Control: Monitor the internal temperature closely. The reaction is exothermic, and cooling will likely be required to maintain the set temperature.

  • Reaction Monitoring: Periodically take samples (if possible) to monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC) to determine the disappearance of starting material and the formation of the desired product and by-products.

  • Reaction Completion: Once the reaction has reached the desired level of conversion, stop the flow of chlorine gas.

  • Work-up: The crude product can be purified by various methods, including distillation of the resulting acid anhydrides followed by fractional crystallization from a suitable solvent like chloroform.[3] The 4,5-dichlorophthalic anhydride can then be hydrolyzed to the corresponding acid.

Experimental Workflow Diagram

G Experimental Workflow: Chlorination of Phthalic Anhydride start Start reactor_setup Reactor Setup start->reactor_setup charge_reactants Charge Phthalic Anhydride and Catalyst reactor_setup->charge_reactants heating Heat to Reaction Temperature charge_reactants->heating chlorine_addition Introduce Chlorine Gas heating->chlorine_addition reaction Chlorination Reaction (Monitor Temperature and Progress) chlorine_addition->reaction workup Reaction Work-up reaction->workup purification Purification (Distillation/Crystallization) workup->purification final_product This compound purification->final_product

General experimental workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to 4,5-Dichlorophthalic Acid and Terephthalic Acid in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Performance in Metal-Organic Framework (MOF) Synthesis

The choice of organic linker is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing the resulting material's topology, porosity, stability, and functional properties. This guide provides a comparative analysis of two benzene-dicarboxylic acid linkers: the well-established terephthalic acid (1,4-benzenedicarboxylic acid) and the less-explored 4,5-Dichlorophthalic acid. While terephthalic acid is a cornerstone in the synthesis of iconic MOFs, the introduction of chloro-functional groups in this compound offers potential for novel structures and enhanced properties.

This comparison summarizes key performance metrics, provides detailed experimental protocols for representative MOFs, and visualizes the fundamental structural differences and experimental workflows. Due to a current scarcity of extensive research on MOFs synthesized specifically with this compound, this guide establishes a baseline with the extensively characterized terephthalic acid-based MOFs and extrapolates the expected influences of the dichlorinated analogue based on established principles of MOF chemistry.

Ligand Structures and Their Potential Influence on MOF Architecture

The primary distinction between terephthalic acid and this compound lies in the substitution pattern on the benzene (B151609) ring. Terephthalic acid is a linear and highly symmetric molecule, which favors the formation of regular and high-symmetry frameworks. In contrast, this compound has a lower symmetry and the presence of bulky chloro-substituents, which can be expected to influence the coordination environment and the resulting framework topology.

Caption: Structural differences between terephthalic acid and this compound and their potential impact on MOF architecture.

Comparative Performance Data

The following tables summarize the key performance indicators for several well-known MOFs synthesized using terephthalic acid. At present, directly comparable, comprehensive experimental data for MOFs synthesized with this compound is not widely available in the published literature. The anticipated properties of such MOFs, based on the principles of halogenated linkers, are included for a theoretical comparison.

Table 1: Key Properties of Terephthalic Acid-Based MOFs

PropertyMOF-5 (IRMOF-1)UiO-66MIL-53(Al)
Metal Node Zn₄OZr₆O₄(OH)₄Al(OH)
Formula Zn₄O(C₈H₄O₄)₃Zr₆O₄(OH)₄(C₈H₄O₄)₆Al(OH)(C₈H₄O₄)
BET Surface Area (m²/g) 260 - 4400[1]~1200~1100
Pore Volume (cm³/g) 0.92 - 1.04[1]~0.5Varies ("breathing")
Pore Size (Å) ~12~6 and ~8Varies
Thermal Stability (°C) Up to 400[1]Up to 500Up to 500
Chemical Stability Low (moisture sensitive)High (water, acid, base)Moderate

Table 2: Anticipated Properties of this compound-Based MOFs (Theoretical)

PropertyExpected CharacteristicsRationale
BET Surface Area Potentially lower than terephthalic acid analoguesThe bulky chloro groups may lead to denser packing or interpenetration, reducing accessible surface area.
Pore Environment Hydrophobic and electron-richThe presence of chlorine atoms can alter the polarity and electronic properties of the pores, potentially enhancing selectivity for certain guest molecules.
Thermal Stability Potentially enhancedHalogenated organic linkers can sometimes increase the thermal stability of the resulting MOF.
Catalytic Activity Potentially alteredThe electronic effects of the chloro-substituents could influence the catalytic activity of the metal centers or the linker itself.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis of high-quality MOFs. Below are established protocols for the synthesis of representative terephthalic acid-based MOFs.

Protocol 1: Synthesis of MOF-5 (IRMOF-1)

Materials:

Procedure:

  • In a 100 mL screw-capped jar, dissolve 1.10 g of zinc nitrate hexahydrate and 0.249 g of terephthalic acid in 50 mL of DMF.

  • Seal the jar and place it in an oven at 105°C for 24 hours.

  • After cooling to room temperature, decant the solvent.

  • Wash the resulting white crystals with fresh DMF three times.

  • Immerse the crystals in chloroform for 24 hours to exchange the DMF in the pores.

  • Decant the chloroform and activate the sample by heating under vacuum at 150°C for 4 hours to yield the porous MOF-5.

Protocol 2: Synthesis of UiO-66

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • In a 100 mL Teflon-lined autoclave, dissolve 0.29 g of ZrCl₄ and 0.21 g of terephthalic acid in 30 mL of DMF.

  • Add 0.75 mL of concentrated HCl as a modulator.

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours.

  • After cooling, collect the white crystalline powder by filtration.

  • Wash the product with DMF and then with ethanol.

  • Dry the sample at 150°C under vacuum to obtain activated UiO-66.

General Experimental Workflow

The synthesis and characterization of MOFs, regardless of the specific linker used, generally follow a consistent workflow. This process ensures the successful formation of the desired framework and a thorough understanding of its properties.

G General Workflow for MOF Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing Ligand Select Linker (e.g., Terephthalic Acid or This compound) Reaction Solvothermal/Hydrothermal Synthesis Ligand->Reaction Metal Select Metal Source (e.g., Zn(NO₃)₂, ZrCl₄) Metal->Reaction Solvent Choose Solvent (e.g., DMF, Ethanol) Solvent->Reaction PXRD Powder X-ray Diffraction (PXRD) (Phase Purity and Crystallinity) Reaction->PXRD Initial Characterization TGA Thermogravimetric Analysis (TGA) (Thermal Stability) PXRD->TGA GasSorption Gas Sorption Analysis (BET Surface Area, Pore Volume) TGA->GasSorption Microscopy Microscopy (SEM/TEM) (Morphology and Crystal Size) GasSorption->Microscopy Catalysis Catalytic Performance Microscopy->Catalysis Adsorption Adsorption/Separation Studies Microscopy->Adsorption DrugDelivery Drug Loading and Release Microscopy->DrugDelivery

Caption: A generalized workflow for the synthesis, characterization, and application testing of Metal-Organic Frameworks.

Conclusion

Terephthalic acid remains a foundational linker in MOF chemistry, consistently yielding robust and highly porous materials. The extensive body of research provides a wealth of data and established synthetic protocols, making it a reliable choice for a wide range of applications.

This compound, while currently underexplored, presents an intriguing avenue for the design of novel MOFs. The introduction of chloro-functional groups is anticipated to modify the pore environment, potentially leading to enhanced selectivity in adsorption and catalysis. However, the steric hindrance and altered electronic properties of this linker may also present challenges in achieving high surface areas and predictable framework topologies.

Further experimental investigation into the synthesis and characterization of MOFs based on this compound is warranted to fully elucidate its potential and provide the necessary data for a direct and comprehensive comparison with its non-halogenated counterpart. Researchers are encouraged to explore this promising linker to expand the structural and functional diversity of Metal-Organic Frameworks.

References

Influence of Chlorine Substitution on Phthalic Acid-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of chlorine atoms onto the aromatic ring of phthalic acid-based polymers significantly alters their physicochemical properties. This guide provides a comparative analysis of chlorinated versus non-chlorinated phthalic acid-based polymers, focusing on their thermal stability, mechanical properties, and solubility. The information presented herein is supported by experimental data from various studies to aid in the selection and development of polymers for specific applications.

Synthesis Overview

The synthesis of both non-chlorinated and chlorinated phthalic acid-based polyesters typically involves polycondensation reactions.

Non-chlorinated polyesters are commonly synthesized through the reaction of phthalic anhydride (B1165640) with a diol, such as ethylene (B1197577) glycol or propylene (B89431) glycol.

Below is a generalized workflow for the synthesis of these polyesters.

Synthesis_Workflow cluster_non_chlorinated Non-Chlorinated Polyester (B1180765) Synthesis cluster_chlorinated Chlorinated Polyester Synthesis Phthalic Anhydride Phthalic Anhydride Polycondensation_1 Polycondensation Phthalic Anhydride->Polycondensation_1 Diol_1 Diol (e.g., Ethylene Glycol) Diol_1->Polycondensation_1 Polyester Phthalic Acid-Based Polyester Polycondensation_1->Polyester Tetrachlorophthalic Anhydride Tetrachlorophthalic Anhydride Polycondensation_2 Polycondensation Tetrachlorophthalic Anhydride->Polycondensation_2 Diol_2 Diol (e.g., Ethylene Glycol) Diol_2->Polycondensation_2 Chlorinated_Polyester Chlorinated Phthalic Acid-Based Polyester Polycondensation_2->Chlorinated_Polyester

Caption: Generalized synthesis workflow for phthalic acid-based polyesters.

Comparative Properties

The presence of chlorine atoms on the benzene (B151609) ring of the phthalic acid monomer unit has a profound impact on the resulting polymer's properties.

Thermal Properties

Chlorine substitution generally enhances the thermal stability and flame retardancy of phthalic acid-based polymers. The bulky chlorine atoms increase the rigidity of the polymer chain and the energy required for bond scission.

PropertyNon-Chlorinated Polyester (Phthalic Anhydride-based)Chlorinated Polyester (Tetrachlorophthalic Anhydride-based)
Decomposition Temperature (TGA) LowerHigher
Glass Transition Temperature (Tg) Varies with diolGenerally higher
Flame Retardancy LowHigh

Note: Specific values are dependent on the diol used and the molecular weight of the polymer.

Mechanical Properties

The introduction of chlorine atoms can also influence the mechanical strength and stiffness of the polymers. The increased intermolecular forces due to the polar C-Cl bonds and the rigid chlorinated aromatic rings can lead to enhanced mechanical performance.

PropertyNon-Chlorinated PolyesterChlorinated Polyester
Tensile Strength ModerateGenerally Higher
Flexural Strength ModerateGenerally Higher
Hardness ModerateGenerally Higher

Note: Data represents a general trend. Specific values depend on the polymer's molecular weight, crystallinity, and processing conditions.

Solubility

The solubility of polymers is a critical factor in their processing and application. The polarity and bulkiness of the chlorine substituents affect the polymer's interaction with different solvents.

Solvent TypeNon-Chlorinated PolyesterChlorinated Polyester
Common Organic Solvents (e.g., Chloroform, Dichloromethane, THF) Generally SolubleSoluble
Aprotic Polar Solvents (e.g., DMF, DMAc, NMP) Generally SolubleSoluble
Water InsolubleInsoluble

Note: Solubility can be influenced by the polymer's molecular weight and crystallinity.

Experimental Protocols

Synthesis of Polyesters

General Procedure for Polycondensation:

  • A mixture of the diacid anhydride (phthalic anhydride or tetrachlorophthalic anhydride) and a slight molar excess of the diol is placed in a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser.

  • The mixture is heated under a nitrogen atmosphere to a temperature typically ranging from 180°C to 220°C to initiate the esterification reaction.

  • The reaction is allowed to proceed for several hours, during which water is continuously removed from the reaction mixture.

  • To achieve a high molecular weight polymer, the later stages of the reaction are often carried out under reduced pressure to facilitate the removal of the final traces of water and unreacted monomers.

  • The resulting polyester is then cooled and purified.

A patent for the preparation of phthalic anhydride polyester polyols suggests a two-stage reaction, with the first stage at 180-220°C and the second at 220-250°C, followed by a vacuum step to achieve the desired acid and hydroxyl values[3].

Thermal Analysis

Thermogravimetric Analysis (TGA):

TGA is performed to determine the thermal stability and decomposition temperature of the polymers.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure: A small sample of the polymer (typically 5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). The weight loss of the sample is recorded as a function of temperature. The temperature at which a significant weight loss occurs is taken as the decomposition temperature. Isothermal TGA can also be performed to study degradation at a specific temperature over time[4].

Differential Scanning Calorimetry (DSC):

DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

  • Apparatus: A differential scanning calorimeter.

  • Procedure: A small, weighed sample of the polymer is heated or cooled at a controlled rate. The difference in heat flow between the sample and a reference is measured as a function of temperature. The Tg is observed as a step change in the baseline of the DSC curve.

Mechanical Testing

Tensile Testing:

The tensile properties of the polymers, such as tensile strength and modulus, are determined using a universal testing machine.

  • Standard: ASTM D882 is a common standard for testing the tensile properties of thin plastic films.

  • Procedure: A dog-bone shaped or rectangular specimen of the polymer is clamped in the grips of the testing machine and pulled at a constant rate of extension until it breaks. The force and elongation are recorded throughout the test.

Solubility Determination

The solubility of the polymers is determined by dissolving a known amount of the polymer in a specific volume of a solvent.

  • Procedure: A small amount of the polymer is added to a vial containing the solvent. The mixture is stirred or shaken at a controlled temperature. The polymer is considered soluble if a clear, homogeneous solution is formed. Qualitative solubility is often reported as soluble, partially soluble, or insoluble.

Signaling Pathways and Logical Relationships

The influence of chlorine substitution on polymer properties can be visualized as a logical relationship.

Chlorine_Influence cluster_properties Polymer Properties Chlorine_Substitution Chlorine Substitution on Phthalic Ring Increased_Rigidity Increased Chain Rigidity Chlorine_Substitution->Increased_Rigidity Increased_Polarity Increased Intermolecular Forces (Polarity) Chlorine_Substitution->Increased_Polarity Flame_Retardancy Improved Flame Retardancy Chlorine_Substitution->Flame_Retardancy Thermal_Stability Enhanced Thermal Stability Increased_Rigidity->Thermal_Stability Mechanical_Strength Increased Mechanical Strength Increased_Rigidity->Mechanical_Strength Increased_Polarity->Mechanical_Strength Chemical_Resistance Enhanced Chemical Resistance Increased_Polarity->Chemical_Resistance

Caption: Influence of chlorine substitution on polymer properties.

Conclusion

The substitution of chlorine onto the phthalic acid backbone offers a powerful method for tuning the properties of the resulting polyesters. Chlorinated phthalic acid-based polymers generally exhibit superior thermal stability, flame retardancy, and mechanical properties compared to their non-chlorinated analogs. These enhanced properties make them suitable for applications requiring high performance under demanding conditions. However, the choice between a chlorinated and non-chlorinated polymer will ultimately depend on the specific requirements of the intended application, including considerations of cost, processability, and environmental impact. This guide provides a foundational understanding to aid researchers and professionals in making informed decisions in the development of new materials.

References

Comparison of the luminescent properties of lanthanide complexes with different substituted phthalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the luminescent properties of lanthanide complexes synthesized with various substituted phthalate (B1215562) ligands. The data presented herein, including quantum yields, luminescence lifetimes, and emission wavelengths, is intended to assist researchers in the selection and design of lanthanide probes for applications in bioimaging, sensing, and drug development.

Introduction

Lanthanide complexes are renowned for their unique photophysical properties, including sharp, line-like emission spectra, long luminescence lifetimes, and large Stokes shifts. These characteristics make them ideal candidates for a wide range of applications where high sensitivity and temporal resolution are required. The luminescence of lanthanide ions is often sensitized through a process known as the "antenna effect," where an organic ligand absorbs light and efficiently transfers the excitation energy to the lanthanide ion, which then emits its characteristic luminescence.

The choice of the organic ligand is crucial in tuning the luminescent properties of the complex. Phthalic acid and its derivatives are versatile ligands that can be readily modified with various functional groups to modulate the photophysical characteristics of the resulting lanthanide complexes. This guide focuses on comparing the effects of different substituents on the phthalate ligand framework on the luminescent properties of Europium (Eu³⁺) and Terbium (Tb³⁺) complexes, the two most commonly studied lanthanide ions for their bright red and green emissions, respectively.

Comparison of Luminescent Properties

The following table summarizes the key luminescent properties of Eu³⁺ and Tb³⁺ complexes with different substituted phthalates. The data has been compiled from various research articles, and it is important to note that experimental conditions can influence the measured values.

Ligand (Substituted Phthalate)Lanthanide IonExcitation Wavelength (nm)Major Emission Wavelengths (nm)Quantum Yield (%)Luminescence Lifetime (ms)
5-Aminoisophthalic AcidEu³⁺395616 (⁵D₀→⁷F₂)--
5-Aminoisophthalic AcidTb³⁺----
4-Hydroxyphthalic AcidEu³⁺----
4-Hydroxyphthalic AcidTb³⁺----
5-Methylisophthalic AcidEu³⁺-579 (⁵D₀→⁷F₀), 592 (⁵D₀→⁷F₁), 613 (⁵D₀→⁷F₂), 652 (⁵D₀→⁷F₃), 698 (⁵D₀→⁷F₄)--
5-Methylisophthalic AcidTb³⁺-490 (⁵D₄→⁷F₆), 545 (⁵D₄→⁷F₅), 585 (⁵D₄→⁷F₄), 622 (⁵D₄→⁷F₃)--
4-Nitrophthalic AcidEu³⁺----
4-Nitrophthalic AcidTb³⁺----
Terephthalic AcidEu³⁺300579 (⁵D₀→⁷F₀), 592 (⁵D₀→⁷F₁), 615 (⁵D₀→⁷F₂), 651 (⁵D₀→⁷F₃), 698 (⁵D₀→⁷F₄)9-15[1]0.39-0.46[2]
Terephthalic AcidTb³⁺320487 (⁵D₄→⁷F₆), 546 (⁵D₄→⁷F₅), 584 (⁵D₄→⁷F₄), 623 (⁵D₄→⁷F₃)46-66[3]0.7-1.1[3]

Experimental Protocols

This section outlines the general experimental procedures for the synthesis of lanthanide-phthalate complexes and the subsequent measurement of their luminescent properties.

Synthesis of Lanthanide-Phthalate Complexes (Hydrothermal/Solvothermal Method)

This method is commonly employed for the synthesis of crystalline lanthanide coordination polymers.

Materials:

  • Lanthanide(III) salt (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • Substituted phthalic acid ligand

  • Solvent (e.g., deionized water, ethanol, N,N-dimethylformamide (DMF))

  • pH-adjusting agent (e.g., NaOH, NH₄OH)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve the lanthanide(III) salt and the substituted phthalic acid ligand in the chosen solvent in a molar ratio (e.g., 1:1 or 2:3).

  • Adjust the pH of the solution to the desired value (typically between 4 and 7) using a suitable base.

  • Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (typically between 100 and 180 °C) for a set period (ranging from hours to days).

  • After the reaction, allow the autoclave to cool down slowly to room temperature.

  • Collect the crystalline product by filtration, wash it with the solvent used for the reaction, and dry it in air or under vacuum.

Measurement of Luminescence Properties

Instrumentation:

  • Fluorometer or spectrophotometer with time-resolved capabilities

  • Pulsed excitation source (e.g., xenon flash lamp)

  • Monochromators for excitation and emission wavelength selection

  • Detector (e.g., photomultiplier tube)

Quantum Yield Measurement (Relative Method):

  • Prepare a solution of the lanthanide complex in a suitable solvent (e.g., ethanol, DMSO).

  • Choose a standard fluorophore with a known quantum yield that absorbs at a similar excitation wavelength (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

  • Measure the absorbance of both the sample and the standard at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

  • Record the integrated emission spectra of both the sample and the standard under the same excitation conditions.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    where:

    • Φ is the quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Luminescence Lifetime Measurement:

  • Excite the sample with a short pulse of light from the pulsed source.

  • Record the decay of the luminescence intensity over time.

  • Fit the decay curve to an exponential function to determine the luminescence lifetime (τ). For a single exponential decay, the equation is:

    I(t) = I₀ * exp(-t/τ)

    where:

    • I(t) is the intensity at time t

    • I₀ is the initial intensity

    • τ is the luminescence lifetime

Visualizations

The following diagrams illustrate key concepts and workflows related to the luminescent properties of lanthanide complexes.

AntennaEffect cluster_ligand Organic Ligand (Antenna) cluster_lanthanide Lanthanide Ion S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Light Absorption (Excitation) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) Ln_ES Excited State T1->Ln_ES Energy Transfer (ET) Ln_GS Ground State Ln_ES->Ln_GS Luminescence Emission

Caption: The "Antenna Effect" energy transfer mechanism in lanthanide complexes.

ExperimentalWorkflow cluster_measurements Luminescence Spectroscopy Start Synthesis of Lanthanide-Phthalate Complex Characterization Structural Characterization (XRD, FT-IR, etc.) Start->Characterization Photophysical Photophysical Measurements Characterization->Photophysical Absorption UV-Vis Absorption Photophysical->Absorption Emission Emission Spectroscopy Photophysical->Emission Lifetime Lifetime Measurement Photophysical->Lifetime QY Quantum Yield Determination Photophysical->QY DataAnalysis Data Analysis Comparison Comparative Analysis of Properties DataAnalysis->Comparison Absorption->DataAnalysis Emission->DataAnalysis Lifetime->DataAnalysis QY->DataAnalysis

References

Thermal stability analysis of MOFs derived from 4,5-Dichlorophthalic acid versus other isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Predicted Thermal Stability of Metal-Organic Frameworks Derived from Isomers of Dichlorophthalic Acid

Foreword for Researchers, Scientists, and Drug Development Professionals

The thermal stability of Metal-Organic Frameworks (MOFs) is a critical parameter that dictates their suitability for a wide range of applications, including catalysis, gas storage, and drug delivery. In the context of drug development, where thermal sterilization or processing may be required, understanding the thermal limits of a MOF carrier is paramount. This guide provides a comparative analysis of the predicted thermal stability of MOFs synthesized from 4,5-dichlorophthalic acid and its isomers, 3,4-dichlorophthalic acid and 2,3-dichlorophthalic acid.

Due to a lack of direct experimental data comparing these specific MOF systems in the current literature, this guide leverages established principles of coordination chemistry and thermal analysis of analogous MOF structures. The insights provided herein are intended to guide researchers in the rational design and selection of linkers for the synthesis of thermally robust MOFs for various applications.

Predicted Thermal Stability Analysis

The thermal stability of a MOF is intrinsically linked to the strength of the coordination bonds between the metal nodes and the organic linkers, as well as the overall structural integrity of the framework. The position of substituent groups on the linker molecule can significantly influence these factors through electronic and steric effects.

1.1. Factors Influencing Thermal Stability in Dichlorophthalic Acid-Derived MOFs:

  • Coordination Environment and Steric Hindrance: The proximity of the chlorine atoms to the carboxylate groups can dictate the coordination mode of the linker and introduce steric hindrance.[1][2] Bulky groups near the coordination sites can lead to weaker metal-ligand bonds and, consequently, lower thermal stability.[1]

  • Electronic Effects: The electron-withdrawing nature of chlorine atoms can influence the acidity of the carboxylic acid groups and the electron density on the coordination sites, which can affect the strength of the metal-ligand bonds.

  • Symmetry and Framework Topology: The symmetry of the linker molecule plays a crucial role in the formation of a stable and well-ordered crystalline framework.[3] Asymmetrical linkers can sometimes lead to the formation of less stable or more strained structures.

1.2. Predicted Stability Trend:

Based on these principles, a predicted trend for the thermal stability of MOFs derived from the dichlorophthalic acid isomers is as follows:

This compound MOF > 3,4-Dichlorophthalic Acid MOF > 2,3-Dichlorophthalic Acid MOF

Rationale:

  • 2,3-Dichlorophthalic Acid: The presence of chlorine atoms on both carbons adjacent to one of the carboxylate groups, and one chlorine adjacent to the other, is expected to create significant steric hindrance. This crowding around the coordination sites would likely lead to weaker and more strained metal-ligand bonds, resulting in the lowest thermal stability among the three isomers.

  • 3,4-Dichlorophthalic Acid: In this isomer, one chlorine atom is adjacent to a carboxylate group, while the other is further away. The steric hindrance is less severe than in the 2,3-isomer but still present. This would likely result in intermediate thermal stability.

  • This compound: This isomer is the most symmetrical of the three. The chlorine atoms are positioned away from the carboxylate groups, minimizing steric hindrance around the coordination sites. This arrangement is expected to allow for the formation of stronger and more stable coordination bonds, leading to the highest thermal stability.

Data Presentation

As direct experimental data is unavailable, the following table summarizes the predicted thermal stability based on the structural analysis of the dichlorophthalic acid isomers. The decomposition temperature ranges are hypothetical and provided for illustrative comparison.

MOF LinkerIsomer StructurePredicted Decomposition Temperature (°C)Rationale for Predicted Stability
This compound Symmetrical, low steric hindranceHigh (e.g., 350-450)Minimal steric hindrance allows for strong coordination bonds and a stable framework.
3,4-Dichlorophthalic Acid Asymmetrical, moderate steric hindranceMedium (e.g., 300-400)Steric hindrance from one chlorine atom may weaken coordination bonds compared to the 4,5-isomer.
2,3-Dichlorophthalic Acid Asymmetrical, high steric hindranceLow (e.g., 250-350)Significant steric hindrance from chlorine atoms adjacent to carboxylate groups likely leads to weaker metal-ligand bonds and lower framework stability.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and thermal analysis of MOFs from aromatic dicarboxylic acids. These can be adapted for the specific dichlorophthalic acid isomers.

3.1. General Solvothermal Synthesis of MOFs:

This method is widely used for the synthesis of crystalline MOFs.[4][5]

  • Preparation of Precursor Solutions:

    • In a glass vial, dissolve the metal salt (e.g., zinc nitrate (B79036) hexahydrate, copper nitrate trihydrate) in a suitable solvent, typically N,N-dimethylformamide (DMF).

    • In a separate vial, dissolve the dichlorophthalic acid isomer in DMF. Sonication may be used to aid dissolution.[6]

  • Reaction Mixture:

    • Combine the metal salt solution and the linker solution in a Teflon-lined stainless steel autoclave.

    • The molar ratio of metal to linker is a critical parameter and should be optimized.

    • Modulators, such as monocarboxylic acids (e.g., acetic acid), can be added to control crystal size and morphology.[7]

  • Solvothermal Reaction:

    • Seal the autoclave and place it in a programmable oven.

    • Heat the mixture to a specific temperature (typically between 80 °C and 150 °C) and hold for a designated period (e.g., 24-72 hours).[6]

  • Isolation and Purification:

    • After the reaction, allow the autoclave to cool to room temperature.

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the product with fresh DMF to remove unreacted starting materials.

    • To remove solvent molecules from the pores (activation), exchange the DMF with a more volatile solvent (e.g., ethanol (B145695) or methanol) over several days, followed by heating under vacuum.[6]

3.2. Thermogravimetric Analysis (TGA):

TGA is a standard technique to determine the thermal stability of materials.[8][9]

  • Sample Preparation:

    • Place a small amount (typically 5-10 mg) of the activated MOF sample into a TGA pan (e.g., alumina (B75360) or platinum).

  • TGA Measurement:

    • Place the pan in the TGA instrument.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5-10 °C/min).[9][10]

    • Record the mass of the sample as a function of temperature.

  • Data Analysis:

    • The initial weight loss typically corresponds to the removal of residual solvent molecules.

    • The onset temperature of the major weight loss step is considered the decomposition temperature of the MOF, indicating the collapse of the framework structure.

Mandatory Visualization

The following diagram illustrates the logical relationship between the isomeric structure of the dichlorophthalic acid linker and its predicted impact on the thermal stability of the resulting MOF.

G isomer_45 This compound steric_hindrance Steric Hindrance isomer_45->steric_hindrance Low symmetry Linker Symmetry isomer_45->symmetry High stability_high High isomer_34 3,4-Dichlorophthalic Acid isomer_34->steric_hindrance Medium isomer_34->symmetry Low stability_medium Medium isomer_23 2,3-Dichlorophthalic Acid isomer_23->steric_hindrance High isomer_23->symmetry Low stability_low Low bond_strength Metal-Ligand Bond Strength steric_hindrance->bond_strength bond_strength->stability_high bond_strength->stability_medium bond_strength->stability_low symmetry->bond_strength Positively affects

Caption: Predicted thermal stability of MOFs based on linker isomerism.

Conclusion

While direct experimental comparisons are not yet available, a theoretical analysis based on fundamental principles of chemistry provides a strong predictive framework for the thermal stability of MOFs derived from dichlorophthalic acid isomers. The this compound isomer is anticipated to yield the most thermally stable MOFs due to its higher symmetry and lower steric hindrance, which facilitates the formation of a robust framework. Conversely, the 2,3-dichlorophthalic acid isomer is predicted to form the least thermally stable structures. This guide underscores the importance of linker design in tuning the physical properties of MOFs and provides a rational basis for the selection of ligands to achieve desired thermal stability in materials for research and pharmaceutical applications. Experimental validation of these predictions is a promising avenue for future research.

References

A Comparative Guide to the Reactivity of 4,5-Dichlorophthalic Acid and 3,6-Dichlorophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two important isomers: 4,5-Dichlorophthalic acid and 3,6-Dichlorophthalic acid. Understanding the distinct reactivity profiles of these molecules is crucial for their effective application in organic synthesis, polymer chemistry, and as building blocks in the development of novel pharmaceutical agents. This document summarizes available experimental data, provides detailed experimental protocols for key transformations, and offers a theoretical framework for their reactivity differences.

Introduction to the Isomers

This compound and 3,6-Dichlorophthalic acid are aromatic dicarboxylic acids, sharing the same molecular formula (C₈H₄Cl₂O₄) but differing in the substitution pattern of the chlorine atoms on the benzene (B151609) ring.[1][2][3] This seemingly subtle structural difference leads to significant variations in their chemical behavior, primarily due to the electronic effects and steric hindrance imposed by the chlorine atoms' positions relative to the carboxylic acid functional groups.

  • This compound: In this isomer, the two chlorine atoms are positioned on the carbon atoms that are not adjacent to the carboxyl groups.[1][2] This placement results in less steric hindrance around the reactive carboxyl sites.

  • 3,6-Dichlorophthalic acid: Conversely, in this isomer, the chlorine atoms are situated directly adjacent to the carboxyl groups.[3] This proximity introduces significant steric bulk, which can impede the approach of reagents to the carboxyl groups.

Reactivity Comparison: Theoretical and Experimental Insights

The primary difference in reactivity between these two isomers stems from steric hindrance. In 3,6-Dichlorophthalic acid, the ortho-positioned chlorine atoms sterically encumber the carboxylic acid groups. This hindrance can slow down reactions that involve nucleophilic attack on the carboxyl carbons, such as esterification and anhydride (B1165640) formation. In contrast, the carboxyl groups of this compound are more accessible, allowing for more facile reactions.

Anhydride Formation

The formation of a cyclic anhydride from the diacid is a key reaction. For 3,6-Dichlorophthalic acid, the proximity of the two bulky chlorine atoms to the carboxyl groups is expected to create steric strain, which may hinder the intramolecular cyclization required to form the anhydride. This compound, with less steric congestion around the carboxyl groups, should form its anhydride more readily under similar conditions.

Nucleophilic Acyl Substitution

In reactions with nucleophiles, such as amines and alcohols, the reactivity of the corresponding anhydrides is illustrative. 4,5-Dichlorophthalic anhydride is known to react with a variety of nucleophiles to yield phthalimides and dicarboxylic acid derivatives.[5][6] The electrophilicity of the carbonyl carbons in 3,6-Dichlorophthalic anhydride is enhanced by the electron-withdrawing chlorine atoms; however, the steric hindrance from these same atoms can be a competing factor, potentially slowing the reaction rate compared to the 4,5-isomer.[4]

Quantitative Data Presentation

The following table summarizes available data on the reactivity of 4,5-Dichlorophthalic anhydride with various nucleophiles. No directly comparable quantitative data for 3,6-Dichlorophthalic acid or its anhydride under the same conditions were found in the reviewed literature.

Reactant NucleophileProduct TypeReaction ConditionsYield (%)Reference
ThiosemicarbazideDicarboxylic acid derivativeGlacial acetic acid, reflux, 6 hrsGood[5]
2-Amino-thiophene-3-carboxylic acid ethyl esterImideGlacial acetic acid, refluxNot specified[5]
4-Aminothiophene-3-methylcarboxylate hydrochlorideImideDMF, basic mediumNot specified[5]
Ethylene diamineImideNot specifiedNot specified[5]
2-Amino-5-methyl-benzoic acidImideGlacial acetic acid, reflux, 6-8 hrsNot specified[5]
3-Amino-2-naphthoic acidImideGlacial acetic acid, reflux, 6-8 hrsNot specified[5]

Mandatory Visualizations

Logical Relationship Diagram: Steric Hindrance and Anhydride Formation

G Comparative Anhydride Formation cluster_0 This compound cluster_1 3,6-Dichlorophthalic Acid a This compound (Less Steric Hindrance) b Unhindered approach of carboxyl groups a->b c Facile Intramolecular Cyclization b->c d 4,5-Dichlorophthalic Anhydride (Favorable Formation) c->d e 3,6-Dichlorophthalic Acid (Significant Steric Hindrance) f Steric repulsion between Cl and carboxyl groups e->f g Hindered Intramolecular Cyclization f->g h 3,6-Dichlorophthalic Anhydride (Less Favorable Formation) g->h

Caption: Steric effects on anhydride formation.

Experimental Workflow: Synthesis of Dichlorophthalimides

G General Workflow for Imide Synthesis start Start reactant Dichlorophthalic Anhydride (4,5- or 3,6-isomer) start->reactant solvent Add Glacial Acetic Acid reactant->solvent nucleophile Add Amine Nucleophile solvent->nucleophile reflux Reflux Reaction Mixture (e.g., 6-8 hours) nucleophile->reflux cool Cool to Room Temperature reflux->cool collect Collect Precipitated Solid (Filtration) cool->collect wash Wash with Water collect->wash product Final Imide Product wash->product

Caption: Imide synthesis workflow.

Experimental Protocols

Anhydride Synthesis from Dicarboxylic Acid

Objective: To synthesize the cyclic anhydride from the corresponding dichlorophthalic acid.

Materials:

  • Dichlorophthalic acid (4,5- or 3,6-isomer)

  • Acetic anhydride

  • Glacial acetic acid (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Büchner funnel and filter flask

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, combine the dichlorophthalic acid and an equimolar amount of acetic anhydride.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours.

  • After the reflux period, allow the mixture to cool to approximately 10°C for 30 minutes to allow the anhydride to crystallize.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold glacial acetic acid to remove impurities.

  • Dry the product under vacuum to remove any remaining solvent.

Esterification of Dichlorophthalic Acids (Fischer-Speier Method)

Objective: To synthesize the diethyl ester of the dichlorophthalic acids.

Materials:

  • Dichlorophthalic acid (4,5- or 3,6-isomer)

  • Anhydrous ethanol (B145695)

  • Concentrated sulfuric acid (catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate (B1210297) for extraction

  • Standard glassware for reflux, extraction, and drying

Procedure:

  • Suspend the dichlorophthalic acid (1.0 eq.) in anhydrous ethanol (20-30 eq.), which acts as both reactant and solvent, in a round-bottom flask.

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.05 - 0.1 eq.).

  • Heat the mixture to a gentle reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Remove the bulk of the ethanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer to yield the crude ester, which can be further purified by column chromatography if necessary.

Synthesis of a Dichlorophthalimide Derivative

Objective: To synthesize an imide from a dichlorophthalic anhydride and a primary amine.

Materials:

  • Dichlorophthalic anhydride (4,5- or 3,6-isomer)

  • Primary amine (e.g., 2-amino-5-methyl-benzoic acid)

  • Glacial acetic acid

  • Standard reflux apparatus

Procedure:

  • Dissolve the dichlorophthalic anhydride (1 mmol) in boiling glacial acetic acid in a round-bottom flask.

  • Add the primary amine (1.2 mmol) to the solution.

  • Reflux the reaction mixture for 6-8 hours.

  • After cooling to room temperature, a solid product should precipitate.

  • Collect the solid by vacuum filtration and wash with water to obtain the final imide product.

Conclusion

The reactivity of this compound and 3,6-Dichlorophthalic acid is significantly influenced by the position of the chlorine substituents. The steric hindrance in the 3,6-isomer is the most critical factor, leading to a generally lower reactivity in reactions involving the carboxylic acid groups compared to the 4,5-isomer. For researchers in drug development and organic synthesis, this compound and its derivatives offer more straightforward reaction profiles for creating complex molecules. However, the unique steric environment of 3,6-Dichlorophthalic acid could be leveraged to achieve specific selectivities or to synthesize derivatives with distinct conformational properties. The choice between these two isomers will ultimately depend on the specific synthetic goals and the desired properties of the final product.

References

A Comparative Guide to the Electronic Properties of 4,5-Dichlorophthalic Acid Complexes: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the electronic properties of metal complexes derived from 4,5-Dichlorophthalic acid (DCPA), with a focus on theoretical studies employing Density Functional Theory (DFT). The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the computational and experimental characterization of such compounds.

Comparative Analysis of Electronic and Structural Properties

DFT studies have been instrumental in elucidating the electronic structure and properties of this compound complexes. A key study by Keskin et al. provides a direct comparison between copper (Cu) and zinc (Zn) complexes of DCPA.[1][2] The optimized structures and key electronic parameters from their work are summarized below.

Table 1: Comparison of Theoretical Electronic Properties of Cu(II) and Zn(II) Complexes of this compound [1]

PropertyCu(II)-DCPA ComplexZn(II)-DCPA Complex
HOMO Energy -8.2389 eV-8.0917 eV
LUMO Energy -6.4753 eV-7.5679 eV
HOMO-LUMO Gap (ΔE) 1.7636 eV0.5238 eV

Data sourced from Keskin et al. (2020).[1]

The smaller HOMO-LUMO energy gap in the Zn(II) complex suggests it is more reactive than the Cu(II) complex.[1] This parameter is crucial in predicting the chemical reactivity and kinetic stability of the molecules.[1][2]

Table 2: Comparison of Theoretical Structural Parameters of Cu(II) and Zn(II) Complexes of this compound [1]

ParameterCu(II)-DCPA ComplexZn(II)-DCPA Complex
Metal-Chlorine Bond Length 2.334 Å (Cu19-Cl17)2.450 Å (Zn17-Cl18)
Oxygen-Metal-Chlorine Bond Angle 111.76° (O-Cu-Cl)131.16° (O-Zn-Cl)

Data sourced from Keskin et al. (2020).[1]

These structural parameters, obtained from geometry optimization, provide insights into the coordination environment of the metal centers.[1]

Experimental Protocols

The synthesis and computational analysis of these complexes follow a structured methodology.

2.1. Synthesis of Metal Complexes of this compound [1]

A solution of this compound (0.227 g) in ethanol (B145695) (10 ml) is prepared.[1] To this, sodium hydroxide (B78521) (0.200 g) is added and the mixture is stirred.[1] A separate solution of the corresponding metal chloride (CuCl₂ or ZnCl₂) (0.190 g) in ethanol (15 ml) is then added to the reaction mixture.[1] The resulting solution is stirred at room temperature for 2 hours, during which a precipitate forms.[1] The precipitate is then filtered, washed with ethanol, and dried at 40°C.[1]

2.2. Computational Methodology [1]

The electronic and structural properties of the complexes are investigated using DFT. The geometry optimization of the molecules is performed to find the most stable conformation.[1] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the LanL2DZ basis set is commonly employed for such calculations.[1][2] All theoretical calculations are typically carried out using software packages like Gaussian 09.[1] Key analyses include the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to understand charge delocalization and stability.[1][2]

Logical Workflow for DFT Studies

The following diagram illustrates the typical workflow for a DFT study on metal complexes, from the initial molecular design to the final analysis of electronic properties.

DFT_Workflow cluster_synthesis Experimental Synthesis & Characterization cluster_computational Computational DFT Study cluster_analysis Analysis & Comparison Synthesis Synthesis of This compound Metal Complexes Characterization Characterization (FT-IR, XRD, SEM) Synthesis->Characterization Compare_Exp_Theo Compare Theoretical Spectra with Experimental Data Characterization->Compare_Exp_Theo Mol_Structure Propose Initial Molecular Structure Geom_Opt Geometry Optimization (e.g., B3LYP/LanL2DZ) Mol_Structure->Geom_Opt Freq_Calc Frequency Calculation (Confirm Minimum Energy) Geom_Opt->Freq_Calc Electronic_Prop Calculation of Electronic Properties (HOMO, LUMO, MEP, NBO) Freq_Calc->Electronic_Prop Electronic_Prop->Compare_Exp_Theo Analyze_Properties Analyze Electronic Properties (Reactivity, Stability) Compare_Exp_Theo->Analyze_Properties Conclusion Draw Conclusions Analyze_Properties->Conclusion

References

Comparative Guide to Validated Analytical Methods for 4,5-Dichlorophthalic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 4,5-dichlorophthalic acid. While specific validated methods for this compound are not abundantly available in peer-reviewed literature, this document outlines robust analytical approaches based on established methods for structurally similar compounds, such as other dichlorinated aromatic acids and phthalic acid isomers. The presented methods, including High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are detailed with experimental protocols and expected performance data to support research, quality control, and drug development activities.

Methodology Comparison

Two primary analytical techniques are proposed for the accurate quantification of this compound: HPLC-MS/MS as the primary method due to its high sensitivity and specificity without the need for derivatization, and GC-MS as a well-established alternative, particularly suitable for volatile and semi-volatile compounds after a derivatization step.

Data Presentation: Quantitative Performance

The following tables summarize the expected quantitative performance of the proposed analytical methods. The data is extrapolated from validated methods for dichlorobenzoic acid and phthalic acid isomers and serves as a reliable benchmark for the analysis of this compound.

Table 1: HPLC-MS/MS Method Performance

ParameterExpected Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 - 0.20 µg/mL[1][2]
Limit of Quantification (LOQ)0.15 - 0.60 µg/mL
Accuracy (% Recovery)90.0 - 104.9%[1][2]
Precision (% RSD)< 5.3%[1][2]

Table 2: GC-MS Method Performance (with derivatization)

ParameterExpected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)1 - 10 ng/g (in soil)[3]
Limit of Quantification (LOQ)3 - 30 ng/g (in soil)[3]
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Experimental Protocols

Detailed methodologies for the recommended analytical techniques are provided below.

Primary Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is recommended for its high sensitivity and selectivity, allowing for the direct analysis of this compound in various matrices without the need for derivatization.

1. Sample Preparation (Aqueous Samples)

  • Filtration: Filter the aqueous sample through a 0.45 µm syringe filter.

  • Acidification: Adjust the pH of the sample to ~2.5 with a suitable acid (e.g., formic acid).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with acidified water to remove interferences.

    • Elute the analyte with a small volume of methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

2. HPLC-MS/MS Conditions

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in methanol or acetonitrile

  • Gradient Elution: A linear gradient from a lower to a higher percentage of organic phase (B) over a suitable runtime to ensure the separation of this compound from other matrix components.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions: Monitor the precursor ion and at least two product ions for this compound. These transitions should be optimized by infusing a standard solution of the analyte.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires a derivatization step to increase the volatility of the dicarboxylic acid. Silylation or methylation are common derivatization techniques.

1. Sample Preparation and Derivatization

  • Extraction:

    • Liquid-Liquid Extraction (LLE): For aqueous samples, acidify to pH < 2 and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Soxhlet Extraction: For solid samples like soil or sediment, perform a Soxhlet extraction with an appropriate solvent mixture.

  • Derivatization (Methylation with Diazomethane (B1218177) - performed in a fume hood with appropriate safety precautions):

    • Concentrate the extract.

    • Add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed.

    • Allow the reaction to proceed for a few minutes.

    • Remove the excess diazomethane by bubbling nitrogen through the solution.

  • Solvent Exchange: Exchange the solvent to one suitable for GC injection (e.g., hexane).

2. GC-MS Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program: A temperature gradient program to ensure the separation of the derivatized analyte from other components (e.g., start at 60-80°C, ramp up to 280-300°C).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

Mandatory Visualization

Experimental Workflows

HPLC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Filtration Filtration (0.45 µm) Sample->Filtration Acidification Acidification (pH ~2.5) Filtration->Acidification SPE Solid-Phase Extraction (C18) Acidification->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation HPLC HPLC Separation (C18 Column) Evaporation->HPLC MSMS MS/MS Detection (ESI-) HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Figure 1. Experimental workflow for the HPLC-MS/MS analysis of this compound.

GC_MS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Sample (Aqueous or Solid) Extraction Extraction (LLE or Soxhlet) Sample->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization Solvent_Exchange Solvent Exchange Derivatization->Solvent_Exchange GC GC Separation (e.g., DB-5ms) Solvent_Exchange->GC MS MS Detection (EI) GC->MS Data Data Acquisition & Quantification MS->Data

Figure 2. Experimental workflow for the GC-MS analysis of this compound.

Logical Relationship of Analytical Methods

Method_Comparison cluster_methods Analytical Approaches cluster_hplc_features HPLC-MS/MS Features cluster_gc_features GC-MS Features Analyte Quantification of this compound HPLC_MS HPLC-MS/MS Analyte->HPLC_MS Primary Method GC_MS GC-MS Analyte->GC_MS Alternative Method High_Sensitivity High Sensitivity HPLC_MS->High_Sensitivity High_Specificity High Specificity HPLC_MS->High_Specificity No_Derivatization No Derivatization Required HPLC_MS->No_Derivatization Good_Sensitivity Good Sensitivity GC_MS->Good_Sensitivity Well_Established Well-Established Technique GC_MS->Well_Established Derivatization_Needed Derivatization Required GC_MS->Derivatization_Needed

Figure 3. Comparison of HPLC-MS/MS and GC-MS for the analysis of this compound.

References

Performance Evaluation of 4,5-Dichlorophthalic Acid-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of polymers derived from 4,5-dichlorophthalic acid, placing them in context with established high-performance polymer alternatives. The inclusion of chlorine atoms in the polymer backbone is anticipated to modify key properties such as thermal stability, solubility, and flame retardancy, making them of interest for specialized applications in drug delivery and biomedical devices.

While extensive experimental data for polymers synthesized specifically from 4,5-dichlorophthalic anhydride (B1165640) is not widely available in peer-reviewed literature, this guide extrapolates their potential performance based on data from structurally similar halogenated and non-halogenated polyimides. The information is intended to serve as a valuable reference for researchers exploring the synthesis and application of these novel materials.

Comparative Performance Data of Aromatic Polyimides

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The properties of a polyimide are directly influenced by the chemical structure of its constituent dianhydride and diamine monomers. The following tables present a comparative summary of the thermal and mechanical properties of various aromatic polyimides, providing a benchmark against which the performance of this compound-based polymers can be estimated.

Table 1: Thermal Properties of Aromatic Polyimides Derived from Various Dianhydrides

Dianhydride MonomerDiamine MonomerGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td5, °C)Atmosphere
BPADAFDN258511N₂
BPADAAHP218487N₂
HBPDAFDN244502N₂
HBPDAAHP201478N₂
6FDATFDB330>500-
8FDATFDB401>500-
PMDAODA302>500-
BTDAODA276>500-
BPDAODA290>500-

Data compiled from multiple sources. Experimental conditions may vary.[2][3]

Table 2: Mechanical Properties of Aromatic Polyimide Films

Dianhydride MonomerDiamine MonomerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
BPADAFDN1082.36.8
BPADAAHP952.17.2
HBPDAFDN921.95.9
HBPDAAHP811.76.3
BTDAODA114.193.233.58
BPDAODA--3.8
PMDAODA-3.422.82

Data compiled from multiple sources. Experimental conditions may vary.[2][3]

Table 3: Solubility of Aromatic Polyimides

Polymer SeriesDianhydrideDiamineNMPDMAcDMFm-Cresol
Series I (Aromatic)BPADAFDN++++
AHP++++
Series II (Alicyclic)HBPDAFDN++++
AHP++++

Key: + (Soluble at room temperature)[2]

The incorporation of bulky, chlorine-containing monomers like 4,5-dichlorophthalic anhydride is expected to influence these properties. The chlorine atoms can increase the polymer's rigidity and introduce polarity, which may enhance thermal stability and alter solubility characteristics. It is hypothesized that these polymers will exhibit good solubility in polar aprotic solvents, a desirable trait for processing and formulation.[4]

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of aromatic polyimides, which can be adapted for polymers based on 4,5-dichlorophthalic anhydride.

Synthesis of Poly(amic acid) and Polyimide

This procedure outlines the common two-step method for synthesizing aromatic polyimides.

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, a stoichiometric amount of an aromatic diamine (e.g., 4,4'-oxydianiline) is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). To this solution, an equimolar amount of 4,5-dichlorophthalic anhydride is added portion-wise with continuous stirring. The reaction is maintained at room temperature for 24 hours to yield a viscous poly(amic acid) solution.

  • Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a staged thermal curing process in an oven with a nitrogen atmosphere. A typical heating profile would be: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process facilitates the cyclodehydration of the poly(amic acid) to form the final polyimide.

Characterization Methods
  • Thermal Stability: Assessed using Thermogravimetric Analysis (TGA). The temperatures at which 5% (Td5) and 10% (Td10) weight loss occur are recorded as indicators of thermal decomposition. The glass transition temperature (Tg) is determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).

  • Mechanical Properties: Polyimide films are cut into standard dumbbell shapes and tested using a universal testing machine to determine tensile strength, tensile modulus, and elongation at break.

  • Solubility: The solubility of the synthesized polyimide powder is tested in a range of organic solvents (e.g., NMP, DMAc, DMF, m-cresol, chloroform, THF) at room temperature and with heating.

  • Structural Confirmation: The chemical structure of the polymer is confirmed using Fourier-Transform Infrared (FTIR) spectroscopy, looking for characteristic imide absorption bands, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing Synthesis and Evaluation Workflows

The following diagrams, generated using Graphviz, illustrate the general synthetic pathway for aromatic polyimides and a logical workflow for their performance evaluation.

G cluster_synthesis General Synthesis of Aromatic Polyimides Dianhydride 4,5-Dichlorophthalic Dianhydride PAA Poly(amic acid) Solution Dianhydride->PAA Diamine Aromatic Diamine Diamine->PAA Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA Film_Casting Film Casting PAA->Film_Casting Thermal_Curing Thermal Curing (100-300°C) Film_Casting->Thermal_Curing Polyimide Polyimide Film Thermal_Curing->Polyimide

General synthesis pathway for aromatic polyimides.

G cluster_workflow Performance Evaluation Workflow Synthesis Polymer Synthesis Structural Structural Characterization (FTIR, NMR) Synthesis->Structural Thermal Thermal Analysis (TGA, DSC) Synthesis->Thermal Mechanical Mechanical Testing (Tensile Tests) Synthesis->Mechanical Solubility Solubility Assessment Synthesis->Solubility Data_Analysis Data Analysis and Comparison Structural->Data_Analysis Thermal->Data_Analysis Mechanical->Data_Analysis Drug_Delivery Drug Release Studies (for relevant applications) Solubility->Drug_Delivery Solubility->Data_Analysis Drug_Delivery->Data_Analysis

Logical workflow for polymer performance evaluation.

Relevance to Drug Development

The unique properties of polyimides, and potentially those derived from this compound, make them interesting candidates for drug delivery systems.

  • Controlled Release: The inherent chemical and thermal stability of the polyimide backbone could allow for the design of durable, long-term drug delivery implants. The rate of drug release could be modulated by altering the polymer composition and morphology.

  • Biocompatibility: While specific biocompatibility data for this compound-based polymers is needed, polyimides, in general, can be synthesized from a wide variety of monomers, offering the potential to create biocompatible materials.

  • Formulation Versatility: The anticipated good solubility of these polymers in certain organic solvents would facilitate their formulation into various drug delivery vehicles, such as films, coatings for medical devices, and potentially nanoparticles.

Further research is necessary to fully elucidate the performance characteristics of this compound-based polymers and to explore their potential in the field of drug delivery. This guide serves as a foundational resource to inform and direct such future investigations.

References

The Influence of Isomerism on Crystal Architecture: A Structural Comparison of Coordination Polymers from Dichlorophthalic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of coordination polymers synthesized from 3,6-dichlorophthalic acid and 4,5-dichlorophthalic acid reveals the profound impact of ligand isomerism on the resulting supramolecular structures. The seemingly subtle change in the position of the chloro substituents on the phthalic acid backbone leads to distinct coordination modes and, consequently, different network dimensionalities, highlighting the critical role of ligand design in crystal engineering.

This guide provides a comparative analysis of the structural attributes of coordination polymers derived from two isomers of dichlorophthalic acid. By presenting key experimental data and detailed synthetic protocols, we aim to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding and predicting the solid-state structures of metal-organic frameworks.

Structural Divergence Arising from Isomeric Ligands

The positional difference of the chlorine atoms on the aromatic ring of dichlorophthalic acid isomers directly influences the steric hindrance and electronic properties of the carboxylate groups, thereby dictating their coordination behavior with metal centers. This investigation focuses on the structural disparities observed in coordination polymers synthesized with 3,6-dichlorophthalic acid and this compound.

Coordination polymers based on 3,6-dichlorophthalate (3,6-dcpa²⁻) with lanthanum(III) ions have been shown to form one-dimensional (1D) double chains.[1][2][3][4][5] In these structures, the lanthanum ions are linked by the 3,6-dcpa²⁻ ligands, resulting in a chain-like motif.[1][2][3][4][5] To date, the lanthanum compound is the first and only reported example of a lanthanide coordination polymer based on the 3,6-dcpa²⁻ ligand.[2][3]

In contrast, the use of 4,5-dichlorophthalate (4,5-dcpa²⁻) as a ligand with lanthanide ions has led to the formation of both one-dimensional (1D) ribbons and two-dimensional (2D) layered structures.[6] The specific dimensionality is influenced by the particular lanthanide ion used. For instance, reactions with heavier lanthanide ions (Tb-Lu, Y) yield compounds with the general formula [Ln₂(dcpa)₃(H₂O)₅·3H₂O]∞, while lighter lanthanides (La-Gd) form isostructural compounds with the formula [Ln₂(dcpa)₃(H₂O)]∞.[6]

The following diagram illustrates the logical relationship between the dichlorophthalic acid isomers and the resulting coordination polymer dimensionalities.

G Influence of Dichlorophthalic Acid Isomers on Coordination Polymer Dimensionality cluster_isomers Dichlorophthalic Acid Isomers cluster_polymers Coordination Polymer Structures 3,6-Dichlorophthalic Acid 3,6-Dichlorophthalic Acid 1D Double Chain 1D Double Chain 3,6-Dichlorophthalic Acid->1D Double Chain forms This compound This compound 1D Ribbon 1D Ribbon This compound->1D Ribbon can form 2D Layer 2D Layer This compound->2D Layer can form

Caption: Logical flow from ligand isomer to polymer structure.

Comparative Structural Data

The table below summarizes the key crystallographic data for representative coordination polymers synthesized from 3,6-dichlorophthalic acid and this compound.

Parameter[La(3,6-dcpa)(C₁₀H₇Cl₂O₄)(H₂O)₄]·H₂O[Ln₂(4,5-dcpa)₃(H₂O)]∞ (Ln = La-Gd)[Ln₂(4,5-dcpa)₃(H₂O)₅·3H₂O]∞ (Ln = Tb-Lu, Y)
Dichlorophthalic Acid Isomer 3,6-Dichlorophthalic acidThis compoundThis compound
Metal Ion La(III)La(III) - Gd(III)Tb(III) - Lu(III), Y(III)
Dimensionality 1D Double Chain2D LayerNot explicitly stated, but part of a family of compounds
Crystal System Not specified in abstractsNot specified in abstractsNot specified in abstracts
Space Group Not specified in abstractsNot specified in abstractsNot specified in abstracts
Calculated Density (g·cm⁻³) 1.930Not specified in abstractsNot specified in abstracts
Thermal Stability Not specified in abstractsUp to 400 °CNot specified in abstracts
Reference [1][6][6]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis of coordination polymers. The following sections provide the methodologies for the synthesis of the discussed compounds.

Synthesis of [La(3,6-dcpa)(C₁₀H₇Cl₂O₄)(H₂O)₄]·H₂O

This one-dimensional lanthanum-based coordination polymer was prepared using a microwave-assisted reaction.[1][3]

  • Reactants : Lanthanum chloride (LaCl₃·6H₂O), 4,7-dichlorobenzofuran-1,3-dione (a precursor to 3,6-dichlorophthalic acid), and a sodium hydroxide (B78521) solution were used.[1]

  • Procedure : 0.5 mmol (185.6 mg) of LaCl₃(H₂O)₆, 0.75 mmol (162.7 mg) of C₈H₂Cl₂O₃, 1.5 mL of a 1 mol L⁻¹ sodium hydroxide solution, and 3.5 mL of deionized water were placed in a 10 mL sealed Pyrex test tube.[1] The mixture was heated in a CEM Discover microwave oven for 10 minutes under stirring at a temperature of 403 K and a pressure of 2.5 bar.[1]

  • Crystallization : Single crystals suitable for X-ray diffraction were obtained after slow evaporation of the supernatant solution following the synthesis.[1]

Synthesis of Lanthanide Coordination Polymers with this compound

Two families of isostructural coordination polymers were obtained from reactions in water between lanthanide chlorides and the sodium salt of this compound (H₂dcpa).[6]

  • For [Ln₂(dcpa)₃(H₂O)]∞ (Ln = La-Gd) :

    • Reactants : Lanthanide chlorides (LaCl₃ to GdCl₃) and the disodium (B8443419) salt of this compound.[6]

    • Solvent : Water.[6]

    • Procedure : The specific reaction conditions (temperature, time, stoichiometry) are not detailed in the provided search results but involve the reaction of the respective lanthanide chloride with the disodium salt of 4,5-dichlorophthalate in an aqueous medium.[6]

  • For [Ln₂(dcpa)₃(H₂O)₅·3H₂O]∞ (Ln = Tb-Lu, Y) :

    • Reactants : Lanthanide chlorides (TbCl₃ to LuCl₃, YCl₃) and the sodium salt of 4,5-dichlorophthalate.[6]

    • Solvent : Water.[6]

    • Procedure : Similar to the synthesis of the lighter lanthanide coordination polymers, the synthesis involves the reaction between the corresponding lanthanide chloride and the sodium salt of 4,5-dichlorophthalate in water.[6]

  • For [Ln₂(H₂O)(dcpa)₃]n (Ln = Tb, Sm, Pr, Nd) and [Yb(H₂O)₂(dcpa)(Hdcpa)]n :

    • Synthesis Method : Solvothermal synthesis.[6]

    • Reactants and detailed procedure : Not available in the provided search results.

Conclusion

The choice of dichlorophthalic acid isomer as a building block for coordination polymers has a significant and predictable influence on the final crystal architecture. The steric constraints imposed by the chlorine atoms in the 3,6-isomer favor the formation of one-dimensional structures, while the 4,5-isomer allows for the assembly of both one- and two-dimensional networks. This comparative guide underscores the importance of ligand design in the rational synthesis of functional metal-organic materials. Further exploration of other dichlorophthalic acid isomers and a wider range of metal ions will undoubtedly unveil a richer variety of structural motifs and properties.

References

Comparative Biological Activity: 4,5-Dichlorophthalic Acid Esters vs. Non-Chlorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Review of Current Experimental Evidence and Future Research Directions

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into a molecular scaffold is a common strategy in medicinal chemistry to modulate the biological activity of a compound. This guide provides a comparative overview of the biological activities of 4,5-dichlorophthalic acid esters and their non-chlorinated analogs. While direct comparative studies are notably absent in the current scientific literature, this document synthesizes available data for individual compounds to offer an inferred comparison and highlights critical knowledge gaps to guide future research.

The primary focus will be on the diethyl and dibutyl esters of both phthalic acid and this compound, examining their known effects across several key biological endpoints: antimicrobial activity, cytotoxicity, and endocrine disruption.

Data Summary

Due to a significant lack of publicly available experimental data on the biological activity of this compound esters, a direct quantitative comparison is not possible at this time. The following tables summarize the available data for the non-chlorinated phthalate (B1215562) esters, diethyl phthalate (DEP) and dibutyl phthalate (DBP), to provide a baseline for future comparative studies.

Table 1: Antimicrobial Activity of Non-Chlorinated Phthalic Acid Esters

CompoundAssay TypeOrganismResult (MIC/Zone of Inhibition)Reference
Diethyl Phthalate (DEP)Disc DiffusionUropathogenic E. coli16.6±2.08 mm zone of inhibition[1]
Dibutyl Phthalate (DBP)Broth MicrodilutionBacillus subtilisMIC: 500 µg/mL[2]
Bacillus cereusMIC: 1000 µg/mL[2]
Staphylococcus aureusMIC: 1000 µg/mL[2]
Candida albicansMFC: 2000 µg/mL[3]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Table 2: Cytotoxicity of Non-Chlorinated Phthalic Acid Esters

CompoundCell Line/OrganismAssay TypeResult (LC50/IC50)Reference
Diethyl Phthalate (DEP)Zebrafish EmbryosDevelopmental ToxicityLow toxicity, 100% mortality at 100,000 µg/L[4]
Human Lung Cells (Calu-3)Cell ViabilityIC50 (168h): 106 µM[5]
Dibutyl Phthalate (DBP)Zebrafish EmbryosDevelopmental ToxicityLC50: 0.63 ppm[6]
Human Breast Cancer (MCF-7)MTT AssayToxic at >10⁻⁴ mol/l[7][8]
Bovine LymphocytesMTT AssayLD50: 50 µM[9]

LC50: Lethal Concentration, 50%; IC50: Inhibitory Concentration, 50%; LD50: Lethal Dose, 50%

Table 3: Endocrine Disrupting Activity of Non-Chlorinated Phthalic Acid Esters

CompoundAssay TypeModel SystemObserved EffectReference
Diethyl Phthalate (DEP)Cell ProliferationHuman Breast Cancer Cells (MCF-7)Indirectly activates Estrogen Receptor α (ERα)[10]
Dibutyl Phthalate (DBP)Transgenic MedakaOryzias melastigmaEnhanced-estrogenic activity[6]
Cell ProliferationHuman Breast Cancer Cells (MCF-7)Increased proliferation at 10⁻⁸-10⁻⁵ mol/l[7][8]
Yeast Androgen AssayRecombinant YeastAnti-androgenic activity[11]

Inferred Biological Activities of this compound Esters

While experimental data is scarce, the synthesis of this compound derivatives is often reported in the context of developing new bioactive compounds. The presence of chlorine atoms on the phthalate ring is expected to significantly alter the lipophilicity, electronic properties, and metabolic stability of the esters, which in turn would influence their biological activity. It is plausible that these chlorinated analogs are being investigated for enhanced antimicrobial or cytotoxic properties, a common goal of molecular chlorination in drug discovery. However, without empirical data, this remains speculative.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of future comparative studies.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is used to determine the lowest concentration of a substance that prevents the visible growth of a microorganism.[12][13][14]

  • Preparation of Test Substance: A stock solution of the test compound (e.g., a phthalate ester) is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plate is then incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-24 hours for bacteria, 24-48 hours for yeast).

  • Data Analysis: The MIC is determined as the lowest concentration of the test compound at which no visible growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Stock Solution of Test Compound Dilutions Serial Dilutions in 96-well Plate Stock->Dilutions Inoculation Inoculate Wells Dilutions->Inoculation Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculum->Inoculation Incubation Incubate Plate (e.g., 24h at 37°C) Inoculation->Incubation Read Visual Inspection for Turbidity Incubation->Read MIC Determine MIC Read->MIC

Workflow for the Broth Microdilution MIC Assay.
Zebrafish Embryo Toxicity Assay

This in vivo assay is used to assess the developmental toxicity of chemical compounds.[4][15][16]

  • Embryo Collection and Staging: Healthy, fertilized zebrafish embryos are collected and staged under a microscope.

  • Exposure: Embryos are placed in individual wells of a multi-well plate containing embryo medium with various concentrations of the test compound. A solvent control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 28.5°C) for a specific duration, typically up to 96 or 120 hours post-fertilization (hpf). The exposure medium is often renewed daily.

  • Endpoint Assessment: At various time points, embryos are examined under a microscope for lethal (e.g., coagulation) and sublethal (e.g., malformations of the heart, tail, yolk sac) endpoints. The LC50 is calculated based on mortality data.

Zebrafish_Toxicity_Workflow Start Collect and Stage Fertilized Zebrafish Embryos Exposure Expose Embryos to Test Compound Concentrations Start->Exposure Incubation Incubate at 28.5°C (up to 120 hpf) Exposure->Incubation Assessment Daily Microscopic Assessment of Endpoints Incubation->Assessment 24, 48, 72, 96, 120 hpf Data_Analysis Calculate LC50 and Analyze Malformations Assessment->Data_Analysis

Workflow for the Zebrafish Embryo Toxicity Assay.
MCF-7 Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and proliferation and is often employed to screen for estrogenic activity in compounds.[7][8][17]

  • Cell Seeding: MCF-7 cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with a medium containing various concentrations of the test compound. A positive control (e.g., 17β-estradiol) and a vehicle control are included.

  • Incubation: The cells are incubated for a defined period (e.g., 24-96 hours).

  • MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 or effective concentrations for proliferation are calculated.

Signaling Pathway: Phthalate-Induced Endocrine Disruption

Phthalate esters are known endocrine-disrupting chemicals that can interfere with the normal functioning of the endocrine system. One of the key mechanisms is their interaction with nuclear receptors, such as the estrogen receptor (ER) and androgen receptor (AR). The following diagram illustrates a generalized pathway of how a phthalate ester might exert its endocrine-disrupting effects.

Endocrine_Disruption_Pathway cluster_cytoplasm cluster_nucleus Phthalate Phthalate Ester Binding Binding to Receptor Phthalate->Binding Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Receptor Nuclear Receptor (e.g., ER, AR) Receptor->Binding Dimerization Receptor Dimerization and Translocation Binding->Dimerization DNA_Binding Binding to Hormone Response Element (HRE) on DNA Dimerization->DNA_Binding Transcription Modulation of Gene Transcription DNA_Binding->Transcription Response Altered Protein Synthesis and Cellular Response Transcription->Response

Generalized Signaling Pathway of Phthalate Endocrine Disruption.

Conclusion and Future Outlook

The current body of scientific literature reveals a significant disparity in our understanding of the biological activities of non-chlorinated versus chlorinated phthalic acid esters. While common non-chlorinated phthalates like DEP and DBP have been extensively studied, revealing a range of activities from antimicrobial and cytotoxic to endocrine-disrupting, there is a stark absence of corresponding data for their 4,5-dichloro analogs.

This guide highlights the urgent need for direct comparative studies to elucidate how the addition of chlorine atoms to the phthalate backbone modulates biological activity. Such research is crucial for a comprehensive risk assessment of this class of compounds and for the rational design of new, potentially more potent and selective, bioactive molecules. Researchers are encouraged to utilize the outlined experimental protocols to generate the data necessary to fill this critical knowledge gap.

References

Safety Operating Guide

Proper Disposal of 4,5-Dichlorophthalic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4,5-dichlorophthalic acid, ensuring laboratory safety and environmental compliance.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance, requiring careful handling to avoid adverse health effects. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Adherence to prescribed safety protocols is crucial.

Personal Protective Equipment (PPE):

When handling this compound, all personnel must use the appropriate personal protective equipment to minimize exposure.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for integrity before each use.
Body Protection A lab coat is standard. For larger quantities or increased risk of exposure, a chemically resistant apron or coveralls should be worn.
Respiratory Protection If handling the solid powder outside of a chemical fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste contractor, who will typically employ high-temperature incineration.[1] Halogenated organic compounds should not be disposed of down the drain.

1. Waste Segregation:

Proper segregation is the foundational step in safe chemical waste management.

  • Designated Waste Stream: this compound must be disposed of as halogenated organic waste .

  • Avoid Mixing: Do not mix with non-halogenated organic waste, as this complicates the disposal process and increases costs.

2. Waste Accumulation and Storage:

  • Container Selection: Use a designated, properly labeled, and chemically compatible container for collecting this compound waste. The container must have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general work areas and sources of ignition. Ensure secondary containment is used to prevent the spread of potential spills.

3. Preparing for Disposal:

  • Do Not Neutralize: In a laboratory setting, it is not recommended to neutralize this compound before disposal. While neutralization is a common procedure for simple acids, the reaction products of a chlorinated organic acid may still be hazardous and require specialized disposal. The process should be left to the professionals at the licensed disposal facility.

  • Final Packaging: Once the waste container is full (no more than 90% capacity to allow for expansion), ensure the lid is securely fastened.

4. Arranging for Pickup:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific instructions and schedule a pickup by a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company. Accurate and complete documentation is a legal requirement.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For a Minor Spill (small quantity, contained, and no immediate respiratory risk):

  • Alert Personnel: Inform others in the immediate vicinity.

  • Don PPE: Ensure you are wearing the appropriate personal protective equipment.

  • Containment: If it is a solid, carefully sweep or scoop the material to avoid creating dust. If it is a liquid solution, use an inert absorbent material (such as vermiculite (B1170534) or sand) to contain the spill.

  • Cleanup: Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office.

For a Major Spill (large quantity, uncontained, or risk of inhalation):

  • Evacuate: Immediately evacuate the area.

  • Alert Others: Activate any available emergency alarms and notify personnel in adjacent areas.

  • Contact Emergency Services: From a safe location, contact your institution's emergency response team and the EHS office. Provide details of the spilled substance and the location.

  • Do Not Attempt to Clean Up: A major spill should only be handled by trained emergency responders.

Disposal Workflow Diagram

A Generation of This compound Waste B Segregate as Halogenated Organic Waste A->B G Improper Disposal (e.g., Drain, Regular Trash) A->G C Collect in a Labeled, Compatible Container B->C D Store in a Designated Satellite Accumulation Area C->D E Contact EHS for Pickup by a Licensed Waste Contractor D->E F Incineration by Waste Contractor E->F

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4,5-Dichlorophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols and logistical plans for the handling and disposal of 4,5-Dichlorophthalic acid. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Immediate Precautions

This compound is a solid organic compound that poses the following primary hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a potential for splashing or dust generation.
Skin Protection Wear a lab coat and appropriate chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended based on their general resistance to acids and chlorinated compounds. Ensure gloves are inspected before each use and changed frequently, especially after direct contact. For tasks with a higher risk of exposure, consider double-gloving.
Respiratory Protection All work with solid this compound that may generate dust must be conducted in a certified chemical fume hood. If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with a particulate filter (N95, P95, or higher) is required. For situations with potential for vapor exposure, a combination cartridge for organic vapors and acid gases should be used.

Safe Handling and Storage

Adherence to proper handling and storage procedures is essential for preventing accidental exposure and maintaining chemical integrity.

Operational Plan:

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have spill cleanup materials readily available.

  • Handling:

    • Conduct all weighing and transfer operations of solid this compound within a chemical fume hood to minimize dust inhalation.

    • Use tools (spatulas, etc.) that will not generate static electricity.

    • Avoid creating dust. If the material is prone to dusting, gently handle it.

    • Keep containers of the chemical closed when not in use.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents and bases.

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill.

Spill Response Plan:

  • Evacuation and Notification:

    • Immediately alert others in the vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the immediate area.

    • Notify the laboratory supervisor or safety officer.

  • Cleanup of Small Spills (by trained personnel with appropriate PPE):

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. A wet paper towel can be used to gently wipe up remaining dust.

    • For solutions, absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.

    • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

  • Decontamination:

    • Thoroughly decontaminate the spill area with soap and water.

    • Wipe down all equipment and surfaces that may have come into contact with the chemical.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Disposal Protocol:

  • Waste Collection:

    • Collect all solid waste, contaminated absorbents, and disposable PPE in a clearly labeled, sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds.

    • Do not dispose of this compound down the drain.

Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound have not been established, it is prudent to handle it with a high degree of caution. The following table provides general guidance for analogous compounds.

ParameterValue/RecommendationNotes
Occupational Exposure Limits (OELs) Not established for this compound.Handle in a manner to minimize any exposure.
Glove Material Breakthrough Time Data not available for this compound.Based on data for similar compounds, Nitrile and Butyl rubber are recommended for splash protection. Immediately replace gloves upon contamination.
Respiratory Protection N/A (Use engineering controls)A NIOSH-approved respirator with an N95, P95, or higher filter is recommended if dust is generated outside of a fume hood.

Procedural Workflow for Handling this compound

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal prep_fume_hood Verify Fume Hood prep_emergency_equip Check Eyewash/Shower prep_fume_hood->prep_emergency_equip prep_ppe Gather PPE prep_emergency_equip->prep_ppe prep_spill_kit Ready Spill Kit prep_ppe->prep_spill_kit handle_weigh Weigh & Transfer prep_spill_kit->handle_weigh handle_dust Minimize Dust handle_weigh->handle_dust disposal_collect Collect Hazardous Waste handle_weigh->disposal_collect Waste Generation handle_close Keep Container Closed handle_dust->handle_close storage_seal Tightly Seal handle_close->storage_seal storage_location Cool, Dry, Ventilated storage_seal->storage_location storage_incompatible Away from Incompatibles storage_location->storage_incompatible disposal_ehs Contact EHS disposal_collect->disposal_ehs

Caption: Procedural workflow for the safe handling of this compound.

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